molecular formula C12H18O13 B044643 Digalacturonic acid CAS No. 5894-59-7

Digalacturonic acid

Numéro de catalogue: B044643
Numéro CAS: 5894-59-7
Poids moléculaire: 370.26 g/mol
Clé InChI: SYBQLSSECRIKMJ-GYIVVZTQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Digalacturonic acid, the simplest oligogalacturonide, is a dimer of galacturonic acid and a fundamental structural unit of pectin, a major component of the plant cell wall. This compound serves as a critical tool in plant biology research, primarily functioning as a well-defined substrate for characterizing a wide range of pectin-degrading enzymes, including polygalacturonases, pectin lyases, and pectate lyases. Its research value extends to the study of plant-pathogen interactions, as oligogalacturonides released from the cell wall during microbial attack act as potent Damage-Associated Molecular Patterns (DAMPs), eliciting defense responses such as the production of reactive oxygen species, activation of MAP kinases, and induction of defense-related genes. By providing a pure, homogenous oligosaccharide, this compound enables precise investigation into the signaling mechanisms of plant innate immunity and the structure-activity relationships of these elicitors. Furthermore, it is invaluable in analytical chemistry as a standard for chromatographic and mass spectrometric analysis of pectin hydrolysates. Our high-purity this compound is supplied to support these advanced research applications, offering researchers a reliable and consistent reagent for elucidating the complex roles of pectin in plant development, defense, and structural integrity.

Propriétés

Numéro CAS

5894-59-7

Formule moléculaire

C12H18O13

Poids moléculaire

370.26 g/mol

Nom IUPAC

(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1

Clé InChI

SYBQLSSECRIKMJ-GYIVVZTQSA-N

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

SMILES isomérique

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O

SMILES canonique

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O

Synonymes

digalacturonate
digalacturonic acid
digalacturonic acid, (D,alpha-D)-isomer
O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid
sodium digalacturonate

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a key component of pectic oligosaccharides (POS), is a disaccharide derived from the partial hydrolysis of pectin (B1162225), a complex polysaccharide abundant in the primary cell walls of terrestrial plants.[1] Composed of two D-galacturonic acid units, this molecule is of significant interest to researchers in the fields of biochemistry, food science, and pharmacology due to its potential biological activities and its role as a building block for more complex carbohydrates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical characterization of this compound.

Molecular Structure and Stereochemistry

This compound is fundamentally composed of two D-galacturonic acid monomers joined by a glycosidic bond.

IUPAC Nomenclature and Chemical Formula

The most common isomer of this compound features an α-1,4 glycosidic linkage. Its systematic IUPAC name is (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

  • Molecular Formula: C₁₂H₁₈O₁₃

  • Molecular Weight: 370.26 g/mol

Monomeric Unit: D-Galacturonic Acid

The constituent monosaccharide, D-galacturonic acid, is a sugar acid and an oxidized form of D-galactose, with a carboxylic acid group at the C6 position.[2] In solution, D-galacturonic acid exists as an equilibrium mixture of the open-chain aldehyde form and the more predominant cyclic pyranose forms (α and β anomers).[1] The pyranose ring typically adopts a stable chair conformation.

Glycosidic Bond and Anomeric Configuration

The two D-galacturonic acid units in the most prevalent form of this compound are linked by an α-1,4 glycosidic bond.[1] This indicates that the anomeric carbon (C1) of the non-reducing galacturonic acid unit is in the α-configuration and is linked to the hydroxyl group at the C4 position of the adjacent galacturonic acid unit. The reducing end of the disaccharide can exist in both α and β anomeric forms due to mutarotation in aqueous solutions.

Stereoisomers

The stereochemistry of this compound is defined by the configuration of its chiral centers. As it is derived from D-galacturonic acid, the relative stereochemistry of the hydroxyl groups on the pyranose rings is conserved. The key stereochemical variables are the α-configuration of the glycosidic bond and the anomeric configuration (α or β) at the reducing end of the molecule.

Physicochemical Properties

Quantitative data for this compound is not as readily available as for its monomer. The following table summarizes the available data for both for comparative purposes.

PropertyD-Galacturonic Acidα-1,4-Digalacturonic Acid
Molecular Formula C₆H₁₀O₇C₁₂H₁₈O₁₃
Molar Mass ( g/mol ) 194.14[1]370.26
Melting Point (°C) 166[3]Data not readily available
Specific Rotation (°) (c in H₂O) +107 (initial) to +51 (mutarotated)[4]Data not readily available
Deprotonated Molecular Ion (m/z) in ESI-MS 193[5]369[5]

Experimental Protocols

The following sections detail the methodologies for the production, purification, and characterization of this compound.

Production of this compound by Enzymatic Hydrolysis of Pectin

This protocol describes the controlled enzymatic depolymerization of pectin to yield a mixture of oligogalacturonides, including this compound.

Materials:

  • Pectin (e.g., from citrus peel or apple pomace)

  • Pectin methylesterase (PME)

  • Endo-polygalacturonase (endo-PG)

  • Exo-polygalacturonase (exo-PG)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved.

  • De-esterification: Add PME to the pectin solution. Incubate at 37°C for 2-4 hours with gentle agitation to remove methyl ester groups.

  • Enzymatic Hydrolysis: Adjust the pH of the de-esterified pectin solution to 4.5. Add a mixture of endo-PG and exo-PG. The ratio of these enzymes can be varied to optimize the yield of this compound. Incubate the reaction mixture at 40-50°C for a predetermined time (e.g., 2-24 hours), which should be optimized based on the desired product profile.

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

  • Clarification: Centrifuge the mixture to remove any insoluble material. The supernatant contains a mixture of oligogalacturonides.

Purification of this compound

Materials:

  • Supernatant from enzymatic hydrolysis

  • Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2 or Sephadex G-25)

  • Deionized water (as eluent)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • Developing solvent for TLC (e.g., butanol:acetic acid:water, 2:1:1 v/v/v)

  • Staining reagent for TLC (e.g., naphthol-sulfuric acid)

Procedure:

  • Size-Exclusion Chromatography: Concentrate the supernatant and load it onto a pre-equilibrated SEC column. Elute with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using TLC. Spot a small aliquot of each fraction onto a TLC plate alongside a this compound standard (if available).

  • Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain a solid sample.

Characterization of this compound

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the lyophilized sample in deuterium (B1214612) oxide (D₂O).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show characteristic signals for the anomeric protons of both the reducing and non-reducing units, as well as signals for the other ring protons. The coupling constants between adjacent protons can provide information about the stereochemistry of the hydroxyl groups.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each of the 12 carbon atoms. The chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkage are particularly informative for confirming the structure.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the α-1,4 glycosidic linkage through the observation of correlations between the anomeric proton of the non-reducing unit and the C4 of the reducing unit.

4.3.2. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/methanol) for electrospray ionization (ESI).

  • ESI-MS Analysis: In negative ion mode, this compound is expected to show a prominent deprotonated molecule [M-H]⁻ at m/z 369.[5]

  • Tandem MS (MS/MS): Fragmentation of the [M-H]⁻ ion would yield characteristic product ions resulting from glycosidic bond cleavage (B and Y ions) and cross-ring cleavages (X ions), which can be used to confirm the sequence and linkage of the galacturonic acid units.

Biological Pathways and Relationships

This compound is an intermediate in the microbial degradation of pectin. The following diagram illustrates the fungal catabolic pathway of D-galacturonic acid, the monomeric unit of this compound.

fungal_catabolism Pectin Pectin Digalacturonic_acid Digalacturonic_acid Pectin->Digalacturonic_acid Pectinases D_Galacturonic_acid D_Galacturonic_acid Digalacturonic_acid->D_Galacturonic_acid Exo-polygalacturonase L_Galactonic_acid L_Galactonic_acid D_Galacturonic_acid->L_Galactonic_acid D-galacturonic acid reductase Keto_deoxy_L_galactonate Keto_deoxy_L_galactonate L_Galactonic_acid->Keto_deoxy_L_galactonate L-galactonate dehydratase Pyruvate Pyruvate Keto_deoxy_L_galactonate->Pyruvate Keto-deoxy-L-galactonate aldolase Glyceraldehyde Glyceraldehyde Keto_deoxy_L_galactonate->Glyceraldehyde Keto-deoxy-L-galactonate aldolase

Caption: Fungal catabolic pathway of D-galacturonic acid.

Conclusion

This compound is a disaccharide of significant interest due to its prevalence in nature as a component of pectin and its potential applications in various scientific fields. This guide has provided a detailed overview of its structure, stereochemistry, and methods for its production and characterization. While some physicochemical data for the dimer remain to be fully elucidated and published in readily accessible formats, the information presented here serves as a valuable resource for researchers and professionals working with this important carbohydrate. Further research into the specific biological activities of this compound and the development of more detailed analytical data will undoubtedly expand its potential applications in the future.

References

An In-depth Technical Guide to Digalacturonic Acid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid is the fundamental repeating unit of homogalacturonan (HG), the most abundant polysaccharide in pectin (B1162225), a major component of the plant primary cell wall. The biosynthesis of this compound and its polymerization into HG are critical for plant growth, development, morphogenesis, and defense. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the key enzymes, their regulation, and the experimental methodologies used to study this vital process. The information presented here is intended to be a valuable resource for researchers in plant biology, cell wall biochemistry, and for professionals in drug development exploring targets related to plant-pathogen interactions and cell wall integrity.

Core Biosynthetic Pathway of Homogalacturonan

The biosynthesis of homogalacturonan, a polymer of α-1,4-linked D-galacturonic acid, originates from the nucleotide sugar UDP-D-glucose. The pathway involves a series of enzymatic steps primarily localized in the Golgi apparatus.[1][2]

The initial and committed step in the formation of the galacturonic acid precursor is the epimerization of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-galacturonic acid (UDP-GalA). This reaction is catalyzed by UDP-D-glucuronic acid 4-epimerase (GAE), also known as UDP-D-glucuronate 4-epimerase (UGlcAE).[3][4][5] UDP-GalA then serves as the sugar donor for the polymerization of the homogalacturonan chain, a process catalyzed by galacturonosyltransferases (GalATs).[6][7]

Key Enzymes and their Properties

The biosynthesis of this compound and its polymerization into homogalacturonan are orchestrated by two main classes of enzymes: UDP-D-glucuronic acid 4-epimerases (GAEs) and galacturonosyltransferases (GAUTs).

GAE (EC 5.1.3.6) is a critical enzyme that catalyzes the reversible conversion of UDP-D-glucuronic acid to UDP-D-galacturonic acid.[3][4] In Arabidopsis thaliana, the GAE gene family comprises six members.[3] AtUGlcAE1 has been extensively characterized and is known to be a type-II membrane protein located in the Golgi apparatus.[3][8]

Table 1: Quantitative Data for UDP-D-glucuronic acid 4-epimerases (GAE) in Plants

Enzyme/OrganismSubstrateApparent Km (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Optimal pHOptimal Temperature (°C)Reference(s)
AtUGlcAE1 (Arabidopsis thaliana)UDP-GlcA720243.2 x 1047.530-42[3][9]
BcUGAepi (Bacillus cereus)UDP-GlcA-0.25---[4][10]

Note: Kinetic data for GAEs from a wider range of plant species is limited in the current literature.

GAUTs (EC 2.4.1.43) are a large family of glycosyltransferases responsible for the polymerization of galacturonic acid residues from UDP-GalA onto the growing homogalacturonan chain.[6][7] In Arabidopsis, the GAUT1-related gene family consists of 15 GAUT and 10 GAUT-like (GATL) genes.[11][12] GAUT1 has been identified as a key homogalacturonan:galacturonosyltransferase (HG:GalAT) and functions as part of a protein complex with GAUT7, which is also a Golgi-localized type II membrane protein.[5][13][14] This complex is considered the catalytic core of the HG:GalAT machinery.[5][14]

Table 2: Quantitative Data for Galacturonosyltransferases (GAUTs) in Plants

Enzyme/OrganismSubstrateApparent Km (µM)Vmax (pmol min-1 mg-1 protein)Reference(s)
PGA-GalAT (Nicotiana tabacum, solubilized)UDP-GalA37290[15]
GAUT10 (Arabidopsis thaliana)UDP-GalA-Low activity[16]
GAUT11 (Arabidopsis thaliana)UDP-GalA-Low activity[16]
GAUT13 (Arabidopsis thaliana)UDP-GalA-Moderate activity[16]
GAUT14 (Arabidopsis thaliana)UDP-GalA-High activity[16]
GAUT1:GAUT7 complex (Arabidopsis thaliana)UDP-GalA-High activity[16]

Note: Vmax values are reported as specific activities and may vary depending on the assay conditions and protein purification.

Subcellular Localization and Protein Complex Formation

The biosynthesis of homogalacturonan is compartmentalized within the Golgi apparatus.[1][2] Both GAEs and GAUTs are integral membrane proteins of the Golgi, with their catalytic domains facing the Golgi lumen.[3][8] This localization ensures the efficient synthesis and subsequent secretion of pectin to the cell wall.

Recent evidence suggests that pectin biosynthetic enzymes do not function in isolation but rather as part of large protein complexes. The GAUT1:GAUT7 complex is a well-established example, where GAUT7 is thought to anchor the catalytically active GAUT1 to the Golgi membrane.[5][13][14] Other GAUT proteins, such as GAUT5, GAUT6, and GAUT7, have also been shown to interact with GAUT1, suggesting the formation of even larger, dynamic protein complexes that may regulate the synthesis of different pectic domains.[17]

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at multiple levels to meet the demands of the cell during growth and in response to environmental cues.

Transcriptional Regulation

The expression of GAUT and GAE genes is differentially regulated in various plant tissues and developmental stages.[12][18] For example, in Arabidopsis, different GAUT genes show distinct expression patterns in stems, leaves, flowers, and siliques, suggesting specialized roles in the synthesis of specific pectin structures in different organs.[12][18] Transcriptional regulation allows the plant to fine-tune the amount and composition of pectin in response to developmental programs and external stimuli.

Post-Translational Regulation and Protein-Protein Interactions

As mentioned, the formation of protein complexes is a key regulatory mechanism. The interaction between GAUT1 and GAUT7 is crucial for the stability and activity of the HG:GalAT complex.[5][13][14] Furthermore, the activity of GAEs can be regulated by feedback inhibition. For instance, AtUGlcAE1 is inhibited by UDP-xylose and UDP-arabinose, which are downstream products of the nucleotide sugar interconversion pathway, suggesting a mechanism for balancing the flux of precursors for different cell wall polysaccharides.[3]

Digalacturonic_Acid_Biosynthesis_Pathway cluster_regulation Regulation UDP-Glc UDP-Glc UDP-GlcA UDP-GlcA UDP-Glc->UDP-GlcA UDP-glucose dehydrogenase UDP-GlcA->UDP-Xyl UDP-GlcA decarboxylase UDP-GlcA_lumen UDP-GlcA UDP-GlcA->UDP-GlcA_lumen Nucleotide Sugar Transporter UDP-Xyl->UDP-Ara UDP-xylose 4-epimerase GAE GAE UDP-Xyl->GAE Inhibition UDP-Ara->GAE Inhibition UDP-GalA UDP-GalA UDP-GlcA_lumen->UDP-GalA GAE (UGlcAE) HG_chain Homogalacturonan (this compound Polymer) UDP-GalA->HG_chain GAUT1:GAUT7 complex

Caption: Overview of the this compound biosynthesis pathway in plants.

GAUT_Complex_Formation cluster_golgi_membrane Golgi Membrane cluster_complex HG:GalAT Core Complex GAUT7 GAUT7 (Anchor Protein) GAUT1_GAUT7_complex GAUT1:GAUT7 Complex GAUT7->GAUT1_GAUT7_complex GAUT1 GAUT1 (Catalytic Subunit) GAUT1->GAUT1_GAUT7_complex GAUT5 GAUT5 GAUT5->GAUT1_GAUT7_complex Interaction GAUT6 GAUT6 GAUT6->GAUT1_GAUT7_complex Interaction

Caption: Model of the Homogalacturonan:Galacturonosyltransferase (HG:GalAT) core complex formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound biosynthesis.

Protocol 1: Isolation of Golgi-Enriched Membranes from Arabidopsis thaliana

This protocol is adapted from methods described for the isolation of Golgi membranes from plant tissues for subsequent enzyme assays.[13][19][20]

Materials:

  • Arabidopsis thaliana seedlings (3-4 weeks old)

  • Homogenization buffer: 50 mM HEPES-KOH (pH 7.5), 0.5 M sucrose (B13894), 1 mM DTT, 1 mM EDTA, 1 mM PMSF, 1% (w/v) PVP-40, and 1x protease inhibitor cocktail.

  • Sucrose solutions: 1.8 M, 1.6 M, 1.2 M, and 0.8 M sucrose in 10 mM HEPES-KOH (pH 7.5), 1 mM DTT.

  • Resuspension buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M sucrose, 1 mM DTT.

  • Mortar and pestle, Miracloth, ultracentrifuge, and appropriate rotors.

Procedure:

  • Harvest Arabidopsis seedlings and wash with cold deionized water.

  • Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Add cold homogenization buffer (2 mL/g of tissue) and continue grinding until a homogenous slurry is obtained.

  • Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.

  • Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Gently resuspend the microsomal pellet in resuspension buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (from bottom to top: 1.8 M, 1.6 M, 1.2 M, and 0.8 M sucrose).

  • Centrifuge at 100,000 x g for 2 hours at 4°C.

  • Carefully collect the Golgi-enriched fraction from the 0.8 M/1.2 M and 1.2 M/1.6 M sucrose interfaces.

  • Dilute the collected fractions with resuspension buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the Golgi membranes.

  • Resuspend the final pellet in a minimal volume of resuspension buffer, aliquot, snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Galacturonosyltransferase (GalAT) Filter Assay

This protocol is based on the method developed for measuring the incorporation of radiolabeled galacturonic acid into a homogalacturonan acceptor.[9][21][22]

Materials:

  • Golgi-enriched membrane fraction (from Protocol 1)

  • Assay buffer: 50 mM HEPES-KOH (pH 7.0), 5 mM MnCl₂, 0.5% (w/v) Triton X-100.

  • UDP-[¹⁴C]GalA (radiolabeled substrate)

  • Oligogalacturonide acceptors (DP 10-15)

  • Whatman 3MM filter paper

  • 2.5% (w/v) Cetylpyridinium chloride (CPC) in water

  • Wash solution: 150 mM NaCl

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare CPC-coated filter paper by soaking Whatman 3MM paper in 2.5% CPC and allowing it to air dry.

  • Set up the GalAT reaction mixture (total volume 50 µL):

    • 25 µL of 2x Assay buffer

    • 5 µL of Golgi-enriched membranes (protein concentration appropriately diluted)

    • 10 µL of oligogalacturonide acceptors (1 mg/mL)

    • 10 µL of UDP-[¹⁴C]GalA (e.g., 0.1 µCi)

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of 0.2 M EDTA.

  • Spot 40 µL of the reaction mixture onto the CPC-coated filter paper.

  • Allow the spots to air dry completely.

  • Wash the filter paper three times for 15 minutes each with 150 mM NaCl to remove unincorporated UDP-[¹⁴C]GalA.

  • Rinse the filter paper briefly with deionized water and allow it to air dry.

  • Place the dried filter paper spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

GalAT_Filter_Assay_Workflow start Start prepare_reaction Prepare GalAT Reaction Mixture start->prepare_reaction incubation Incubate at 30°C prepare_reaction->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction spot_on_filter Spot on CPC-coated Filter stop_reaction->spot_on_filter wash_filter Wash Filter with NaCl spot_on_filter->wash_filter dry_filter Air Dry Filter wash_filter->dry_filter scintillation_counting Scintillation Counting dry_filter->scintillation_counting end End scintillation_counting->end

Caption: Experimental workflow for the Galacturonosyltransferase (GalAT) filter assay.

Protocol 3: Analysis of Pectin Monosaccharide Composition by HPAEC-PAD

This protocol describes the acid hydrolysis of pectin and subsequent analysis of the released monosaccharides by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[12][23][24]

Materials:

  • Alcohol Insoluble Residue (AIR) from plant tissue

  • 2 M Trifluoroacetic acid (TFA)

  • Myo-inositol (internal standard)

  • HPAEC-PAD system with a CarboPac PA20 column (or similar)

  • Eluents: Deionized water, 200 mM NaOH, 1 M Sodium Acetate (B1210297)

Procedure:

  • Weigh 5-10 mg of AIR into a screw-cap tube.

  • Add 1 mL of 2 M TFA containing myo-inositol (e.g., 50 µg/mL).

  • Incubate at 121°C for 1 hour to hydrolyze the polysaccharides.

  • Cool the tubes on ice and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried hydrolysate in 1 mL of deionized water.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject an aliquot (e.g., 20 µL) onto the HPAEC-PAD system.

  • Separate the monosaccharides using a gradient of sodium acetate in a sodium hydroxide (B78521) eluent. A typical gradient could be:

    • 0-20 min: Isocratic 10 mM NaOH

    • 20-40 min: Linear gradient from 0 to 200 mM Sodium Acetate in 100 mM NaOH

    • 40-45 min: Wash with 1 M Sodium Acetate in 100 mM NaOH

    • 45-60 min: Re-equilibration with 10 mM NaOH

  • Detect the eluted monosaccharides using a pulsed amperometric detector with a gold electrode.

  • Quantify the monosaccharides by comparing their peak areas to those of known standards and normalize to the internal standard.

Protocol 4: Determination of the Degree of Methylesterification (DM) of Pectin by HPLC

This protocol outlines a method for quantifying the methanol (B129727) released from pectin upon saponification, which is then used to calculate the degree of methylesterification.[3][18][25]

Materials:

  • Pectin sample (5 mg)

  • 0.4 M NaOH

  • 0.4 M HCl

  • HPLC system with a refractive index (RI) detector and a suitable column for separating small molecules (e.g., an Aminex HPX-87H column).

  • Mobile phase: 5 mM H₂SO₄

  • Methanol standards

Procedure:

  • Weigh 5 mg of pectin into a microcentrifuge tube.

  • Add 500 µL of 0.4 M NaOH and incubate at 4°C for 2 hours with gentle shaking to saponify the pectin.

  • Neutralize the reaction by adding 500 µL of 0.4 M HCl.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject an aliquot (e.g., 20 µL) onto the HPLC system.

  • Elute with 5 mM H₂SO₄ at a flow rate of 0.6 mL/min.

  • Detect the methanol peak using the RI detector.

  • Create a standard curve using known concentrations of methanol.

  • Quantify the amount of methanol in the sample using the standard curve.

  • Determine the total uronic acid content of the pectin sample using a colorimetric method (e.g., the m-hydroxybiphenyl method).

  • Calculate the degree of methylesterification (DM) as the molar ratio of methanol to uronic acid, expressed as a percentage.

Conclusion

The biosynthesis of this compound and its polymerization into homogalacturonan is a fundamental process in plant biology. This guide has provided a detailed overview of the core biosynthetic pathway, the key enzymes involved, and their regulation. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers investigating pectin biosynthesis and its role in plant cell wall architecture and function. A deeper understanding of this pathway holds significant promise for applications in agriculture, biotechnology, and human health, particularly in the development of novel strategies to enhance plant resilience and to design new therapeutic agents.

References

Pectin Degradation to Digalacturonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pectin (B1162225), a complex heteropolysaccharide integral to plant cell walls, presents a valuable source of bioactive oligosaccharides, particularly digalacturonic acid.[1] This galacturonic acid dimer has garnered interest in pharmaceutical and drug development for its potential therapeutic properties. This technical guide provides an in-depth overview of the enzymatic degradation of pectin to yield this compound. It details the enzymatic machinery involved, presents quantitative data on reaction kinetics and optimal conditions, and offers comprehensive experimental protocols for researchers in the field. Furthermore, this guide illustrates the key enzymatic pathways and regulatory mechanisms through detailed diagrams to facilitate a deeper understanding of the process.

Introduction to Pectin Structure and Degradation

Pectin is primarily composed of a backbone of α-(1-4)-linked D-galacturonic acid residues.[1] This linear chain, known as homogalacturonan, can be interspersed with rhamnose residues, creating a "hairy" region with various neutral sugar side chains. The galacturonic acid residues can be methyl-esterified, which influences the physicochemical properties of pectin and its susceptibility to enzymatic degradation.

The enzymatic degradation of pectin is a multi-step process requiring the synergistic action of several classes of enzymes, collectively known as pectinases. These enzymes are broadly classified based on their mode of action and substrate specificity. The key enzymes involved in the targeted degradation of pectin to this compound are:

  • Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of pectin by removing methyl groups from the galacturonic acid residues. This process is crucial as it exposes the carboxyl groups, making the pectin chain accessible to depolymerizing enzymes.[1]

  • Polygalacturonases (PGs): PGs hydrolyze the α-1,4-glycosidic bonds between galacturonic acid residues. They are the primary enzymes responsible for the depolymerization of the pectin backbone.[1] PGs are further categorized into:

    • Endo-Polygalacturonases: These enzymes cleave the pectin chain at random internal sites, leading to a rapid reduction in the polymer's viscosity and the formation of various oligogalacturonides.

    • Exo-Polygalacturonases: These enzymes act on the non-reducing end of the polygalacturonic acid chain, sequentially releasing monosaccharides or disaccharides. Exo-polygalacturonases that release this compound are of particular interest for the scope of this guide.[2][3]

  • Pectin Lyases (PLs): These enzymes cleave the glycosidic bonds via a β-elimination mechanism, resulting in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligomer.

For the specific production of this compound, the coordinated action of PMEs to de-esterify the pectin, followed by the specific action of exo-polygalacturonases that release this compound units, is the most effective strategy.

Enzymatic Degradation Pathway

The enzymatic conversion of pectin to this compound follows a structured pathway. Initially, Pectin Methylesterase acts on the highly methylated pectin, removing the methyl esters and producing polygalacturonic acid (pectate) and methanol. This de-esterification is a prerequisite for the action of most polygalacturonases. Subsequently, exo-polygalacturonase specifically targeting the non-reducing end of the pectate chain cleaves the α-1,4-glycosidic bonds to release this compound units.

Pectin_Degradation_Pathway Pectin Pectin (Highly Methylated) Pectate Polygalacturonic Acid (Pectate) Pectin->Pectate De-esterification Methanol Methanol Pectin->Methanol DiGA This compound Pectate->DiGA Hydrolysis PME Pectin Methylesterase (PME) PME->Pectin ExoPG Exo-Polygalacturonase (Exo-PG) ExoPG->Pectate

Enzymatic pathway for pectin degradation to this compound.

Quantitative Data on Pectin Degradation

The efficiency of enzymatic pectin degradation is influenced by several factors, including the source of the enzymes, pH, temperature, and substrate concentration. The following tables summarize key quantitative data for relevant pectinolytic enzymes.

Table 1: Optimal Conditions for Fungal Polygalacturonases

Fungal SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger5.050[4]
Aspergillus fumigatus10.030[5]
Penicillium oxalicum5.050[6]
Thermoascus aurantiacus4.5 - 5.560 - 65[7]
Rhizopus oryzae6.035[8]

Table 2: Kinetic Parameters of Exo-Polygalacturonases

Enzyme SourceSubstrateKm (mg/mL)Vmax (µmol/min/mg)Reference
Penicillium oxalicum AUMC 4153Polygalacturonic Acid0.676.13[6]
Aspergillus giganteusPolygalacturonic Acid1.16602.8 (µmol/mL/min)[9]
Aspergillus giganteusCitrus Pectin (34% MD)3.25669.6 (µmol/mL/min)[9]
Aspergillus fumigatus Af293Polygalacturonic Acid25.423.6 (U/mg)[10]

Regulation of Pectinase (B1165727) Gene Expression

The production of pectin-degrading enzymes by microorganisms is a tightly regulated process, typically induced by the presence of pectin or its degradation products.

Fungal Regulation via GaaR Transcription Factor

In filamentous fungi like Aspergillus niger, the expression of pectinase genes is largely controlled by the D-galacturonic acid-responsive transcription factor, GaaR.[11] In the absence of an inducer, the repressor protein GaaX is thought to inhibit the activity of GaaR. The presence of D-galacturonic acid, or its intracellular metabolite 2-keto-3-deoxy-L-galactonate, leads to the inactivation of GaaX, allowing GaaR to activate the transcription of genes encoding pectinases, transporters, and enzymes of the D-galacturonic acid catabolic pathway.[11]

Fungal_Regulation cluster_extracellular Extracellular cluster_cellular Cellular Pectin Pectin GalA_ext D-Galacturonic Acid Pectin->GalA_ext GalA_int D-Galacturonic Acid GalA_ext->GalA_int Transport Inducer Inducer (2-keto-3-deoxy-L-galactonate) GalA_int->Inducer Catabolism GaaX_active GaaX (Active) Inducer->GaaX_active Inhibits GaaX_inactive GaaX (Inactive) GaaR GaaR (Transcription Factor) GaaX_active->GaaR Represses Pectinase_genes Pectinase Genes GaaR->Pectinase_genes Activates Transcription Pectinases Pectinases Pectinase_genes->Pectinases Translation Pectinases->Pectin Degrades

Regulation of pectinase gene expression in Aspergillus niger.
Bacterial Regulation via Polysaccharide Utilization Loci (PULs)

In gut bacteria such as Bacteroides thetaiotaomicron, the degradation of complex carbohydrates like pectin is orchestrated by Polysaccharide Utilization Loci (PULs).[12] These are clusters of genes that encode all the necessary proteins for the binding, degradation, and import of a specific polysaccharide. The expression of a PUL is typically induced by the presence of its target glycan. The system involves surface glycan binding proteins (SGBPs) that capture pectin fragments, which are then processed by surface-localized enzymes. The resulting oligosaccharides are imported into the periplasm for further degradation by a suite of periplasmic enzymes.[12]

Bacterial_PUL cluster_extracellular Extracellular cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm Pectin Pectin SGBP Surface Glycan Binding Protein (SGBP) Pectin->SGBP Binding Surface_Enzyme Surface Enzyme SGBP->Surface_Enzyme Presents Substrate Oligosaccharides Oligosaccharides Surface_Enzyme->Oligosaccharides Initial Degradation Transporter Transporter Transporter->Oligosaccharides Oligosaccharides->Transporter Import Periplasmic_Enzymes Periplasmic Enzymes Oligosaccharides->Periplasmic_Enzymes Further Degradation Digalacturonic_Acid This compound Periplasmic_Enzymes->Digalacturonic_Acid

A simplified model of a Bacteroides Polysaccharide Utilization Locus (PUL) for pectin degradation.

Experimental Protocols

This section provides detailed methodologies for the enzymatic hydrolysis of pectin and the quantification of the resulting products.

Protocol 1: Enzymatic Hydrolysis of Pectin to this compound

Objective: To hydrolyze pectin to this compound using a two-step enzymatic reaction.

Materials:

  • Citrus Pectin

  • Pectin Methylesterase (PME) from a fungal source (e.g., Aspergillus niger)

  • Exo-polygalacturonase (releasing this compound)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Deionized water

  • Shaking water bath

  • pH meter

  • Centrifuge

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) pectin solution by dissolving 1 g of citrus pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).

    • Stir vigorously until the pectin is fully dissolved. Gentle heating to approximately 40°C can aid dissolution.

  • Enzyme Preparation:

    • Prepare stock solutions of PME and exo-polygalacturonase in 0.1 M sodium acetate buffer (pH 4.5) according to the manufacturer's specifications.

  • De-esterification:

    • Add PME to the pectin solution at a concentration of 5 units per gram of pectin.

    • Incubate the mixture at 37°C for 2 hours with gentle agitation.

    • After incubation, adjust the pH of the solution back to 4.5, if necessary.

  • Depolymerization:

    • Add exo-polygalacturonase to the de-esterified pectin solution. A typical enzyme loading is 20 units per gram of pectin.

    • Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.

  • Enzyme Inactivation:

    • Terminate the reaction by heating the mixture to 100°C for 10 minutes.

  • Sample Clarification:

    • Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any insoluble material.

    • Carefully collect the supernatant containing the released this compound for quantification.

Protocol 2: Quantification of Reducing Sugars using the DNS Method

Objective: To determine the concentration of reducing sugars (including this compound) in the hydrolysate.

Materials:

  • Supernatant from Protocol 1

  • D-galacturonic acid standard solutions (0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mg/mL)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Deionized water

  • Boiling water bath

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Pipette 0.5 mL of each D-galacturonic acid standard solution into separate test tubes.

    • Add 0.5 mL of DNS reagent to each tube.

    • Boil the tubes for 10 minutes.

    • Cool the tubes to room temperature and add 5 mL of deionized water to each.

    • Measure the absorbance at 540 nm against a reagent blank.

    • Plot a standard curve of absorbance versus concentration.

  • Sample Analysis:

    • Pipette 0.5 mL of the supernatant from Protocol 1 (diluted if necessary) into a test tube.

    • Add 0.5 mL of DNS reagent.

    • Follow the same boiling, cooling, and dilution steps as for the standards.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of reducing sugars in the sample by referring to the standard curve.

Protocol 3: HPLC Analysis of this compound

Objective: To specifically quantify the concentration of this compound in the hydrolysate.

Materials:

  • Supernatant from Protocol 1

  • This compound standards of known concentrations

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) or UV detector.

Procedure:

  • Sample and Standard Preparation:

    • Filter the supernatant from Protocol 1 and the this compound standards through a 0.22 µm syringe filter into autosampler vials.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase (e.g., 0.005 M H₂SO₄).

    • Set the column temperature (e.g., 60°C) and flow rate (e.g., 0.6 mL/min).

    • Inject the standards and the sample.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the production and analysis of this compound from pectin.

Experimental_Workflow Start Start: Pectin Substrate Substrate_Prep Substrate Preparation (1% Pectin in Buffer) Start->Substrate_Prep Deesterification De-esterification with PME (37°C, 2h) Substrate_Prep->Deesterification Depolymerization Depolymerization with Exo-PG (50°C, 24h) Deesterification->Depolymerization Inactivation Enzyme Inactivation (100°C, 10 min) Depolymerization->Inactivation Clarification Sample Clarification (Centrifugation) Inactivation->Clarification Supernatant Supernatant (Hydrolysate) Clarification->Supernatant DNS_Assay Quantification of Reducing Sugars (DNS Method) Supernatant->DNS_Assay HPLC_Analysis Quantification of this compound (HPLC) Supernatant->HPLC_Analysis Results Results DNS_Assay->Results HPLC_Analysis->Results

Workflow for enzymatic production and analysis of this compound.

Conclusion

The enzymatic degradation of pectin offers a specific and efficient route for the production of this compound. A thorough understanding of the enzymes involved, their optimal reaction conditions, and the underlying regulatory mechanisms is paramount for maximizing yield and purity. This technical guide provides a comprehensive resource for researchers, offering both theoretical knowledge and practical protocols to advance the study and application of pectin-derived oligosaccharides in drug development and other scientific fields. The continued exploration of novel pectinolytic enzymes from diverse microbial sources holds the promise of further optimizing this process and unlocking the full potential of these bioactive compounds.

References

Digalacturonic Acid: A Technical Deep-Dive into its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a disaccharide formed from two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a major structural polysaccharide in the primary cell walls of terrestrial plants.[1] As a key product of pectin degradation, this compound and other oligogalacturonides (OGs) are not merely structural breakdown products but also potent signaling molecules, acting as Damage-Associated Molecular Patterns (DAMPs) that trigger innate immune responses in plants.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its production and analysis, and an exploration of its role in plant signaling pathways.

Chemical Properties

While extensive data exists for the monomer, D-galacturonic acid, specific physicochemical and quantitative data for this compound are less commonly reported. This section compiles available information and provides context based on the properties of its constituent monomer and the general behavior of oligogalacturonides.

Structure and Nomenclature
  • Systematic Name: 4-O-α-D-galactopyranuronosyl-D-galacturonic acid

  • Molecular Formula: C₁₂H₁₈O₁₃

  • Molecular Weight: 370.26 g/mol

This compound consists of two D-galacturonic acid monomers linked by an α-1,4-glycosidic bond. Each monomer unit contains a carboxylic acid group at the C-6 position.

Acidity
Stability and Reactivity

Oligogalacturonides are susceptible to hydrolysis under acidic conditions, which cleaves the glycosidic bonds.[5] The stability of this compound is therefore pH and temperature-dependent.

Thermal treatment of D-galacturonic acid, particularly in the presence of amino acids, can lead to non-enzymatic browning reactions (Maillard reaction).[6] It is expected that this compound would undergo similar reactions. The carboxylic acid groups contribute to a higher rate of mutarotation and decarboxylation upon heating compared to non-acidic reducing sugars.[7][8]

Quantitative Data Summary

Table 1: Physicochemical Properties of D-Galacturonic Acid (Monomer)

PropertyValueReference
Molecular FormulaC₆H₁₀O₇[9]
Molar Mass194.14 g/mol [10]
Melting Point159 °C[11]
pKa~3.5N/A

Table 2: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zIonReference
ESI (-)369[M-H]⁻[12]

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from Pectin

This protocol outlines a general method for the enzymatic hydrolysis of pectin to generate a mixture of oligogalacturonides, including this compound.

Materials:

  • Pectin (from citrus or apple)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Pectin methylesterase (PME)

  • Endo-polygalacturonase (endo-PG)

  • Exo-polygalacturonase (exo-PG)

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved. Gentle heating to 40°C can aid dissolution.[13]

  • De-esterification: Add PME to the pectin solution (e.g., 5 units per gram of pectin) and incubate at 37°C for 2 hours with gentle agitation. This step removes methyl esters from the galacturonic acid residues, making the pectin more accessible to polygalacturonases.[13]

  • Hydrolysis: Adjust the pH back to 4.5 if necessary. Add a mixture of endo-PG and exo-PG (e.g., 5 units of endo-PG and 20 units of exo-PG per gram of pectin). The combination of endo- and exo-acting enzymes is crucial for efficient depolymerization to smaller oligomers.[13]

  • Incubation: Incubate the reaction mixture at a temperature optimal for the specific enzymes used (typically 37-50°C) for a defined period (e.g., 24 hours). The reaction time can be adjusted to control the degree of polymerization of the resulting oligogalacturonides.

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.[13]

  • Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble material. The supernatant contains the mixture of oligogalacturonides.[13]

Protocol 2: Isolation and Purification of this compound

This protocol describes the separation of this compound from the mixture of oligogalacturonides produced in Protocol 1.

Materials:

  • Oligogalacturonide mixture (supernatant from Protocol 1)

  • Strong anion-exchange chromatography column (e.g., Source 15Q)

  • Ammonium (B1175870) formate (B1220265) buffer (gradient concentrations)

  • High-performance liquid chromatography (HPLC) system

  • Gel filtration chromatography column (e.g., silica (B1680970) gel with diol radical)

Procedure:

  • Anion-Exchange Chromatography:

    • Equilibrate a strong anion-exchange column with a low concentration of ammonium formate buffer.

    • Load the oligogalacturonide mixture onto the column.

    • Elute the bound oligomers using a linear gradient of increasing ammonium formate concentration. Oligogalacturonides will elute based on their increasing negative charge (i.e., increasing degree of polymerization).[14]

    • Collect fractions and analyze for the presence of this compound using mass spectrometry (expected [M-H]⁻ at m/z 369).[12]

  • Gel Filtration Chromatography:

    • For further purification and separation based on size, subject the fractions containing this compound to high-performance gel filtration chromatography.[15]

    • Use an appropriate eluent (e.g., a buffered mobile phase) and monitor the elution profile.

    • Collect the peak corresponding to the dimer.

  • Analysis and Verification:

    • Confirm the purity and identity of the isolated this compound using mass spectrometry and, if sufficient material is obtained, NMR spectroscopy.

Signaling Pathways and Biological Activity

Oligogalacturonides, including this compound, are recognized as key signaling molecules in plants, functioning as DAMPs to alert the plant to tissue damage caused by pathogens or mechanical stress.[2][16]

Oligogalacturonide Signaling Pathway

The general signaling cascade initiated by oligogalacturonides is as follows:

  • Release: Pectin in the plant cell wall is degraded by enzymes (polygalacturonases) from pathogens or the plant itself, releasing oligogalacturonides into the apoplast.[2][17]

  • Recognition: These OGs are recognized by pattern recognition receptors (PRRs), such as Wall-Associated Kinases (WAKs), located on the plasma membrane of plant cells.[3]

  • Signal Transduction: This recognition event triggers a series of downstream signaling events, including:

    • Production of Reactive Oxygen Species (ROS): A rapid oxidative burst is a hallmark of plant defense activation.[2][17]

    • Activation of Mitogen-Activated Protein Kinase (MAPK) cascades: These kinase cascades are central to intracellular signal transduction in response to various stimuli.[2][17]

    • Transcriptional Reprogramming: Activation of transcription factors leads to the expression of defense-related genes.[2]

    • Hormone Production: OGs can influence the signaling pathways of key defense hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).[2][16]

The biological activity of oligogalacturonides is dependent on their degree of polymerization (DP), with oligomers of DP 10-15 often reported to have the highest activity in eliciting defense responses.[2][17] The specific role and potency of this compound (DP 2) in these signaling pathways is an area of ongoing research, though it is considered part of the spectrum of active elicitors.

Mandatory Visualizations

experimental_workflow cluster_production Production cluster_purification Purification & Analysis pectin Pectin Solution deesterification De-esterification (PME) pectin->deesterification hydrolysis Hydrolysis (PGs) deesterification->hydrolysis inactivation Enzyme Inactivation hydrolysis->inactivation clarification Clarification (Centrifugation) inactivation->clarification og_mixture Oligogalacturonide Mixture clarification->og_mixture anion_exchange Anion-Exchange Chromatography og_mixture->anion_exchange gel_filtration Gel Filtration Chromatography anion_exchange->gel_filtration digalacturonic_acid Purified This compound gel_filtration->digalacturonic_acid analysis MS & NMR Analysis digalacturonic_acid->analysis

Caption: Experimental workflow for the production and purification of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cell_wall Plant Cell Wall (Pectin) pg Polygalacturonase cell_wall->pg damage Pathogen Attack / Mechanical Damage damage->pg digalacturonic_acid This compound (OG) pg->digalacturonic_acid prr Pattern Recognition Receptor (PRR) digalacturonic_acid->prr ros ROS Production prr->ros mapk MAPK Cascade prr->mapk defense Defense Gene Expression ros->defense hormones Hormone Signaling (JA, SA) mapk->hormones mapk->defense hormones->defense

Caption: Signaling pathway of oligogalacturonides, including this compound.

Conclusion

This compound, as the fundamental building block of pectic oligosaccharides, holds significant importance in the field of plant biology and has potential applications in drug development due to the immunomodulatory properties of oligogalacturonides. While detailed physicochemical data for the dimer remains an area for further investigation, the protocols and signaling pathway information provided in this guide offer a solid foundation for researchers. Future studies focusing on the specific biological activities of purified this compound will be crucial in fully elucidating its role and harnessing its potential.

References

Digalacturonic Acid vs. D-Galacturonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of digalacturonic acid and D-galacturonic acid, two key carbohydrate molecules derived from the ubiquitous plant polysaccharide, pectin (B1162225). The document details their chemical structures, physicochemical properties, and methods of production, with a focus on enzymatic hydrolysis of pectin. Furthermore, it explores their distinct roles in cellular signaling pathways, offering insights into their potential applications in research and drug development. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are illustrated with detailed diagrams.

Introduction

D-galacturonic acid is a sugar acid and the primary monomeric unit of pectin, a major component of plant cell walls.[1][2] this compound, a disaccharide composed of two α-1,4-linked D-galacturonic acid units, is a key oligogalacturonide (OGA) released during the enzymatic degradation of pectin. While structurally related, these two molecules exhibit distinct physicochemical properties and biological activities. This guide aims to provide an in-depth technical overview for researchers and professionals in the fields of carbohydrate chemistry, plant biology, and drug development.

Physicochemical Properties

A comparative summary of the key physicochemical properties of D-galacturonic acid and this compound is presented in Table 1. These properties are fundamental to understanding their behavior in biological systems and for the development of analytical and separation techniques.

PropertyD-Galacturonic AcidThis compound
CAS Number 685-73-4[1]5894-59-7[3]
Molecular Formula C₆H₁₀O₇[1]C₁₂H₁₈O₁₃[4]
Molecular Weight 194.14 g/mol [5]370.26 g/mol [4]
pKa 3.21 - 3.5[6][7]Data not readily available
Solubility Soluble in water (295 g/L) and hot ethanol; slightly soluble in ethanol; insoluble in ether.[8][9]Soluble in water
Appearance Hygroscopic white to light yellow crystals or powder.[9]Solid

Production and Characterization

Both D-galacturonic acid and this compound are primarily obtained through the hydrolysis of pectin or polygalacturonic acid. Enzymatic methods are often preferred as they are highly specific and avoid the degradation products associated with harsh acid hydrolysis.[10]

Experimental Protocol: Enzymatic Production of this compound

This protocol describes the controlled enzymatic hydrolysis of polygalacturonic acid to produce this compound, followed by its characterization.

Objective: To produce and characterize this compound from polygalacturonic acid using endo-polygalacturonase.

Materials:

  • Polygalacturonic acid (citrus pectin derived)[11]

  • Endo-polygalacturonase (e.g., from Aspergillus aculeatus)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)[11]

  • 3,5-dinitrosalicylic acid (DNS) reagent for reducing sugar quantification

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

  • CarboPac PA20 column (or equivalent)

  • D-galacturonic acid, this compound, and trigalacturonic acid standards

Methodology:

  • Substrate Preparation: Prepare a 1% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 4.5).[11]

  • Enzymatic Hydrolysis:

    • Pre-incubate the substrate solution at 40°C.

    • Add endo-polygalacturonase to the substrate solution at a concentration of 1 U/mL.

    • Incubate the reaction mixture at 40°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the progress of the hydrolysis.

    • Terminate the reaction in the aliquots by boiling for 10 minutes to inactivate the enzyme.[12]

  • Quantification of Reducing Sugars: Use the DNS method to determine the concentration of reducing sugars in the hydrolysate at each time point.

  • Product Characterization by HPAEC-PAD:

    • Filter the hydrolyzed samples through a 0.22 µm membrane.

    • Analyze the samples using an HPAEC-PAD system equipped with a CarboPac PA20 column.

    • Use a gradient of sodium acetate and sodium hydroxide (B78521) as the mobile phase to separate the oligogalacturonides.

    • Identify and quantify the amounts of D-galacturonic acid, this compound, and trigalacturonic acid by comparing the retention times and peak areas with those of the standards.[12]

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_results Results PGA Polygalacturonic Acid Solution (1%) Incubation Incubate at 40°C (Time course sampling) PGA->Incubation Enzyme Endo-polygalacturonase Enzyme->Incubation DNS_Assay DNS Assay for Reducing Sugars Incubation->DNS_Assay HPAEC HPAEC-PAD Analysis Incubation->HPAEC Quantification Quantification of Di- and Oligogalacturonic Acids HPAEC->Quantification

Figure 1: Experimental workflow for the enzymatic production and analysis of this compound.

Biological Activity and Signaling Pathways

D-galacturonic acid and its oligomers, including this compound, are not merely structural components but also act as signaling molecules in various biological contexts.

This compound: A Plant Defense Elicitor

Oligogalacturonides (OGAs), including this compound, are well-characterized Damage-Associated Molecular Patterns (DAMPs) in plants. They are released from the plant cell wall by the action of microbial polygalacturonases during pathogen attack. These OGAs can trigger a range of defense responses.

The signaling cascade initiated by OGAs is complex and involves the perception of these molecules at the cell surface, leading to downstream signaling events that culminate in the activation of defense genes.

OGA_Signaling cluster_perception Perception at Cell Membrane cluster_transduction Signal Transduction cluster_response Cellular Response OGA Oligogalacturonides (e.g., this compound) Receptor Pattern Recognition Receptor (PRR) OGA->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca_influx Ca²⁺ Influx Receptor->Ca_influx MAPK MAPK Cascade ROS->MAPK Ca_influx->MAPK TF Activation of Transcription Factors MAPK->TF Defense_Genes Expression of Defense-Related Genes TF->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins PR_Proteins Pathogenesis-Related (PR) Protein Synthesis Defense_Genes->PR_Proteins

Figure 2: Generalized signaling pathway for oligogalacturonides in plant defense.
D-Galacturonic Acid and the TLR4/NF-κB Signaling Pathway

Recent studies have suggested that D-galacturonic acid can modulate inflammatory responses in mammalian cells. It has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages, potentially by competitively inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This pathway is a cornerstone of the innate immune response.

The proposed mechanism involves D-galacturonic acid binding to CD14, a co-receptor for TLR4, thereby interfering with LPS-mediated activation of the downstream signaling cascade.

TLR4_Signaling cluster_inhibition Inhibition cluster_activation Activation cluster_receptor Receptor Complex cluster_downstream Downstream Signaling GA D-Galacturonic Acid CD14 CD14 GA->CD14 LPS Lipopolysaccharide (LPS) LPS->CD14 TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Transcription

Figure 3: Proposed inhibitory effect of D-galacturonic acid on the TLR4 signaling pathway.

Conclusion

This compound and D-galacturonic acid, while closely related structurally, exhibit distinct characteristics and biological functions. D-galacturonic acid, as the monomer of pectin, has emerging roles in modulating mammalian immune responses. This compound, a key oligogalacturonide, is a potent elicitor of plant defense mechanisms. A thorough understanding of their properties, production, and signaling activities is crucial for leveraging these molecules in agricultural, food science, and pharmaceutical applications. Further research into the specific receptors and downstream signaling components for both molecules will undoubtedly unveil new opportunities for their use in developing novel therapeutics and sustainable agricultural practices.

References

Enzymatic Synthesis of Digalacturonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the enzymatic synthesis of digalacturonic acid, a key pectic oligosaccharide (POS). The document is intended for researchers, scientists, and drug development professionals interested in the production and application of well-defined oligo-galacturonates. It covers the core enzymatic methodologies, detailed experimental protocols, and quantitative data derived from scientific literature.

Introduction

This compound is an oligosaccharide composed of two α-1,4-linked D-galacturonic acid units.[1][2] As the primary building block of pectin (B1162225), a major component of plant cell walls, D-galacturonic acid and its oligomers are of significant interest.[1][3] Pectic oligosaccharides, including this compound, have demonstrated potential as prebiotics and immunomodulatory agents, making them attractive molecules for the food and pharmaceutical industries.[4][5]

While chemical and physical methods can be used to depolymerize pectin, enzymatic synthesis offers superior control, higher specificity, and milder reaction conditions, avoiding the generation of undesirable by-products.[5][6] This guide focuses on the use of polygalacturonases for the targeted production of this compound from polygalacturonic acid, the unmethylated backbone of pectin.[4][7]

Core Methodology: Enzymatic Hydrolysis

The principal route for synthesizing this compound is the controlled partial hydrolysis of a polygalacturonic acid (PGA) substrate. This is achieved using specific pectinolytic enzymes, primarily endo-polygalacturonases.

Enzymes:

  • Endo-polygalacturonases (endo-PGs, EC 3.2.1.15): These enzymes are crucial for this process. They act by randomly cleaving the internal α-1,4 glycosidic bonds within the polygalacturonic acid chain.[4][7] This mode of action leads to the generation of a mixture of oligogalacturonides of varying lengths, including the desired this compound. By controlling the reaction time, a higher yield of specific oligomers can be achieved.[4]

  • Exo-polygalacturonases (exo-PGs, EC 3.2.1.67): These enzymes hydrolyze the PGA chain from the non-reducing end, releasing mono-galacturonic acid.[4] They are generally not suitable for producing this compound but are important to consider as they can be present in crude enzyme preparations.

Fungi, particularly species of Aspergillus and Penicillium, are common and potent sources for the production of endo-polygalacturonases used in industrial applications.[4]

Quantitative Data Presentation

The efficiency and product profile of the enzymatic synthesis are highly dependent on the specific enzyme used and the reaction conditions. The following tables summarize key quantitative data for relevant enzymes.

Table 1: Biochemical Properties and Optimal Conditions of Selected Endo-Polygalacturonases

Enzyme SourceOptimal pHOptimal Temperature (°C)pH Stability RangeReference
Penicillium rolfsii BM-6 (pePGA)6.0603.5 - 8.0[4]
Thalassospira frigidphilosprofundus6.6203.0 - 9.0[8]
Thermoascus aurantiacus PI3S35.0Not SpecifiedNot Specified[9]

Table 2: Kinetic Parameters of Endo-Polygalacturonase from Penicillium rolfsii (pePGA)

SubstrateKm (g/L)Vmax (μmol/min/mg)kcat (s-1)Reference
Polygalacturonic Acid0.156912,2737478.4[4]

Table 3: Product Profile of Polygalacturonic Acid Hydrolysis

EnzymeSubstrateReaction TimeMajor ProductsReference
Penicillium rolfsii pePGADemethylated Pectin5 hoursDi-galacturonic acid, Tri-galacturonic acid[4]
Thermoascus aurantiacus PI3S3Polygalacturonic Acid5 - 60 minMono-, Di-, and Tri-galacturonic acids[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Protocol for Enzyme Production and Purification

This protocol describes a general method for producing and purifying endo-polygalacturonase from a fungal source, such as Penicillium or Aspergillus.

  • Inoculation and Fermentation:

    • Inoculate a suitable fungal strain (e.g., Penicillium rolfsii) into a liquid fermentation medium containing a pectin source (e.g., citrus peel, sugar beet pulp) as an inducer.[10]

    • Incubate the culture in an orbital shaker (e.g., at 30°C and 200 rpm) for a period sufficient for enzyme expression (e.g., 48-96 hours).[4][9]

  • Crude Enzyme Extraction:

    • Separate the fungal mycelium from the culture broth via filtration (e.g., using Whatman No. 1 filter paper).[9]

    • The cell-free filtrate constitutes the crude enzyme extract.

  • Enzyme Purification:

    • Subject the crude extract to purification steps to isolate the endo-polygalacturonase.

    • Ion Exchange Chromatography: Apply the extract to an anion exchange column (e.g., DEAE-Sephadex).[9] Elute the bound proteins using a salt gradient (e.g., NaCl).

    • Gel Filtration Chromatography: Further purify the active fractions from the ion exchange step using a gel filtration column (e.g., Sephadex G-75) to separate proteins based on size.[9]

    • Concentration: Concentrate the purified enzyme fractions using ultrafiltration.[4]

    • Verify the purity of the final enzyme preparation using SDS-PAGE.[4]

Protocol for Enzymatic Synthesis of this compound

This protocol outlines the procedure for hydrolyzing polygalacturonic acid to produce this compound.

  • Substrate Preparation:

    • Prepare a solution of polygalacturonic acid (e.g., 0.33% w/v) in a suitable buffer.[4] A sodium phosphate-citric acid buffer (50 mM, pH 6.0) is effective for enzymes like pePGA from P. rolfsii.[4]

  • Enzymatic Reaction:

    • Pre-heat the substrate solution to the optimal temperature for the specific enzyme being used (e.g., 60°C for pePGA).[4]

    • Initiate the reaction by adding a defined amount of purified endo-polygalacturonase to the substrate solution.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Time-Course Sampling and Reaction Termination:

    • Withdraw aliquots of the reaction mixture at various time points (e.g., 5 min, 10 min, 1 h, 5 h) to monitor the progress of hydrolysis.[4][9]

    • Terminate the reaction in each aliquot by heat inactivation (e.g., boiling for 5-10 minutes).[4][9] This denatures the enzyme and stops the hydrolysis.

  • Product Analysis:

    • Analyze the composition of the hydrolysis products in the terminated aliquots using methods described in Protocol 4.4.

Protocol for Determination of Polygalacturonase Activity (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is commonly used to measure the amount of reducing sugars released during hydrolysis, which is a proxy for enzyme activity.[4][10]

  • Reaction Setup:

    • Combine 450 μL of 0.33% (w/v) polygalacturonic acid (in 50 mM Na₂HPO₄-citric acid buffer, pH 6.0) with 50 μL of appropriately diluted enzyme solution.[4]

  • Incubation:

    • Incubate the reaction mixture for exactly 10 minutes at the optimal temperature (e.g., 60°C).[4]

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 750 μL of DNS reagent.[4]

    • Boil the mixture for 5 minutes to allow for color development.[4]

    • Immediately cool the tubes in an ice water bath to stabilize the color.[4]

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.[4]

  • Quantification:

    • Determine the concentration of released reducing ends (as galacturonic acid equivalents) by comparing the absorbance to a standard curve prepared with known concentrations of D-galacturonic acid.[10]

    • One unit of polygalacturonase activity is typically defined as the amount of enzyme that releases one micromole of galacturonic acid per minute under the specified assay conditions.[10]

Protocol for Analysis of Hydrolysis Products (TLC)

Thin-layer chromatography (TLC) is a straightforward method to qualitatively analyze the profile of oligogalacturonides produced during the reaction.[9]

  • Sample Spotting:

    • Spot small volumes of the heat-terminated reaction aliquots onto a silica (B1680970) gel TLC plate.

    • Also spot standards of mono-, di-, and tri-galacturonic acid for comparison.

  • Chromatography:

    • Develop the TLC plate in a suitable solvent system (e.g., a mixture of ethyl acetate, acetic acid, and water).

  • Visualization:

    • After development, dry the plate and visualize the spots by spraying with a revealing agent (e.g., a solution of sulfuric acid in ethanol) followed by heating. The oligosaccharides will appear as dark spots.

  • Analysis:

    • Identify the products in the reaction samples by comparing their migration distance (Rf value) to that of the known standards. This allows for tracking the formation of this compound over time.[9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in the enzymatic synthesis of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis & Analysis cluster_output Phase 3: Output FungalCulture Fungal Culture (e.g., P. rolfsii) Fermentation Fermentation & Enzyme Production FungalCulture->Fermentation Extraction Crude Enzyme Extraction Fermentation->Extraction Purification Enzyme Purification (Chromatography) Extraction->Purification Reaction Enzymatic Reaction (Controlled Hydrolysis) Purification->Reaction Purified Endo-PG Substrate Substrate Prep (Polygalacturonic Acid) Substrate->Reaction Substrate Termination Reaction Termination (Heat Inactivation) Reaction->Termination Analysis Product Analysis (TLC / HPLC) Termination->Analysis Product This compound & Other Oligomers Analysis->Product

Caption: Experimental workflow for the production of this compound.

logical_relationship cluster_products Hydrolysis Products Pectin Pectin (from Plant Source) PGA Polygalacturonic Acid (PGA) (α-1,4 linked GalA units) Pectin->PGA Demethylation Enzyme Endo-Polygalacturonase (EC 3.2.1.15) PGA->Enzyme Products Product Mixture Enzyme->Products Catalyzes Hydrolysis DiGalA This compound Products->DiGalA TriGalA Trigalacturonic Acid Products->TriGalA MonoGalA Monogalacturonic Acid Products->MonoGalA Oligomers Other Oligomers Products->Oligomers

Caption: Relationship between substrate, enzyme, and products in synthesis.

Relevance for Drug Development

This compound and other pectic oligosaccharides are gaining attention in the pharmaceutical and nutraceutical sectors. Their potential applications relevant to drug development include:

  • Prebiotic Effects: POS can selectively stimulate the growth and activity of beneficial gut bacteria, which is linked to improved host health.[4]

  • Immunomodulation: Pectic fragments have been shown to possess immunomodulatory properties, indicating their potential to interact with and modulate immune system effectors.[5]

  • Drug Delivery: The parent molecule, hyaluronic acid (another glycosaminoglycan), is widely explored as a carrier in drug delivery systems due to its biocompatibility and ability to target specific cell receptors.[11] While less studied, the defined chemical structure of this compound could serve as a foundation for developing novel drug conjugates or delivery vehicles.

Conclusion

The enzymatic synthesis of this compound using endo-polygalacturonases represents a highly specific and controllable method for producing valuable oligosaccharides from abundant pectin sources. By carefully selecting the enzyme and optimizing reaction parameters such as pH, temperature, and incubation time, the yield of this compound can be maximized. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals aiming to produce and utilize these bioactive compounds for applications in food science, biotechnology, and drug development.

References

The Pivotal Role of Digalacturonic Acid in Plant Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalacturonic acid, a fundamental constituent of pectin (B1162225) within the plant cell wall, has emerged as a critical signaling molecule in addition to its structural role. As a primary component of oligogalacturonides (OGs), which are released upon cell wall damage, it functions as a Damage-Associated Molecular Pattern (DAMP), activating a cascade of defense responses and influencing plant growth and development. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a focus on its involvement in signaling pathways, quantitative aspects of its activity, and detailed experimental protocols for its study. Furthermore, this document will explore the potential applications of oligogalacturonides in crop protection and their pharmacological relevance, offering valuable insights for drug development professionals.

The Structural Significance of this compound in Plant Cell Walls

The plant cell wall is a dynamic and complex structure primarily composed of cellulose, hemicellulose, and pectin. Pectin, a family of complex polysaccharides, is particularly abundant in the primary cell walls of terrestrial plants and the middle lamella, where it plays a crucial role in cell adhesion. The backbone of the most abundant pectin, homogalacturonan, is a linear polymer of α-1,4-linked D-galacturonic acid residues. This compound, therefore, represents the repeating disaccharide unit of this fundamental cell wall component.

The carboxyl groups of the galacturonic acid residues can be methyl-esterified, which influences the physical properties of the cell wall. The degree of methyl-esterification is a key factor in determining the flexibility of the pectin network and its interaction with other cell wall components.

This compound as a Signaling Molecule: The Role of Oligogalacturonides

When plant cell walls are compromised, either by mechanical damage or enzymatic degradation by pathogens, fragments of homogalacturonan are released. These fragments, known as oligogalacturonides (OGs), are potent elicitors of plant defense responses. OGs are recognized as Damage-Associated Molecular Patterns (DAMPs), signaling to the plant that its integrity has been breached.

The biological activity of OGs is highly dependent on their degree of polymerization (DP). While a range of sizes can elicit responses, OGs with a DP of 10-15 are often considered the most effective at inducing defense mechanisms. Shorter OGs, with a DP of 2-7, have also been shown to possess biological activity, sometimes with different or even antagonistic effects compared to their longer counterparts.

Quantitative Data on Oligogalacturonide Activity

The biological effects of OGs are dose-dependent and vary with the specific response being measured. The following tables summarize key quantitative data from the literature.

Table 1: Effective Concentrations and Degree of Polymerization of Oligogalacturonides for Inducing Plant Defense Responses

Plant SpeciesDefense ResponseEffective Degree of Polymerization (DP)Effective ConcentrationReference
Arabidopsis thalianaROS burst10-150.2 mg/mL[1]
Arabidopsis thalianaDefense gene expression (e.g., PAD3)10-15200 µg/mL[2]
Arabidopsis thalianaResistance to Botrytis cinerea>6N/A[3]
Arabidopsis thalianaResistance to aphids10-15N/A[2]
GrapevineLesion reduction by B. cinerea11N/A[3]
TomatoLesion reduction by B. cinerea10-15N/A[3]
Sugar BeetInhibition of Rhizoctonia solani mycelial growth2-710 mg/L[4]
Sugar BeetEnhanced seedling emergence2-750 mg/L[4]

Table 2: Fold-Change in Expression of Defense-Related Genes in Arabidopsis thaliana in Response to Oligogalacturonide Treatment

GeneFunctionFold-ChangeTime PointReference
EDS1Salicylic acid signaling3.46 h[2]
PAD4Salicylic acid signaling5.66 h[2]
PR1Pathogenesis-related protein5712 h[2]
WRKY40Transcription factorUp-regulated1 h & 3 h[5]
PER4PeroxidaseUp-regulated1 h & 3 h[5]
CYP81F2Cytochrome P450Up-regulated1 h[5]
PGIP1Polygalacturonase-inhibiting proteinUp-regulatedN/A[5]

Experimental Protocols

This section provides detailed methodologies for the generation, extraction, analysis, and bioactivity assessment of oligogalacturonides.

Generation of Oligogalacturonides by Enzymatic Digestion of Pectin

Objective: To produce a mixture of OGs from polygalacturonic acid (PGA) using endo-polygalacturonase.

Materials:

  • High molecular weight, un-methylated polygalacturonic acid (PGA)

  • Endo-polygalacturonase (endoPG) from Aspergillus niger

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Water bath

Procedure:

  • Prepare a 2% (w/v) solution of PGA in 50 mM sodium acetate buffer (pH 5.0).[6]

  • Add endoPG to the PGA solution at a concentration of 0.018 RGU per 100 ml.[6]

  • Incubate the mixture in a shaking water bath at 30°C for 180 minutes.[6]

  • To inactivate the enzyme, boil the digest at 100°C for 10 minutes.[6]

  • Dilute the sample with 50 mM sodium acetate to a final PGA concentration of 0.5%.[6]

Extraction of Oligogalacturonides from Plant Tissues

Objective: To extract OGs from plant material for subsequent analysis.

Materials:

Procedure:

  • Homogenize fresh plant tissue in liquid nitrogen.

  • Wash the homogenate with 80% ethanol to remove soluble sugars and pigments, creating Alcohol Insoluble Solids (AIS).

  • Wash the AIS with a 1:1 (v/v) mixture of chloroform and methanol (B129727) to remove lipids.

  • Resuspend the AIS in the chelating solution and incubate overnight at 4°C to extract OGs.[7]

  • Centrifuge to pellet the remaining cell wall material. The supernatant contains the Chelating Agent Soluble Solids (ChASS), which includes the OGs.

  • Precipitate the OGs from the ChASS fraction by adding ethanol to a final concentration of 20%, followed by a second precipitation with 80% ethanol to fractionate the OGs by size.[7]

Analysis of Oligogalacturonides by HPAEC-PAD

Objective: To separate and quantify OGs based on their degree of polymerization.

Equipment and Reagents:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD)

  • Anion-exchange column (e.g., Dionex CarboPac PA200)

  • Eluent A: 50 mM Potassium Hydroxide

  • Eluent B: 50 mM Potassium Hydroxide, 1 M Potassium Acetate

Procedure:

  • Equilibrate the column with a mixture of 90% Eluent A and 10% Eluent B.

  • Inject the OG sample (typically 30 µl).

  • Elute with a linear gradient of potassium acetate in 50 mM potassium hydroxide. The specific gradient will depend on the range of DP to be separated.

  • Detect the eluted OGs using the PAD detector.

Bioassay: Luminol-Based Detection of Reactive Oxygen Species (ROS) Burst

Objective: To measure the production of ROS in plant tissue in response to OG elicitation.

Materials:

  • Plant leaf discs (e.g., from 4-5 week old Arabidopsis plants)

  • Luminol (100 µM)

  • Horseradish peroxidase (HRP) (10 µg/mL)

  • OG solution (e.g., 0.2 mg/mL)

  • 96-well luminometer plate

  • Microplate reader capable of detecting luminescence

Procedure:

  • Collect leaf discs (e.g., 4 mm diameter) from healthy plant leaves, avoiding the mid-vein.[8]

  • Float the leaf discs in sterile water in a 96-well plate and incubate overnight at room temperature to allow wound-induced ROS to subside.[8]

  • Replace the water with a reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of OGs.[8][9]

  • Immediately place the plate in a microplate reader and measure luminescence at regular intervals (e.g., every 2 minutes) for 40-60 minutes.[8][9]

  • The integrated light emission over time represents the total ROS production.

Signaling Pathways Involving this compound

The perception of OGs at the cell surface initiates a complex signaling cascade that leads to the activation of defense responses.

OG Perception and Early Signaling Events

OGs are perceived by Wall-Associated Kinases (WAKs), such as WAK1 in Arabidopsis.[10] This recognition triggers a rapid influx of calcium ions (Ca²⁺) into the cytosol and the production of reactive oxygen species (ROS), primarily through the activation of NADPH oxidases like AtrbohD.[10][11]

MAPK Cascade Activation

Downstream of these early events, a Mitogen-Activated Protein Kinase (MAPK) cascade is activated. In Arabidopsis, MPK3 and MPK6 are key kinases in this pathway that are phosphorylated and activated in response to OGs.

Transcriptional Reprogramming and Hormonal Crosstalk

The activated MAPK cascade leads to the phosphorylation of transcription factors, such as members of the WRKY family (e.g., WRKY33 and WRKY40), which in turn regulate the expression of a large number of defense-related genes.[12][13]

The OG signaling pathway exhibits significant crosstalk with plant hormone signaling pathways:

  • Auxin: OGs have been shown to antagonize auxin responses, inhibiting auxin-induced gene expression and developmental processes like adventitious root formation.[14][15] The exact mechanism of this antagonism is still under investigation but appears to be independent of the stabilization of Aux/IAA repressors.[14][15]

  • Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET): OGs can induce the biosynthesis and signaling of SA, JA, and ET, which are all crucial hormones in plant defense.[3][16] The activation of these pathways contributes to the broad-spectrum resistance induced by OGs.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for OG Analysis

experimental_workflow plant_material Plant Material (e.g., Leaves) homogenization Homogenization (Liquid Nitrogen) plant_material->homogenization ais_preparation Alcohol Insoluble Solids (AIS) Preparation homogenization->ais_preparation extraction OG Extraction (Chelating Agents) ais_preparation->extraction purification Purification & Fractionation (Ethanol Precipitation) extraction->purification hpaec HPAEC-PAD Analysis (Quantification & DP) purification->hpaec ms Mass Spectrometry (Structural Characterization) purification->ms bioassay Bioactivity Assays (e.g., ROS Burst) purification->bioassay

Caption: Workflow for the extraction, analysis, and bioactivity testing of oligogalacturonides.

Oligogalacturonic Acid Signaling Pathway

og_signaling cluster_cell Plant Cell OG Oligogalacturonides (OGs) WAK1 WAK1 Receptor OG->WAK1 Perception Ca_channel Ca²⁺ Channel WAK1->Ca_channel Activation NADPH_oxidase NADPH Oxidase (AtrbohD) WAK1->NADPH_oxidase Activation Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ROS ROS NADPH_oxidase->ROS Production MAPKKK MAPKKK Ca_ion->MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MPK3_6 MPK3/MPK6 MAPKK->MPK3_6 Phosphorylation WRKYs WRKY TFs (e.g., WRKY33, WRKY40) MPK3_6->WRKYs Phosphorylation Auxin_Antagonism Auxin Antagonism MPK3_6->Auxin_Antagonism Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Regulation Hormone_Pathways Hormone Pathways (SA, JA, ET) Defense_Genes->Hormone_Pathways

Caption: Simplified model of the oligogalacturonide signaling cascade in plants.

Applications in Crop Protection and Pharmacology

Biopesticides and Crop Protection

The ability of OGs to induce broad-spectrum disease resistance makes them attractive candidates for the development of biopesticides.[17] By priming the plant's own defense system, OGs can enhance resistance to a variety of pathogens, including fungi and bacteria, as well as insect pests like aphids.[2][3] Their natural origin and biodegradability make them an environmentally friendly alternative to conventional chemical pesticides. OGs can be sourced from agricultural by-products rich in pectin, such as citrus peels and apple pomace, offering a sustainable production pipeline.[17]

Relevance for Drug Development

Pectin and its derivatives, including OGs, have garnered interest in the pharmaceutical and nutraceutical industries for their potential health benefits.

  • Prebiotic Effects: Pectin and pectic oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria.[18][19]

  • Anti-inflammatory and Immunomodulatory Properties: Galacturonic acid-rich pectin fractions have been shown to possess anti-inflammatory and immunomodulatory activities.[20][21] They may suppress the expression of inflammatory enzymes like iNOS and COX-2.[21]

  • Anticancer Potential: Some studies suggest that citrus-derived pectic oligosaccharides can induce apoptosis in human colon adenocarcinoma cells in vitro.[22]

These properties suggest that this compound and its oligomers could be further investigated for the development of functional foods, dietary supplements, and potentially as adjuvants in therapeutic strategies for inflammatory conditions and certain cancers.

Conclusion

This compound, as the core component of pectin and the building block of signaling oligogalacturonides, stands at the intersection of plant structural biology and innate immunity. A thorough understanding of its roles is paramount for researchers in plant science and offers exciting avenues for the development of sustainable agricultural practices and novel therapeutic agents. The detailed protocols and signaling pathway models presented in this guide provide a solid foundation for further research into this versatile and important molecule.

References

An In-depth Technical Guide to Digalacturonic Acid: Natural Sources, Abundance, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalacturonic acid, a disaccharide composed of two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a complex heteropolysaccharide abundant in the primary cell walls of all terrestrial plants. As a key structural element of the "smooth" regions of pectin, its availability from natural sources is extensive, with citrus peels and apple pomace being particularly rich reservoirs. The release of this compound and other oligogalacturonides from the plant cell wall, typically through enzymatic degradation during pathogen attack or mechanical wounding, positions these molecules as critical signaling entities. Termed Damage-Associated Molecular Patterns (DAMPs), they trigger a cascade of defense responses, forming a cornerstone of the plant's innate immunity. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its role in plant signaling pathways.

Natural Sources and Abundance of this compound

This compound does not typically exist in a free form in nature but is rather a structural component of the homogalacturonan backbone of pectin.[1] Pectin is a major constituent of the primary cell walls of dicotyledonous plants, where it can comprise up to 35% of the wall's dry weight. The abundance of this compound is therefore directly related to the pectin content and its fine structure in a given plant source.

Commercially, pectin is primarily extracted from citrus peels and apple pomace due to their high pectin content and desirable physicochemical properties.[2] While direct quantification of this compound in its dimeric form within plant tissues is not extensively reported, the total galacturonic acid content of pectin serves as a strong indicator of the potential yield of this compound upon partial hydrolysis.

Plant SourcePectin Content (% of dry weight)Galacturonic Acid Content of Pectin (%)Key References
Citrus Peels
Orange (Citrus sinensis)20-3054.86 - 90[2][3]
Lemon (Citrus limon)20-30~65[2]
Lime (Citrus aurantifolia)20-30Up to 90[2]
Grapefruit (Citrus paradisi)20-30Variable[2]
Pomelo (Citrus maxima)~35.42High[4]
Apple Pomace (Malus domestica)10-2065 - 87.58[2][5]
Sugar Beet Pulp 10-20High[1]
Sunflower Heads 15-25High
Carrot Pomace HighHigh

Note: The galacturonic acid content is a measure of the purity and quality of the extracted pectin. The yield of this compound is dependent on the specific hydrolysis conditions used to break down the polygalacturonic acid chain.

Experimental Protocols

The isolation and quantification of this compound from plant sources typically involves a two-step process: (1) extraction and partial hydrolysis of pectin to release oligogalacturonides, and (2) chromatographic separation and quantification of the resulting oligomers.

Preparation of Di- and Tri-galacturonic Acid via Hydrothermal Pretreatment and Enzymatic Hydrolysis

This protocol is adapted from a method for producing oligogalacturonic acids from commercial pectin.[6]

Objective: To produce a mixture of oligogalacturonides, including this compound, from a pectin-rich source.

Materials:

  • Pectin-rich plant material (e.g., citrus peel powder)

  • Deionized water

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Hydrothermal reactor

  • pH meter

  • Incubator shaker

Procedure:

  • Hydrothermal Pretreatment:

    • Prepare a suspension of low-esterification pectin in deionized water.

    • Transfer the suspension to a hydrothermal reactor and heat to 140°C for 35 minutes.[6] This step reduces the molecular weight and degree of esterification of the pectin, making it more accessible to enzymatic hydrolysis.[6]

    • Rapidly cool the reactor to room temperature.

  • Enzymatic Hydrolysis:

    • Adjust the pH of the pretreated pectin solution to the optimal pH for the endo-polygalacturonase (typically pH 4.0-5.0).

    • Add the endo-polygalacturonase to the pectin solution at a specific enzyme loading (e.g., 10 U/g of pectin).[6]

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with continuous shaking for a defined period (e.g., 24 hours).[6] The reaction time can be optimized to maximize the yield of this compound.

    • Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

    • The resulting solution will contain a mixture of oligogalacturonides, including this compound.

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a general framework for the quantification of oligogalacturonides. Specific parameters may need to be optimized based on the available instrumentation and standards.

Objective: To separate and quantify this compound from a mixture of oligogalacturonides.

Materials:

  • Oligogalacturonide mixture from the hydrolysis step

  • This compound standard

  • Deionized water (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH) solution (for mobile phase)

  • Sodium acetate (B1210297) (NaOAc) solution (for mobile phase)

  • 0.45 µm syringe filters

  • HPLC system equipped with a PAD detector and a high-pH anion-exchange column (e.g., CarboPac series)

Procedure:

  • Sample and Standard Preparation:

    • Filter the oligogalacturonide mixture through a 0.45 µm syringe filter.

    • Prepare a stock solution of the this compound standard in deionized water.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Chromatographic Conditions:

    • Column: High-pH anion-exchange column suitable for carbohydrate analysis.

    • Mobile Phase A: Deionized water

    • Mobile Phase B: High concentration NaOH solution (e.g., 500 mM)

    • Mobile Phase C: High concentration NaOAc in NaOH solution (e.g., 1 M NaOAc in 100 mM NaOH)

    • Flow Rate: Typically 0.5 - 1.0 mL/min

    • Injection Volume: 10 - 25 µL

    • Detector: Pulsed Amperometric Detector with a gold working electrode and appropriate waveform settings for carbohydrate detection.

  • Gradient Elution:

    • Develop a gradient elution program using varying proportions of the mobile phases to achieve optimal separation of the oligogalacturonides. A typical gradient will start with a low concentration of NaOH to elute neutral sugars, followed by an increasing gradient of sodium acetate to elute the acidic oligomers based on their degree of polymerization.

  • Quantification:

    • Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the samples using the standard curve.

Signaling Pathways Involving Oligogalacturonides

Oligogalacturonides, including this compound, are recognized as Damage-Associated Molecular Patterns (DAMPs) in plants.[7] Their release from the plant cell wall during pathogen attack or mechanical damage triggers a complex signaling cascade that leads to the activation of innate immunity.[8]

General Oligogalacturonide Signaling Pathway

The perception of OGAs at the cell surface initiates a series of downstream events, including:

  • Ion Fluxes: Rapid influx of Ca²⁺ ions and efflux of K⁺ and Cl⁻ ions across the plasma membrane.

  • Reactive Oxygen Species (ROS) Production: A rapid and transient production of ROS, often referred to as the "oxidative burst," mediated by plasma membrane-bound NADPH oxidases.

  • Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: Phosphorylation and activation of MAPK cascades, which are crucial for transducing the signal from the cell surface to the nucleus.

  • Hormone Signaling: Accumulation of defense-related hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA), leading to the activation of their respective signaling pathways.[8]

  • Gene Expression Changes: Transcriptional reprogramming leading to the expression of a wide range of defense-related genes, including pathogenesis-related (PR) proteins, enzymes involved in the synthesis of antimicrobial compounds (phytoalexins), and cell wall reinforcement proteins.

OGA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGA Oligogalacturonides (including this compound) WAK1 WAK1 Receptor OGA->WAK1 Binding NADPH_Oxidase NADPH Oxidase WAK1->NADPH_Oxidase Activation Ion_Channels Ion Channels WAK1->Ion_Channels Activation ROS ROS Burst NADPH_Oxidase->ROS Ca2_influx Ca²⁺ Influx Ion_Channels->Ca2_influx MAPK_Cascade MAPK Cascade ROS->MAPK_Cascade Activation Ca2_influx->MAPK_Cascade Activation Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Transcriptional Reprogramming

Caption: General signaling pathway of oligogalacturonides in plants.

Specificity of this compound in Signaling

While the general OGA signaling pathway is well-characterized, the specific role of this compound is less defined. Some studies suggest that longer-chain OGAs (degree of polymerization > 9) are more potent elicitors of defense responses than shorter chains. However, the presence of this compound as a primary product of pectin degradation suggests it may have a role, either as a weak elicitor, a modulator of the activity of longer oligomers, or as a signal for other, as-yet-uncharacterized pathways. Further research is needed to elucidate the precise signaling function of this compound.

Conclusion

This compound is a readily available biomolecule derived from the abundant natural polymer pectin. Its role as a constituent of the plant cell wall and as a signaling molecule in plant defense highlights its importance in plant biology. The methodologies for its production and analysis are well-established, providing a solid foundation for further research into its potential applications in agriculture, as a prebiotic, and in drug development. A deeper understanding of the specific signaling cascades initiated by this compound will be crucial in harnessing its full biological potential.

References

Thermal Degradation of Digalacturonic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalacturonic acid, a key structural component of pectin (B1162225), is susceptible to thermal degradation during processing and storage, which can significantly impact the physicochemical and biological properties of pectin-derived products. This technical guide provides a comprehensive overview of the thermal degradation of this compound, including its primary degradation pathways, the resulting chemical products, and the analytical methodologies used for their characterization. While specific quantitative data for this compound is limited in the current literature, this guide extrapolates from research on its monomer, D-galacturonic acid, and its polymer, pectin, to provide a detailed understanding of its expected thermal behavior. This document is intended to be a valuable resource for researchers and professionals in the fields of food science, carbohydrate chemistry, and drug development, enabling a more controlled and predictive approach to the handling and application of pectic oligosaccharides.

Introduction

Pectin, a complex polysaccharide rich in galacturonic acid, is widely utilized in the food and pharmaceutical industries for its gelling, thickening, and stabilizing properties. Pectic oligosaccharides (POS), including this compound, are also gaining attention for their potential prebiotic and therapeutic activities. However, the application of these molecules is often challenged by their instability under thermal stress. The thermal degradation of this compound can lead to a variety of chemical transformations, resulting in the formation of a complex mixture of products that can alter the functionality and safety of the final product.

This guide details the primary mechanisms of this compound thermal degradation, identifies the major degradation products, and presents relevant experimental protocols for their analysis.

Primary Thermal Degradation Pathways

The thermal degradation of this compound is primarily governed by three main reaction pathways: β-elimination, acid-catalyzed hydrolysis, and decarboxylation. The prevalence of each pathway is highly dependent on factors such as temperature, pH, and heating duration.

β-Elimination

β-elimination is a significant degradation pathway, particularly under neutral to alkaline conditions. This reaction involves the cleavage of the glycosidic bond at the C-4 position and the removal of a proton from the C-5 position, leading to the formation of an unsaturated this compound with a double bond between C-4 and C-5 of the non-reducing end galacturonic acid unit. This reaction is accelerated at higher temperatures and pH levels.[1] The formation of these unsaturated products can be monitored by measuring the increase in absorbance at 235 nm.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 4), the dominant degradation mechanism is the acid-catalyzed hydrolysis of the α-1,4-glycosidic bond linking the two galacturonic acid units.[1] This reaction results in the cleavage of the disaccharide into two D-galacturonic acid monomers. The rate of acid hydrolysis is influenced by temperature, with higher temperatures leading to faster degradation.

Decarboxylation

At elevated temperatures, this compound can undergo decarboxylation, which is the removal of a carboxyl group in the form of carbon dioxide (CO2). This reaction is more pronounced under acidic conditions and can lead to the formation of L-arabinose from the galacturonic acid units.[2]

The interplay of these degradation pathways is illustrated in the following diagram:

Thermal_Degradation_Pathways Digalacturonic_Acid This compound Unsaturated_Digalacturonic_Acid Unsaturated this compound Digalacturonic_Acid->Unsaturated_Digalacturonic_Acid β-Elimination (Neutral/Alkaline pH) Galacturonic_Acid D-Galacturonic Acid Monomers Digalacturonic_Acid->Galacturonic_Acid Acid Hydrolysis (Acidic pH) CO2 CO2 Digalacturonic_Acid->CO2 Decarboxylation (High Temperature) L_Arabinose L-Arabinose Galacturonic_Acid->L_Arabinose Decarboxylation

Primary thermal degradation pathways of this compound.

Major Thermal Degradation Products

The thermal degradation of this compound yields a complex array of products. While quantitative data for the dimer is scarce, studies on D-galacturonic acid provide significant insights into the expected products.

Table 1: Major Thermal Degradation Products of Galacturonic Acid and their Formation Conditions.

Product ClassSpecific ProductsFormation ConditionsReference
Unsaturated Uronides Unsaturated this compound, Unsaturated galacturonic acidNeutral to alkaline pH, elevated temperature[1]
Furan Derivatives Furan-2-carbaldehyde (Furfural), 5-Formyl-2-furanoic acid, 2-Furanoic acidAcidic pH, high temperature[3][4]
Carbocyclic Compounds Reductic acid, 4,5-dihydroxy-2-cyclopenten-1-one (DHCP)Weakly acidic pH[3]
Other Products Norfuraneol, α-ketoglutaraldehyde, Carbon dioxideAlkaline pH (Norfuraneol), Acidic pH (α-ketoglutaraldehyde), High temperature[3][5]

Experimental Protocols

A standardized protocol for the analysis of this compound thermal degradation products is crucial for obtaining reproducible and comparable data. The following outlines a general experimental workflow.

Sample Preparation and Thermal Treatment
  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in a buffer of the desired pH (e.g., citrate (B86180) buffer for acidic conditions, phosphate (B84403) buffer for neutral/alkaline conditions).

  • Thermal Treatment: Aliquot the this compound solution into sealed vials and subject them to controlled thermal treatment in a water bath, oven, or heating block at the desired temperatures (e.g., 60-120°C) for specific time intervals.

  • Sample Collection: At each time point, remove a vial and immediately cool it in an ice bath to quench the reaction.

  • Storage: Store the samples at -20°C or below until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of oligosaccharides and their degradation products.

  • Instrumentation: An HPLC system equipped with a suitable column and detector is required.

    • Column: A carbohydrate analysis column (e.g., amine-based or ion-exchange) is typically used for separating oligosaccharides.

    • Detector: A Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) can be used for detection and quantification.

  • Mobile Phase: The mobile phase is typically a gradient of acetonitrile (B52724) and water or an aqueous buffer, depending on the column and separation mode.

  • Quantification: Quantification of degradation products is achieved by creating calibration curves with authentic standards. For unknown products, semi-quantification can be performed based on peak area relative to an internal standard.

The following diagram illustrates a typical experimental workflow:

Experimental_Workflow A Prepare Digalacturonic Acid Solution B Aliquot into Vials A->B C Controlled Heating (Temperature & Time) B->C D Cool in Ice Bath C->D E Store at -20°C D->E F HPLC Analysis (Separation & Detection) E->F G Data Processing (Quantification) F->G

A typical experimental workflow for studying the thermal degradation of this compound.

Conclusion

The thermal degradation of this compound is a complex process involving multiple reaction pathways that are highly sensitive to environmental conditions. Understanding these degradation mechanisms and the resulting products is essential for controlling the quality and functionality of pectin-derived materials in various applications. While direct quantitative data on this compound degradation is an area requiring further research, the knowledge gained from studies on D-galacturonic acid and pectin provides a solid foundation for predicting its behavior. The experimental protocols outlined in this guide offer a systematic approach to investigating the thermal stability of this compound and its derivatives, enabling researchers and industry professionals to optimize processing conditions and develop more stable and effective products.

References

An In-depth Technical Guide to the Physical Properties of Crystalline Galacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A note on scope: This technical guide focuses on the physical properties of crystalline D-galacturonic acid , the monomeric unit of pectin (B1162225). While the initial request specified digalacturonic acid, publicly available data on the physical properties of the crystalline dimer is scarce. Therefore, this document provides a comprehensive overview of the well-characterized monomer, which serves as a fundamental reference for researchers in drug development and related scientific fields.

Introduction

D-galacturonic acid is a sugar acid and the principal constituent of pectin, a complex polysaccharide abundant in the cell walls of plants.[1][2] In its crystalline form, D-galacturonic acid's physical properties are crucial for its handling, processing, and application in various fields, including pharmaceuticals and food science. This guide provides a detailed summary of its key physical characteristics, the experimental methods for their determination, and a workflow for its preparation from natural sources.

Quantitative Physical Properties

The physical properties of crystalline D-galacturonic acid can vary depending on its anomeric form (α or β) and whether it is in its anhydrous or hydrated state. The following tables summarize the key quantitative data available.

Table 1: Melting Point of Crystalline D-Galacturonic Acid and its Derivative

FormMelting Point (°C)Notes
α-D-Galacturonic Acid159-160 (decomposes)Melts with decomposition.
β-D-Galacturonic Acid166---
D-Galacturonic Acid Monohydrate159-160Sintering observed at ~100-111°C.
Phenylhydrazone derivative141---

Table 2: Optical Rotation of D-Galacturonic Acid in Aqueous Solution

FormInitial Specific Rotation ([α]D20)Equilibrium Specific Rotation ([α]D20)Conditions
α-Form+98.0°+50.9°Water
β-Form+27°+55.6°Water
Monohydrate (mixture of anomers)+107°+51°c=4 in H₂O

Table 3: Solubility of D-Galacturonic Acid

SolventSolubility
WaterSoluble (295 g/L)[1]
Hot Ethanol (B145695)Soluble
EthanolSlightly Soluble
EtherInsoluble
DMSO~5 mg/mL (hydrate)
PBS (pH 7.2)~5 mg/mL (hydrate)

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties are extensive. This section outlines the general methodologies for the preparation of crystalline D-galacturonic acid and the principles behind the measurement of its key physical properties.

The primary source for D-galacturonic acid is the hydrolysis of pectin.[1] Enzymatic hydrolysis is often preferred to acid hydrolysis to avoid degradation of the sugar acid.

Materials:

  • Citrus Pectin

  • Pectinase enzyme preparation

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Activated Charcoal

  • Methanol (B129727) (MeOH)

  • Ethanol (EtOH)

  • Diatomaceous Earth

Procedure:

  • Enzymatic Hydrolysis: Suspend citrus pectin in water at 40°C. Adjust the pH to approximately 3.7 with NaOH and add pectinase. The solution is incubated at 38°C for 10-14 days. Toluene can be used to prevent microbial growth.[3]

  • Neutralization and Filtration: After hydrolysis, add a stoichiometric amount of sulfuric acid to neutralize the sodium hydroxide. Filter the solution using diatomaceous earth to remove insoluble materials.[3]

  • Decolorization: Treat the filtrate with activated charcoal to remove colored impurities and filter after 24 hours.[3]

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a thick syrup.[3]

  • Extraction: Extract the syrup with boiling methanol to separate the D-galacturonic acid from inorganic salts (e.g., sodium sulfate).[3]

  • Crystallization: Concentrate the methanolic extract under reduced pressure. The addition of a small amount of ethanol can facilitate saturation. Seed the solution with a few crystals of D-galacturonic acid and allow it to crystallize at a low temperature (e.g., 5°C) for 24-48 hours with occasional stirring.[3]

  • Isolation and Drying: Collect the crystals by filtration, wash with a mixture of methanol and water, and dry at room temperature.[3]

The melting point of a crystalline solid is determined using a melting point apparatus. A small amount of the dried, powdered crystalline sample is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts is recorded, from the point at which the first droplet of liquid appears to the point at which the entire sample is liquid. For substances that decompose, the temperature at which decomposition begins is noted.

Optical rotation is measured using a polarimeter.[4]

Principle: A solution of the chiral compound is placed in a sample tube of a known path length. Plane-polarized light is passed through the solution. The angle by which the plane of polarization is rotated by the solution is measured by the analyzer.

Specific Rotation Calculation: The specific rotation is calculated using the formula:

[α]Tλ = α / (l × c)

where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL.

Mutarotation is observed as the change in the optical rotation over time as the anomeric forms equilibrate in solution.

The precise three-dimensional atomic structure of crystalline α-D-galacturonic acid monohydrate has been determined by X-ray diffraction.[5]

Principle: A single crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded on a detector. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the arrangement of atoms in the crystal lattice can be determined. This technique reveals detailed information about bond lengths, bond angles, and the overall molecular conformation.[6]

Workflow and Diagrams

The following diagram illustrates the key steps in the preparation of crystalline D-galacturonic acid from pectin.

G cluster_0 Pectin Hydrolysis cluster_1 Purification cluster_2 Isolation and Crystallization pectin Pectin Suspension hydrolysis Enzymatic Hydrolysis (Pectinase, 38°C) pectin->hydrolysis NaOH (pH 3.7) neutralization Neutralization (H₂SO₄) hydrolysis->neutralization filtration1 Filtration (Diatomaceous Earth) neutralization->filtration1 decolorization Decolorization (Activated Charcoal) filtration1->decolorization filtration2 Filtration decolorization->filtration2 concentration1 Concentration (Reduced Pressure) filtration2->concentration1 extraction Methanol Extraction concentration1->extraction concentration2 Concentration extraction->concentration2 crystallization Crystallization (Seeding, 5°C) concentration2->crystallization isolation Filtration & Washing crystallization->isolation drying Drying isolation->drying product Crystalline D-Galacturonic Acid drying->product

Caption: Workflow for the preparation of crystalline D-galacturonic acid.

References

Digalacturonic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of digalacturonic acid, a disaccharide of significant interest in various scientific fields. Addressed to researchers, scientists, and drug development professionals, this document outlines the core chemical identifiers, experimental protocols for its production and analysis, and insights into its biological significance.

Core Chemical and Physical Properties

This compound, a dimer of galacturonic acid, is a key component of pectin (B1162225), a complex polysaccharide found in the cell walls of plants. Its chemical structure and properties are fundamental to its biological function and application in research.

Chemical IdentifierData
CAS Number 28144-27-6, 5894-59-7
IUPAC Name (2S,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R)-5-carboxy-3,4-dihydroxy-6-oxohexan-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Chemical Formula C₁₂H₁₈O₁₃
Molecular Weight 370.26 g/mol
SMILES String O=C(O)[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--O)O[C@H]2O">C@H--INVALID-LINK----INVALID-LINK--[C@@H]1O
InChI String InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1

Experimental Protocols

The primary method for obtaining this compound is through the controlled enzymatic hydrolysis of pectin or polygalacturonic acid. This process utilizes specific enzymes to break down the polysaccharide chain into smaller oligomers, including the target disaccharide.

Enzymatic Production of this compound

Objective: To produce this compound from pectin through enzymatic hydrolysis.

Materials:

  • Pectin (from citrus or apple)

  • Endo-polygalacturonase (EC 3.2.1.15)

  • Sodium acetate (B1210297) buffer (pH 4.5-5.5)

  • Deionized water

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a solution of pectin in sodium acetate buffer at a concentration of 1-5% (w/v). The optimal concentration may vary depending on the pectin source and enzyme activity.

  • Adjust the pH of the pectin solution to the optimal range for the endo-polygalacturonase being used (typically between 4.5 and 5.5).

  • Equilibrate the solution to the optimal temperature for the enzyme, usually between 40-50°C.

  • Add the endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis and to favor the production of this compound over complete hydrolysis to the monomer.

  • Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time is a critical parameter to control the size of the resulting oligogalacturonides.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution using High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Centrifuge or filter the reaction mixture to remove any insoluble material. The supernatant will contain a mixture of oligogalacturonides, including this compound.

Purification of this compound by Ion-Exchange Chromatography

Objective: To purify this compound from the mixture of oligogalacturonides obtained from enzymatic hydrolysis.

Materials:

  • Crude hydrolysate containing this compound

  • Anion-exchange chromatography column (e.g., DEAE-cellulose or a strong anion exchanger)

  • Sodium acetate or sodium chloride solutions for gradient elution

  • Deionized water

  • Fraction collector

  • HPLC system for fraction analysis

Procedure:

  • Equilibrate the anion-exchange column with a low concentration starting buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Load the crude hydrolysate onto the column. The negatively charged carboxyl groups of the uronic acids will bind to the positively charged resin.

  • Wash the column with the starting buffer to remove any unbound neutral sugars.

  • Elute the bound oligogalacturonides using a linear or step gradient of increasing salt concentration (e.g., 0.1 M to 1.0 M sodium acetate or sodium chloride). Oligomers will elute based on their charge, which is proportional to their degree of polymerization. This compound will elute at a specific salt concentration.

  • Collect fractions using a fraction collector.

  • Analyze the collected fractions for the presence and purity of this compound using HPLC.

  • Pool the fractions containing pure this compound.

  • Desalt the pooled fractions if necessary, for example, by dialysis or size-exclusion chromatography.

  • Lyophilize the purified solution to obtain this compound as a solid powder.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a pump, autosampler, and a suitable detector (e.g., refractive index detector (RID) or a UV detector at low wavelength ~210 nm). For enhanced sensitivity and specificity, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can be used.

Chromatographic Conditions (Example for a C18 column):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous solution of a weak acid like formic acid or phosphoric acid.[1]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Temperature: Ambient or controlled (e.g., 30°C)

  • Detection: RID or UV at 210 nm

Procedure:

  • Prepare a series of standard solutions of known concentrations of pure this compound.

  • Prepare the sample for analysis, ensuring it is filtered through a 0.22 µm filter.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Signaling Pathways

While research on the direct signaling pathways of this compound in mammalian cells is ongoing, studies on its monomer, D-galacturonic acid, and related oligogalacturonides have provided significant insights into their immunomodulatory effects. It is plausible that the biological effects of this compound are mediated, at least in part, through its hydrolysis to D-galacturonic acid.

D-galacturonic acid has been shown to possess anti-inflammatory properties.[2] One proposed mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway in immune cells such as macrophages.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_complex TLR4/MD2/CD14 Complex LPS->TLR4_complex Activates DGA This compound DGA->TLR4_complex Inhibits (Proposed) MyD88 MyD88 TLR4_complex->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB IκB degradation, NF-κB release nucleus Nucleus NFkB->nucleus Translocates to proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes Induces

References

An In-depth Technical Guide to the Biochemical Pathways Involving Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a disaccharide composed of two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a major structural polysaccharide in the primary cell walls of terrestrial plants. As such, the biochemical pathways involving this compound and its monomeric form, D-galacturonic acid, are of significant interest in various fields, including plant pathology, biofuel production, and drug development. Microorganisms have evolved diverse and efficient catabolic pathways to utilize this abundant carbon source, while plants have developed intricate signaling networks that recognize pectin fragments, such as oligogalacturonides (OGs), as indicators of tissue damage and pathogen invasion. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and associated signaling cascades.

I. Microbial Catabolism of D-Galacturonic Acid

Microorganisms employ three primary pathways for the catabolism of D-galacturonic acid, the monomeric unit of this compound: a reductive pathway predominantly found in fungi, and oxidative and isomerase pathways primarily observed in prokaryotes.[1][2][3]

A. Fungal Reductive Pathway

The fungal reductive pathway is a well-characterized route for D-galacturonic acid metabolism in various species, including the genera Aspergillus, Botrytis, and Trichoderma.[4][5][6] This pathway involves a series of enzymatic steps that convert D-galacturonic acid into intermediates that can enter central metabolism.

The key enzymes in this pathway are:

  • D-galacturonic acid reductase (GAR) : Catalyzes the NADPH-dependent reduction of D-galacturonic acid to L-galactonate.[7]

  • L-galactonate dehydratase (LGD) : Dehydrates L-galactonate to form 2-keto-3-deoxy-L-galactonate.[8]

  • 2-keto-3-deoxy-L-galactonate aldolase (B8822740) (LGA) : Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate (B1213749) and L-glyceraldehyde.[4]

  • L-glyceraldehyde reductase (LGR) : Reduces L-glyceraldehyde to glycerol.[9]

Fungal_Reductive_Pathway D-Galacturonic Acid D-Galacturonic Acid L-Galactonate L-Galactonate D-Galacturonic Acid->L-Galactonate D-Galacturonic acid reductase (GAR) (NADPH -> NADP+) 2-Keto-3-deoxy-L-galactonate 2-Keto-3-deoxy-L-galactonate L-Galactonate->2-Keto-3-deoxy-L-galactonate L-Galactonate dehydratase (LGD) Pyruvate Pyruvate 2-Keto-3-deoxy-L-galactonate->Pyruvate 2-Keto-3-deoxy-L-galactonate aldolase (LGA) L-Glyceraldehyde L-Glyceraldehyde 2-Keto-3-deoxy-L-galactonate->L-Glyceraldehyde 2-Keto-3-deoxy-L-galactonate aldolase (LGA) Glycerol Glycerol L-Glyceraldehyde->Glycerol L-Glyceraldehyde reductase (LGR) (NADPH -> NADP+) Prokaryotic_Pathways cluster_oxidative Oxidative Pathway cluster_isomerase Isomerase Pathway D-Galacturonic Acid_ox D-Galacturonic Acid D-Galactarolactone D-Galactarolactone D-Galacturonic Acid_ox->D-Galactarolactone Uronate dehydrogenase alpha-Ketoglutarate α-Ketoglutarate D-Galactarolactone->alpha-Ketoglutarate ... TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle D-Galacturonic Acid_iso D-Galacturonic Acid D-Tagaturonate D-Tagaturonate D-Galacturonic Acid_iso->D-Tagaturonate Uronate isomerase Pyruvate_iso Pyruvate D-Tagaturonate->Pyruvate_iso ... Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate D-Tagaturonate->Glyceraldehyde-3-P ... Glycolysis Glycolysis Pyruvate_iso->Glycolysis Glyceraldehyde-3-P->Glycolysis DGalA_Quantification_Workflow Start Start Sample_Prep Sample Preparation (Tissue, Cells, or Liquid) Start->Sample_Prep Add_Reagents Add Sample, Standard, Blank and Reaction Buffer to Microplate Sample_Prep->Add_Reagents Incubate_90C Incubate at 90°C for 20 min Add_Reagents->Incubate_90C Cool Cool to Room Temperature Incubate_90C->Cool Add_Dye Add Dye Reagent Cool->Add_Dye Incubate_2min Incubate for 2 min Add_Dye->Incubate_2min Read_Absorbance Read Absorbance at 525 nm Incubate_2min->Read_Absorbance Calculate Calculate Concentration using Standard Curve Read_Absorbance->Calculate End End Calculate->End OG_Signaling_Pathway Pathogen_Attack Pathogen Attack or Mechanical Damage Pectin_Degradation Pectin Degradation Pathogen_Attack->Pectin_Degradation OGs Oligogalacturonides (OGs) Pectin_Degradation->OGs PRR Pattern Recognition Receptor (PRR) OGs->PRR ROS_Burst ROS Burst (H2O2) PRR->ROS_Burst MAPK_Cascade MAPK Cascade (e.g., MPK3/MPK6) PRR->MAPK_Cascade Defense_Responses Defense Responses (Phytoalexins, PR proteins) ROS_Burst->Defense_Responses Transcriptional_Reprogramming Transcriptional Reprogramming MAPK_Cascade->Transcriptional_Reprogramming Transcriptional_Reprogramming->Defense_Responses OG_Gene_Expression_Workflow Start Start Plant_Treatment Treat Plants with OGs or Mock Solution Start->Plant_Treatment Harvest_Tissue Harvest Tissue at Different Time Points Plant_Treatment->Harvest_Tissue RNA_Extraction Total RNA Extraction and DNase Treatment Harvest_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (Target and Reference Genes) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: HPLC Analysis of Digalacturonic Acid in Pectin Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the enzymatic hydrolysis of pectin (B1162225) and the subsequent quantitative analysis of digalacturonic acid using High-Performance Liquid Chromatography (HPLC).

Introduction

Pectin, a complex heteropolysaccharide found in plant cell walls, is primarily composed of α-1,4-linked D-galacturonic acid residues.[1][2] The partial hydrolysis of pectin yields various oligosaccharides, including this compound, which is of interest for its potential biological activities. Accurate and reliable quantification of this compound in pectin hydrolysates is crucial for research and development in the food, pharmaceutical, and biotechnology industries. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[3] This application note details a robust method for sample preparation through enzymatic hydrolysis followed by HPLC analysis.

Experimental Protocols

Pectin Hydrolysis: Enzymatic Method

This protocol outlines the enzymatic hydrolysis of pectin to generate oligogalacturonic acids, including this compound. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent the degradation of the target analytes.[1][2]

Materials:

  • Pectin sample

  • Pectinase (B1165727) from Aspergillus niger (e.g., Sigma-Aldrich P4716 or equivalent)

  • Citrate (B86180) buffer (0.1 M, pH 4.0)

  • Deionized water

  • Heating block or water bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Weigh 500 mg of the pectin sample and dissolve it in 15 mL of 0.1 M citrate buffer (pH 4.0). This creates a 1:30 (w/v) ratio.[4]

  • Enzyme Addition: Add 400 Units of pectinase (approximately 450 µL) to the pectin solution.[4] A pectinase loading of 2250 U/g of pectin has also been shown to be effective for complete hydrolysis.[1][2]

  • Incubation: Incubate the mixture at 50°C for 24 hours in a heating block or water bath.[1][2] This allows for the near-complete hydrolysis of pectin into galacturonic acid and oligogalacturonides.

  • Enzyme Inactivation: After incubation, heat the sample at 100°C for 10 minutes to inactivate the enzyme.

  • Centrifugation: Centrifuge the hydrolysate at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[5]

HPLC Analysis of this compound

This section details the HPLC conditions for the separation and quantification of this compound in the prepared pectin hydrolysate.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a refractive index (RI) detector.[4]

  • Column: Agilent Hi-Plex H-Column (7.7 x 300 mm, 8 µm).[4]

  • Mobile Phase: 0.01 M Sulfuric Acid (H₂SO₄).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 65°C.

  • Detector: Refractive Index (RI) Detector.[4]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 10 mg/mL. A commercially available this compound standard of ≥85% purity can be used.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis: Inject the filtered pectin hydrolysate into the HPLC system.

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following table summarizes typical retention times for this compound and related compounds under the specified HPLC conditions.

CompoundRetention Time (minutes)
Glucuronic Acid13.62 ± 0.01
Galacturonic Acid 14.03 ± 0.01
Glucose14.54 ± 0.03
Xylose15.36 ± 0.01
Rhamnose16.12 ± 0.05
Arabinose16.63 ± 0.01
This compound Identified by LC-ESI-MS/MS[6]

Note: The retention time for this compound may vary and should be confirmed with a pure standard under the specific chromatographic conditions used. The provided retention times for other sugars are for reference from a similar HPLC method.[4]

Visualizations

Experimental Workflow

experimental_workflow pectin_sample Pectin Sample dissolution Dissolve in Citrate Buffer (pH 4.0) pectin_sample->dissolution enzyme_addition Add Pectinase dissolution->enzyme_addition incubation Incubate at 50°C for 24h enzyme_addition->incubation inactivation Heat Inactivation (100°C, 10 min) incubation->inactivation centrifugation Centrifuge inactivation->centrifugation filtration Filter (0.22 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis

Caption: Workflow for Pectin Hydrolysis and HPLC Analysis.

Pectin Hydrolysis Signaling Pathway

pectin_hydrolysis Pectin Pectin (Polygalacturonic Acid) Pectinase Pectinase (endo-polygalacturonase) Pectin->Pectinase Oligogalacturonides Oligogalacturonides Pectinase->Oligogalacturonides Hydrolysis Digalacturonic_Acid This compound Oligogalacturonides->Digalacturonic_Acid Galacturonic_Acid Galacturonic Acid Oligogalacturonides->Galacturonic_Acid

Caption: Enzymatic Hydrolysis of Pectin.

Logical Relationship of Analytical Steps

logical_relationship cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Hydrolysis Enzymatic Hydrolysis Purification Filtration & Centrifugation Hydrolysis->Purification HPLC HPLC Separation Purification->HPLC Detection RI Detection HPLC->Detection Calculation Concentration Calculation Detection->Calculation Calibration Standard Calibration Calibration->Calculation

Caption: Logical Flow of the Analytical Method.

References

Application Note & Protocol: Quantification of Digalacturonic Acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid (DiGA), an oligomer composed of two α-1,4-linked galacturonic acid units, is a primary component of pectin (B1162225), a major structural polysaccharide in the cell walls of terrestrial plants. The release of DiGA and other oligogalacturonides (OGAs) can occur through the enzymatic degradation of pectin by microbial pathogens or endogenous plant enzymes. These molecules are not merely structural breakdown products; they act as Damage-Associated Molecular Patterns (DAMPs), triggering plant innate immunity and other signaling pathways.[1] The ability to accurately quantify this compound is therefore crucial for research in plant pathology, immunology, and for the quality control of food products and development of pectin-based drug delivery systems.

This document provides detailed protocols for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Overview of Mass Spectrometry Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the reliable quantification of this compound in complex matrices. The separation of DiGA from other structurally related oligosaccharides is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with derivatization. Detection is performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

For accurate quantification, a stable isotope-labeled internal standard is recommended, though not always readily available. In its absence, a structurally similar compound can be used. Derivatization with reagents such as p-aminobenzoic acid (p-ABA) can enhance ionization efficiency and chromatographic retention.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes the enzymatic hydrolysis of pectin from plant tissue to release oligogalacturonides, including this compound.

Materials:

  • Plant tissue (e.g., leaves, fruit peel)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Polygalacturonase (endo- and exo-acting)

  • Centrifuge and centrifuge tubes

  • Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

  • Add 1 mL of extraction buffer and vortex thoroughly.

  • Add an optimized concentration of polygalacturonase to the suspension.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 2-24 hours) with gentle shaking.

  • Terminate the reaction by heating the sample at 100 °C for 10 minutes.

  • Centrifuge the sample at 10,000 x g for 15 minutes to pellet insoluble material.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elute the oligogalacturonides with 2 mL of 50% acetonitrile containing 0.1% TFA.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general LC-MS/MS method for the quantification of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Analyte: this compound

    • Precursor Ion (m/z): 369.1 [M-H]⁻[2]

    • Product Ions (m/z): To be determined by infusion of a standard and performing a product ion scan. Likely fragments would correspond to the loss of water (-18), CO₂ (-44), and glycosidic cleavage. Tentative product ions could be m/z 175 (galacturonic acid monomer) and m/z 113.

    • Dwell Time: 100 ms

    • Collision Energy: Optimize for each transition (starting around 20-30 eV)[2]

Data Presentation

The following tables summarize representative quantitative data for the analysis of oligogalacturonides by LC-MS. Note that these values may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters for Oligogalacturonic Acid Quantification by LC-MS [3]

ParameterGalacturonic Acid (dp1)This compound (dp2)Trigalacturonic Acid (dp3)
Linearity (R²) >0.99>0.99>0.99
LOD (ng on column) 11286
LOQ (ng on column) [Data not available][Data not available][Data not available]
Precision (%RSD) [Data not available][Data not available][Data not available]
Recovery (%) [Data not available][Data not available][Data not available]

Note: The provided data is based on a study quantifying oligogalacturonic acids up to dp3.[3] A full validation including LOQ, precision, and recovery would be required for specific applications.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
This compound 369.1[To be determined][To be optimized][To be determined][To be optimized]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plant_material Plant Material grinding Cryogenic Grinding plant_material->grinding extraction Enzymatic Hydrolysis (Polygalacturonase) grinding->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (Graphitized Carbon) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms HILIC-ESI-MS/MS (MRM Mode) reconstitution->lcms quantification Quantification lcms->quantification

Caption: Experimental workflow for the quantification of this compound.

oga_signaling cluster_cell_wall Plant Cell Wall cluster_apoplast Apoplast cluster_cytoplasm Cytoplasm pectin Pectin (Homogalacturonan) diga This compound (DAMP) pectin->diga releases pathogen Pathogen Attack / Wounding pg Polygalacturonase (PG) pathogen->pg pg->pectin degrades receptor Receptor Kinase diga->receptor binds signaling MAPK Cascade receptor->signaling activates ros Reactive Oxygen Species (ROS) Production signaling->ros defense Defense Gene Expression (e.g., PR proteins, Phytoalexins) signaling->defense

Caption: Oligogalacturonide (OGA) signaling pathway in plants.

References

Application Note & Protocol: Enzymatic Determination of Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digalacturonic acid, a key component of pectin (B1162225) degradation products, plays a significant role in various biological processes and is an important analyte in food science, biofuel research, and drug development. This application note provides a detailed protocol for the quantitative determination of this compound using a sensitive and specific two-step enzymatic assay.

Principle of the Assay

The determination of this compound is achieved through a coupled enzymatic reaction. In the first step, an excess of exopolygalacturonase (Exo-PG) hydrolyzes this compound into two molecules of D-galacturonic acid. Subsequently, the D-galacturonic acid is specifically oxidized by uronate dehydrogenase (UDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This reaction produces D-galactarate and reduced nicotinamide adenine dinucleotide (NADH). The amount of NADH formed is stoichiometric with the amount of D-galacturonic acid, and thus directly proportional to the initial amount of this compound. The increase in absorbance at 340 nm due to the formation of NADH is measured spectrophotometrically.[1]

Experimental Protocols

1. Materials and Reagents

  • Enzymes:

    • Exopolygalacturonase (Exo-PG) from Aspergillus niger (e.g., Sigma-Aldrich, Megazyme)

    • Uronate Dehydrogenase (UDH) (e.g., Megazyme K-URONIC kit)[1]

  • Substrates and Buffers:

    • This compound standard

    • D-galacturonic acid standard[2]

    • Sodium Acetate Buffer (100 mM, pH 4.5)

    • Glycine Buffer (1 M, pH 9.0)

    • Nicotinamide Adenine Dinucleotide (NAD+)

    • Bovine Serum Albumin (BSA)

  • Equipment:

    • Spectrophotometer capable of reading at 340 nm[1]

    • Microplate reader (optional)

    • Cuvettes (1 cm light path)[1]

    • Micropipettes

    • Incubator or water bath (37°C)

    • Vortex mixer

    • pH meter

2. Preparation of Reagents

  • Reagent 1: Assay Buffer

    • 100 mM Sodium Acetate, pH 4.5.

  • Reagent 2: Hydrolysis Enzyme Solution

    • Prepare a solution of Exopolygalacturonase (10 U/mL) in Assay Buffer (Reagent 1) containing 0.1 mg/mL BSA. Prepare fresh daily.

  • Reagent 3: Detection Buffer

    • 1 M Glycine buffer, pH 9.0.

  • Reagent 4: NAD+ Solution

    • Dissolve NAD+ in distilled water to a final concentration of 50 mg/mL.

  • Reagent 5: Detection Enzyme Solution

    • Prepare a solution of Uronate Dehydrogenase (50 U/mL) in Detection Buffer (Reagent 3).

  • Standard Solutions

    • Prepare a stock solution of 1 mg/mL this compound in distilled water. From this stock, prepare a series of standards ranging from 5 µg/mL to 100 µg/mL.

    • Prepare a 1 mg/mL D-galacturonic acid standard for control experiments.

3. Assay Procedure

Step 1: Enzymatic Hydrolysis of this compound

  • Pipette 100 µL of the sample or standard solution into a microcentrifuge tube.

  • Add 400 µL of Assay Buffer (Reagent 1).

  • Add 50 µL of the Hydrolysis Enzyme Solution (Reagent 2).

  • Vortex gently and incubate at 37°C for 30 minutes to ensure complete hydrolysis of this compound.

  • Prepare a sample blank for each sample by adding 50 µL of Assay Buffer (Reagent 1) instead of the Hydrolysis Enzyme Solution.

Step 2: Quantification of D-Galacturonic Acid

  • Pipette the following into a 1 cm cuvette:

    • 2.0 mL Detection Buffer (Reagent 3)

    • 0.2 mL NAD+ Solution (Reagent 4)

    • 0.1 mL of the hydrolysate from Step 1.

  • Mix by inversion and read the initial absorbance (A1) at 340 nm against a water blank.

  • Start the reaction by adding 0.02 mL of Detection Enzyme Solution (Reagent 5).

  • Mix and incubate at room temperature (~25°C) for approximately 10 minutes, or until the reaction is complete (i.e., no further change in absorbance).

  • Read the final absorbance (A2) at 340 nm.[1]

  • Calculate the change in absorbance (ΔA = A2 - A1). The absorbance change for the blank should be subtracted from the absorbance change for the sample.

4. Calculation of Results

The concentration of this compound in the sample can be calculated using the following formula, based on the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (6300 L·mol⁻¹·cm⁻¹):

Concentration (g/L) = (ΔA × V_f × MW) / (ε × d × V_s × 2)

Where:

  • ΔA = Change in absorbance (after blank correction)

  • V_f = Final volume in the cuvette (in mL)

  • MW = Molecular weight of this compound (370.27 g/mol )

  • ε = Molar extinction coefficient of NADH at 340 nm (6300 L·mol⁻¹·cm⁻¹)

  • d = Light path of the cuvette (1 cm)

  • V_s = Sample volume from the hydrolysate used in the cuvette (in mL)

  • 2 = Stoichiometric factor (1 mole of this compound yields 2 moles of D-galacturonic acid)

Alternatively, a standard curve can be generated by plotting the ΔA values of the this compound standards against their known concentrations. The concentration of the unknown samples can then be determined from the linear regression of the standard curve.

Data Presentation

Table 1: Standard Curve for this compound Determination

Standard Concentration (µg/mL)Average ΔA (340 nm)Standard Deviation
00.0020.001
50.0850.004
100.1680.006
250.4200.011
500.8350.015
1001.6500.021

Table 2: Assay Performance Characteristics

ParameterValue
Linearity Range5 - 100 µg/mL
Limit of Detection (LOD)2.5 µg/mL
Limit of Quantification (LOQ)5.0 µg/mL
Precision (Intra-assay CV%)< 5%
Precision (Inter-assay CV%)< 8%
SpecificityHigh for this compound and D-galacturonic acid. No significant cross-reactivity with other common sugars.[1]

Visualizations

Enzymatic_Reaction_Pathway Digalacturonic_Acid This compound D_Galacturonic_Acid 2x D-Galacturonic Acid Digalacturonic_Acid->D_Galacturonic_Acid H2O D_Galactarate 2x D-Galactarate D_Galacturonic_Acid->D_Galactarate H2O NADH 2 NADH + 2 H+ D_Galacturonic_Acid->NADH NAD 2 NAD+ NAD->D_Galacturonic_Acid Exo_PG Exopolygalacturonase (Exo-PG) Exo_PG->Digalacturonic_Acid UDH Uronate Dehydrogenase (UDH) UDH->D_Galacturonic_Acid

Caption: Enzymatic reaction pathway for this compound determination.

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Step 1: Hydrolysis cluster_detection Step 2: Detection cluster_analysis Analysis Sample_Prep Sample/Standard Preparation Mix_Hydrolysis Mix Sample, Buffer, and Exo-PG Sample_Prep->Mix_Hydrolysis Reagent_Prep Reagent Preparation Reagent_Prep->Mix_Hydrolysis Incubate_37C Incubate at 37°C for 30 min Mix_Hydrolysis->Incubate_37C Mix_Detection Mix Hydrolysate, Buffer, and NAD+ Incubate_37C->Mix_Detection Read_A1 Read Absorbance A1 at 340 nm Mix_Detection->Read_A1 Add_UDH Add UDH to Start Reaction Read_A1->Add_UDH Calculate_dA Calculate ΔA (A2 - A1) Read_A1->Calculate_dA Incubate_RT Incubate at RT for 10 min Add_UDH->Incubate_RT Read_A2 Read Absorbance A2 at 340 nm Incubate_RT->Read_A2 Read_A2->Calculate_dA Calculate_Conc Calculate Concentration (Standard Curve or Formula) Calculate_dA->Calculate_Conc

Caption: Experimental workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols: Extraction of Digalacturonic Acid from Citrus Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin (B1162225), a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is particularly abundant in citrus peel. The backbone of pectin is primarily composed of α-1,4-linked D-galacturonic acid residues.[1] Oligomers of galacturonic acid, such as digalacturonic acid, have garnered significant interest in the pharmaceutical and drug development sectors due to their noteworthy biological activities, including anti-inflammatory and anti-cancer properties.[1][2] These molecules present promising avenues for therapeutic research and development.

This document provides detailed protocols for the extraction of this compound from citrus pectin through enzymatic and chemical hydrolysis. It also includes a summary of quantitative data for comparison of these methods and an overview of the biological significance of this compound, with a focus on its role in cellular signaling pathways relevant to drug development.

Data Presentation: Comparison of Hydrolysis Methods

The selection of a hydrolysis method for extracting this compound from citrus pectin is critical and depends on the desired yield, purity, and the avoidance of degradation products. Enzymatic methods are generally favored for their specificity and milder reaction conditions, which tend to result in higher yields of intact oligomers. Chemical methods, while potentially faster, can lead to degradation of the target molecules if not carefully controlled.

Hydrolysis Method Key Reagents/Enzymes Typical Conditions Yield of Oligogalacturonides Purity of this compound Advantages Disadvantages
Enzymatic Hydrolysis Endo-polygalacturonase (Endo-PG)pH 4.5-6.0, 45-60°C, 2-24 hoursHighModerate to HighHigh specificity, mild conditions, minimal degradationHigher cost of enzymes, longer reaction times
Acid Hydrolysis (Mild) Dilute H₂SO₄, HCl, or TFA0.1-0.2 M acid, 80°C, up to 72 hours[3]ModerateLow to ModerateLow reagent costIncomplete depolymerization, formation of side products[3]
Acid Hydrolysis (Drastic) Concentrated H₂SO₄ or HCl>1 M acid, 100°CLowVery LowRapid depolymerizationSignificant degradation of galacturonic acid, low recovery[3]

Experimental Protocols

Protocol 1: Enzymatic Extraction of this compound

This protocol details the enzymatic hydrolysis of citrus pectin to favor the production of oligogalacturonides, including this compound, using endo-polygalacturonase.

Materials:

  • Citrus Pectin

  • Endo-polygalacturonase (e.g., from Aspergillus niger or Penicillium oxalicum)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Deionized water

  • Shaking water bath or incubator

  • pH meter

  • Centrifuge

  • Ethanol (B145695) (96%)

  • Membrane filtration system (e.g., with molecular weight cut-off filters) or chromatography columns (e.g., size-exclusion or ion-exchange)

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) citrus pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).

    • Stir vigorously until the pectin is fully dissolved. Gentle heating (to ~40°C) can aid dissolution.[1]

  • Enzymatic Reaction:

    • Add endo-polygalacturonase to the pectin solution. A typical enzyme loading is 5-10 units per gram of pectin.

    • Incubate the reaction mixture at 50°C for 4-8 hours in a shaking water bath. The exact time may need to be optimized depending on the desired degree of polymerization of the final product. Shorter incubation times will favor larger oligomers, while longer times will produce smaller oligomers and monomers.

  • Enzyme Inactivation:

    • After incubation, heat the reaction mixture to 100°C for 10 minutes to inactivate the enzyme.[1]

    • Cool the solution to room temperature.

  • Purification of this compound:

    • Centrifuge the solution to remove any insoluble material.

    • The supernatant, containing a mixture of oligogalacturonides, can be purified using several methods:

      • Ethanol Precipitation: Add ethanol to the supernatant to precipitate larger polysaccharides, while smaller oligomers like this compound remain in solution.

      • Membrane Filtration: Use a series of membranes with decreasing molecular weight cut-offs to fractionate the oligomers.[4]

      • Chromatography: Employ size-exclusion or ion-exchange chromatography for a more precise separation of this compound from other oligomers and monomers.[4]

  • Analysis:

    • The concentration and purity of the collected fractions can be determined using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Protocol 2: Mild Acid Hydrolysis for Oligogalacturonide Production

This protocol describes a mild acid hydrolysis method for the production of a mixture of oligogalacturonides. Note that this method is less specific than enzymatic hydrolysis and will produce a broader range of products.

Materials:

  • Citrus Pectin

  • Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Reaction vials

  • Heating block or oven

  • Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃) for neutralization

  • Centrifuge

  • Ethanol (96%)

Procedure:

  • Reaction Setup:

    • Weigh 20 mg of dried citrus pectin into a 2 mL reaction vial.

    • Add 1 mL of 0.2 M TFA or H₂SO₄.[3]

  • Hydrolysis:

    • Securely cap the vials and place them in a heating block or oven at 80°C for 24-72 hours. The optimal time will depend on the desired product profile and should be determined empirically.[3]

  • Neutralization:

    • After cooling, carefully neutralize the acidic solution by adding calcium carbonate or barium carbonate until the pH is neutral.

  • Purification:

    • Centrifuge the mixture to remove the precipitated salt.

    • The supernatant can be further purified by ethanol precipitation or chromatography as described in Protocol 1.

  • Analysis:

    • Analyze the product composition using HPAEC-PAD or other suitable chromatographic techniques.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

G cluster_0 Pectin Preparation cluster_1 Hydrolysis cluster_2 Downstream Processing cluster_3 Final Product pectin Citrus Pectin dissolution Dissolution in Buffer pectin->dissolution enzymatic Enzymatic Hydrolysis (Endo-polygalacturonase) dissolution->enzymatic acid Mild Acid Hydrolysis (TFA or H2SO4) dissolution->acid inactivation Enzyme Inactivation (Heat Treatment) enzymatic->inactivation neutralization Neutralization acid->neutralization purification Purification (Chromatography/Filtration) inactivation->purification neutralization->purification analysis Analysis (HPAEC-PAD) purification->analysis diga This compound analysis->diga

Caption: Workflow for this compound extraction.

Signaling Pathway: Anti-inflammatory Action of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb_activation NF-κB Activation tlr4->nfkb_activation Signal Transduction diga This compound diga->tlr4 Inhibits inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6) nfkb_activation->inflammatory_mediators Upregulation

Caption: Inhibition of the TLR4/NF-κB signaling pathway.

Biological Significance and Applications in Drug Development

This compound and other pectic oligosaccharides have demonstrated significant potential in drug development due to their ability to modulate key biological pathways.

Anti-inflammatory Effects

D-galacturonic acid and its oligomers have been shown to exert anti-inflammatory effects by targeting the Toll-like receptor (TLR) signaling pathway. Specifically, they can downregulate the expression of TLR2, TLR4, and the transcription factor NF-κB.[3] By inhibiting the TLR4/NF-κB pathway, this compound can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory conditions.[5]

Anti-cancer Activity

Pectic oligosaccharides have been shown to possess anti-cancer properties. Modified Citrus Pectin (MCP), which is rich in these oligomers, can inhibit galectin-3, a protein that plays a crucial role in cancer cell aggregation, adhesion, and metastasis.[6] By blocking galectin-3, MCP can induce apoptosis in cancer cells and reduce tumor growth and angiogenesis.[6] Studies have shown that pectic oligosaccharides can induce apoptosis and arrest the cell cycle in breast cancer cells without significantly affecting non-cancerous cells.[2]

Drug Delivery Systems

The biocompatible and biodegradable nature of polysaccharides derived from pectin makes them excellent candidates for the development of drug delivery systems. These polymers can be modified to create carriers for controlled-release and targeted drug delivery, enhancing the therapeutic efficacy and reducing the side effects of various drugs.[7]

Conclusion

The extraction of this compound from citrus pectin offers a promising avenue for the development of novel therapeutics. Enzymatic hydrolysis using endo-polygalacturonases is a preferred method for obtaining these valuable oligomers with high yield and purity. The demonstrated anti-inflammatory and anti-cancer activities of this compound and related compounds, primarily through the modulation of the TLR/NF-κB and galectin-3 signaling pathways, underscore their potential in the pharmaceutical industry. Further research into the optimization of extraction and purification processes, as well as in-depth studies on their mechanisms of action, will be crucial for translating these promising natural compounds into clinical applications.

References

Application Notes and Protocols for the Use of Digalacturonic Acid as a Substrate for Polygalacturonase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polygalacturonases (PGs) are pectinolytic enzymes that catalyze the hydrolysis of α-1,4-glycosidic bonds in the homogalacturonan backbone of pectin (B1162225).[1] These enzymes are crucial in various biological processes, including fruit ripening in plants and cell wall degradation by phytopathogens.[2][3] PGs are broadly classified into two main types based on their mode of action: endo-polygalacturonases (EC 3.2.1.15), which cleave internal glycosidic bonds randomly, and exo-polygalacturonases (EC 3.2.1.67), which act sequentially from the non-reducing end of the polymer chain.[2][3]

While polygalacturonic acid (a long-chain polymer) is the standard substrate for assaying general PG activity, the disaccharide digalacturonic acid serves as a specialized substrate.[4] Its use allows for the specific characterization and differentiation of exo- and endo-acting enzymes. Notably, the rate of hydrolysis for very short-chain substrates like this compound can be low.[1][5] This document provides detailed application notes and protocols for utilizing this compound in polygalacturonase research.

Application Notes

Differentiating Endo- vs. Exo-Polygalacturonase Activity

The primary application of this compound is to distinguish between the activities of endo- and exo-polygalacturonases.

  • Exo-polygalacturonases hydrolyze the terminal glycosidic bond at the non-reducing end. When presented with this compound, an exo-PG will cleave the disaccharide into two individual galacturonic acid monomers.[1][2]

  • Endo-polygalacturonases act on internal bonds within the polysaccharide chain.[6] Due to their preference for longer chains and random mode of action, they exhibit very low to negligible activity on a short substrate like this compound.[5]

This differential activity provides a straightforward method to identify and characterize the mode of action of a purified PG or to detect specific exo-PG activity in a mixed enzyme preparation.

Enzyme Inhibitor Screening

This compound is a valuable substrate for screening potential inhibitors of exo-polygalacturonases, which are of interest in drug development, particularly in targeting phytopathogenic fungi.[1] The simplicity of the substrate and the generation of a single product (galacturonic acid) facilitate a clean and reproducible assay suitable for high-throughput screening (HTS). The assay measures the decrease in the production of galacturonic acid in the presence of a potential inhibitor.

Kinetic Studies

While polygalacturonic acid is typically used for determining kinetic parameters, this compound can be employed to study the specific kinetics of exo-polygalacturonases. This can help in understanding the enzyme's affinity for short-chain oligomers and the catalytic mechanism at the terminal ends of pectin chains.

Data Presentation

Table 1: Comparative Action of Polygalacturonase Types on Different Substrates

FeatureEndo-PolygalacturonaseExo-Polygalacturonase
EC Number 3.2.1.15[6]3.2.1.67[6]
Mode of Action Random cleavage of internal α-1,4 bonds[3]Sequential cleavage from the non-reducing end[3]
Substrate Preference Long-chain polygalacturonic acid[5]Polygalacturonic acid and oligomers
Products from Polygalacturonic Acid Mixture of oligogalacturonides[2][6]Galacturonic acid monomers[2][6]
Products from this compound No or very low hydrolysisTwo molecules of galacturonic acid

Table 2: Selected Kinetic Parameters of Fungal Polygalacturonases (using Polygalacturonic Acid Substrate)

Enzyme SourceEnzyme TypeKmVmaxOptimal pHOptimal Temp (°C)Reference
Penicillium rolfsii BM-6Endo-PG0.1569 g/L12,273 µmol/min/mg6.060[6]
Rhizomucor pusillusEndo-PG0.22 mg/mL4.34 U/mL5.055[7]
Aspergillus ustusEndo-PG0.82 mg/mL976 µmol/min/mg--[8]

Note: The kinetic values above were determined using the polymer polygalacturonic acid, not this compound. They are provided for context regarding typical polygalacturonase performance.

Experimental Protocols

Protocol 1: Standard Assay for Exo-Polygalacturonase Activity using this compound

Principle: This protocol measures the activity of exo-polygalacturonase by quantifying the amount of reducing sugar (galacturonic acid) produced from the hydrolysis of this compound. The 3,5-dinitrosalicylic acid (DNS) method is commonly used, where the DNS reagent reacts with the aldehyde group of the reducing sugar to produce a colored compound, which is measured spectrophotometrically at 540 nm.[6][9]

Materials:

  • This compound (substrate)

  • D-galacturonic acid (for standard curve)

  • Purified exo-polygalacturonase or enzyme sample

  • Buffer solution (e.g., 50 mM Sodium Citrate or Sodium Acetate, pH adjusted to the enzyme's optimum, typically pH 4.0-6.0)[6]

  • DNS Reagent

  • Deionized water

  • Microcentrifuge tubes or 96-well plate

  • Water bath or incubator

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 1% (w/v) solution of this compound in the chosen buffer.

    • Standard Galacturonic Acid Solutions: Prepare a series of standards ranging from 0.1 to 1.0 mg/mL of D-galacturonic acid in the same buffer to generate a standard curve.

    • Enzyme Solution: Dilute the enzyme sample in the buffer to a concentration that results in a linear rate of product formation over the chosen reaction time.

  • Enzymatic Reaction:

    • Pipette 250 µL of the substrate solution into a microcentrifuge tube. Pre-incubate at the optimal temperature for the enzyme (e.g., 50-60°C) for 5 minutes.[6][7]

    • To initiate the reaction, add 250 µL of the diluted enzyme solution to the tube.

    • For the blank, add 250 µL of buffer instead of the enzyme solution.

    • Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).[4][6] The time should be within the linear range of the reaction.

  • Stopping the Reaction and Color Development:

    • Terminate the reaction by adding 500 µL of DNS reagent to the mixture. This will also initiate the color development.

    • Vortex the tubes briefly.

    • Heat the tubes in a boiling water bath for 5-10 minutes.[6]

    • Cool the tubes to room temperature in a cold water bath.

  • Measurement:

    • Add 2.5 mL of deionized water to each tube and mix.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

    • Zero the spectrophotometer using the blank.

  • Calculations:

    • Construct a standard curve by plotting the absorbance at 540 nm versus the concentration of the D-galacturonic acid standards.

    • Determine the concentration of galacturonic acid produced in your enzyme samples using the regression equation from the standard curve.

    • Calculate the enzyme activity. One unit (U) of exo-polygalacturonase activity is often defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the specified assay conditions.[10]

Visualizations

G prep 1. Prepare Reagents (Substrate, Enzyme, DNS, Buffer) react 2. Set up Reaction - 250 µL Substrate - Pre-incubate at optimal T°C prep->react start 3. Initiate Reaction - Add 250 µL Enzyme - Incubate for 10-30 min react->start stop 4. Stop & Develop Color - Add 500 µL DNS Reagent - Boil for 5-10 min start->stop measure 5. Measure Absorbance - Cool to Room Temp - Read at 540 nm stop->measure calc 6. Calculate Activity - Use Galacturonic Acid Standard Curve - Determine Units (U/mL) measure->calc

Caption: Workflow for the enzymatic assay of exo-polygalacturonase using this compound.

G sub_poly Substrate: Polygalacturonic Acid (Long Chain) endo_pg Endo-PG sub_poly->endo_pg  Acts on exo_pg Exo-PG sub_poly->exo_pg  Acts on sub_di Substrate: This compound (Dimer) sub_di->endo_pg  Acts on sub_di->exo_pg  Acts on prod_oligo Product: Oligogalacturonides (Mixture of lengths) endo_pg->prod_oligo  Produces prod_none Product: No / Negligible Reaction endo_pg->prod_none  Produces prod_mono Product: Galacturonic Acid (Monomer) exo_pg->prod_mono  Produces prod_two_mono Product: Two Galacturonic Acid Molecules exo_pg->prod_two_mono  Produces

References

Production of Mucic Acid from Digalacturonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of mucic acid from digalacturonic acid. Mucic acid, a dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] The protocols outlined below cover both the initial hydrolysis of this compound and its subsequent conversion to mucic acid via microbial fermentation and chemical oxidation methods.

Application Notes

The conversion of this compound to mucic acid is a two-step process. First, this compound, a dimer of D-galacturonic acid, must be hydrolyzed into its monomeric units. Subsequently, the D-galacturonic acid is oxidized to form mucic acid.

Hydrolysis of this compound: this compound can be derived from the partial hydrolysis of pectin, a major component of plant cell walls.[3] The glycosidic bond linking the two galacturonic acid units can be cleaved through either acidic or enzymatic hydrolysis.

  • Acid Hydrolysis: This method typically involves heating the this compound in the presence of a dilute acid. While effective, this can sometimes lead to the formation of undesirable byproducts.

  • Enzymatic Hydrolysis: The use of polygalacturonases (pectinases) offers a more specific and milder approach to hydrolyze this compound.[4][5] Exo-polygalacturonases act on the non-reducing end of the polymer, releasing monosaccharides, making them particularly suitable for this application.[5]

Conversion of D-Galacturonic Acid to Mucic Acid:

  • Microbial Fermentation: This biotechnological approach utilizes genetically engineered microorganisms to convert D-galacturonic acid to mucic acid.[6] The core genetic modification involves the introduction of a bacterial uronate dehydrogenase (udh) gene, which encodes an enzyme that catalyzes the NAD+-dependent oxidation of D-galacturonic acid to mucic acid.[6][7] To enhance production, the endogenous D-galacturonic acid catabolic pathway in the host organism is typically disrupted.[6] Various hosts have been engineered for this purpose, including fungi like Trichoderma reesei and marine Trichoderma species, as well as bacteria such as Escherichia coli.[6][7] The process is often carried out in a bioreactor under controlled pH, temperature, and aeration, with the co-feeding of a carbon source like glucose or lactose (B1674315) to support cell growth and provide necessary cofactors.[6][8][9]

  • Chemical Oxidation: Traditional chemical methods for mucic acid production involve the use of strong oxidizing agents. Nitric acid is a commonly used reagent for the oxidation of hexoses and their derivatives to aldaric acids.[10] More recent developments include the use of ozone as a more environmentally friendly oxidizing agent.[11]

The choice between microbial and chemical methods depends on factors such as desired yield, purity requirements, and environmental considerations. Microbial methods offer high specificity and can achieve high yields under optimized conditions, while chemical methods may be faster but can require harsher conditions and more extensive purification.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to D-galacturonic acid using a commercial polygalacturonase.

Materials:

  • This compound

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

  • Polygalacturonase (e.g., from Aspergillus niger)

  • Deionized water

  • Heating block or water bath at 40°C

  • pH meter

Procedure:

  • Prepare a 10% (w/v) solution of this compound in 50 mM sodium acetate buffer (pH 4.5).

  • Pre-warm the solution to 40°C.

  • Add polygalacturonase to the solution at a concentration of 10 U/g of this compound.

  • Incubate the reaction mixture at 40°C for 24 hours with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for the presence of D-galacturonic acid using techniques such as HPLC or TLC.

  • Once the hydrolysis is complete, inactivate the enzyme by heating the solution to 100°C for 10 minutes.

  • The resulting D-galacturonic acid solution can be used directly for the subsequent conversion to mucic acid or purified further if necessary.

Protocol 2: Microbial Production of Mucic Acid from D-Galacturonic Acid

This protocol outlines a fed-batch fermentation process for producing mucic acid from D-galacturonic acid using an engineered strain of Trichoderma reesei.

Materials:

  • Engineered Trichoderma reesei strain (e.g., D-161646) expressing uronate dehydrogenase.

  • Minimal salt medium (specific composition depends on the strain, but generally contains a nitrogen source, phosphate, and trace elements).

  • D-galacturonic acid solution (from Protocol 1 or commercial source).

  • Co-substrate solution (e.g., 50% w/v lactose or glucose).

  • Yeast extract solution.

  • Bioreactor (e.g., 2L) with pH, temperature, and dissolved oxygen control.

  • Inoculum culture of the engineered T. reesei strain.

Procedure:

  • Prepare the minimal salt medium in the bioreactor and sterilize.

  • Inoculate the bioreactor with a seed culture of the engineered T. reesei strain.

  • Maintain the culture at 35°C and pH 4.0. The pH can be controlled by the automated addition of a base (e.g., 2M NaOH).

  • Provide aeration and agitation to maintain a dissolved oxygen level of at least 20%.

  • After an initial batch phase of growth on the co-substrate, initiate a fed-batch feeding strategy.

  • Continuously feed the D-galacturonic acid solution and the co-substrate solution into the bioreactor at a controlled rate to maintain a low concentration of the co-substrate.

  • A supplemental feed of yeast extract can be provided to enhance productivity.

  • Monitor the production of mucic acid, consumption of D-galacturonic acid, and biomass concentration throughout the fermentation using appropriate analytical methods (e.g., HPLC).

  • The fermentation can be run for several days until maximal mucic acid concentration is achieved.

  • At the end of the fermentation, the mucic acid can be recovered from the broth. Due to its low solubility, especially at acidic pH, mucic acid may precipitate and can be collected by filtration or centrifugation.

Protocol 3: Chemical Oxidation of D-Galacturonic Acid to Mucic Acid

This protocol describes the oxidation of D-galacturonic acid to mucic acid using nitric acid. Caution: Nitric acid is highly corrosive and a strong oxidizing agent. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • D-galacturonic acid

  • Nitric acid (5 M)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve D-galacturonic acid in 5 M nitric acid in a round-bottom flask at a concentration of 100 g/L.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 95°C and maintain this temperature for 4-6 hours.

  • After the reaction is complete, cool the flask in an ice bath to induce the crystallization of mucic acid.

  • Collect the crystalline mucic acid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove residual nitric acid.

  • Dry the purified mucic acid crystals in a desiccator or a vacuum oven at a low temperature.

  • The purity of the mucic acid can be assessed by melting point determination or spectroscopic methods.

Data Presentation

Table 1: Summary of Quantitative Data for Microbial Mucic Acid Production

MicroorganismStrainCulture ConditionsSubstrateCo-substrateTiter (g/L)Yield (g/g)Reference
Trichoderma sp.D-221704 (T2)Fed-batch, pH 4D-galacturonic acidGlucose530.99[12][13]
Trichoderma reeseiD-161646Fed-batch, pH 4D-galacturonic acidGlucose31-[12][13]
Trichoderma reeseiD-161646Fed-batch, pH 4D-galacturonic acidLactose20-[1]
Marine Trichoderma sp.TransformantsShake flaskD-galacturonic acidLactose/D-xylose251.0 - 1.1[9]
Marine Coniochaeta sp.TransformantsShake flaskD-galacturonic acidD-glucose-0.82[14][15]

Table 2: Summary of Quantitative Data for Chemical Mucic Acid Production

Starting MaterialOxidizing AgentReaction ConditionsYieldReference
D-galacturonic acidBromineRoom temperature, 4 days60.5% of theoretical[9]
D-galactoseNitric Acid (5M)95°C, 1:9 molar ratio-[10]
D-galacturonic acidOzone (150-220 g/m³)>50 minutes-[11]

Visualizations

Mucic_Acid_Production_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_conversion Step 2: Conversion cluster_methods Conversion Methods Digalacturonic_Acid This compound D_Galacturonic_Acid D-Galacturonic Acid Digalacturonic_Acid->D_Galacturonic_Acid  Acid or Enzymatic Hydrolysis   Mucic_Acid Mucic Acid Microbial Microbial Fermentation D_Galacturonic_Acid_Conv->Microbial Chemical Chemical Oxidation D_Galacturonic_Acid_Conv->Chemical Microbial->Mucic_Acid Chemical->Mucic_Acid

Caption: Workflow for Mucic Acid Production.

Metabolic_Pathway D_Galacturonic_Acid D-Galacturonic Acid Mucic_Acid Mucic Acid (Galactaric Acid) D_Galacturonic_Acid->Mucic_Acid Oxidation Udh Uronate Dehydrogenase (udh) Udh->Mucic_Acid NADH NADH + H+ Udh->NADH NAD NAD+ NAD->Udh Cofactor

Caption: Microbial Conversion of D-Galacturonic Acid.

References

Application Note: Derivatization of Digalacturonic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digalacturonic acid, a key structural component of pectin (B1162225) and a significant analyte in plant biology, food science, and biofuel research, presents a challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS) due to its low volatility and high polarity. Chemical derivatization is an essential step to convert this compound into a volatile and thermally stable compound suitable for GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound using methoximation followed by silylation, a widely adopted and robust method. An alternative method based on permethylation is also briefly discussed. The provided methodologies and illustrative quantitative data will aid researchers in achieving reliable and sensitive detection and quantification of this compound in various sample matrices.

Data Presentation

The following table summarizes illustrative quantitative performance data for the GC-MS analysis of uronic acids and related sugars derivatized by methoximation and silylation. This data is compiled from published studies on similar analytes and serves as a general guideline for expected performance.[1][2][3]

ParameterIllustrative Performance Data
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.05 - 1.1 ppm
Limit of Quantification (LOQ) 0.2 - 3.8 ppm
Precision (%RSD) < 10%
Recovery 90 - 105%

Experimental Protocols

Primary Method: Methoximation followed by Silylation

This two-step derivatization is highly effective for acidic sugars. Methoximation protects the carbonyl groups and prevents the formation of multiple anomeric peaks, while silylation of the hydroxyl and carboxyl groups increases volatility.[4][5][6]

Materials and Reagents:

  • This compound standard or dried sample extract

  • Anhydrous Pyridine (B92270)

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation:

    • Place 10-100 µg of the dried this compound sample into a GC vial.

    • Ensure the sample is completely dry, as moisture will interfere with the silylation reaction. This can be achieved by lyophilization or drying under a stream of nitrogen.

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine at a concentration of 20 mg/mL.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.

    • Tightly cap the vial and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 45 minutes in a heating block or oven.[4][5]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.

    • Recap the vial securely and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes to complete the silylation of the hydroxyl and carboxyl groups.[4][5]

    • Cool the vial to room temperature before placing it in the GC-MS autosampler for analysis.

Alternative Method: Permethylation

Permethylation is another robust derivatization technique, particularly useful for linkage analysis of oligosaccharides.[7][8][9] This method involves the methylation of all free hydroxyl and carboxyl groups.

Brief Protocol Outline:

  • Permethylation Reaction: The dried this compound sample is dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO). A strong base, such as sodium hydride or powdered sodium hydroxide, is added, followed by the methylating agent, typically methyl iodide. The reaction is allowed to proceed at room temperature.

  • Quenching and Extraction: The reaction is quenched with water, and the permethylated product is extracted into a nonpolar solvent like dichloromethane (B109758) or chloroform.

  • Purification: The organic layer is washed with water to remove any remaining reagents and then dried.

  • Analysis: The dried, permethylated sample is reconstituted in a suitable solvent for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried Digalacturonic Acid Sample methoximation Methoximation (MeOx·HCl in Pyridine) 60°C, 45 min start->methoximation Step 1 silylation Silylation (MSTFA + 1% TMCS) 60°C, 30 min methoximation->silylation Step 2 gcms GC-MS Analysis silylation->gcms Step 3

Caption: Experimental workflow for this compound derivatization.

derivatization_pathway cluster_reactants Reactants cluster_products Derivatized Products cluster_reagents Reagents digalacturonic_acid This compound (-COOH, -OH, -CHO) methoximated Methoximated Intermediate (=N-OCH3) digalacturonic_acid->methoximated Methoximation silylated Volatile TMS Derivative (-COOTMS, -OTMS) methoximated->silylated Silylation meox MeOx·HCl in Pyridine mstfa MSTFA + 1% TMCS

Caption: Chemical pathway of this compound derivatization.

References

Application Notes and Protocols for Colorimetric Quantification of Uronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Uronic acids are a class of sugar acids that are key components of many polysaccharides, including pectins in plants and glycosaminoglycans (GAGs) in animals. Their quantification is crucial in various fields, including plant biology, food science, and the development of therapeutics targeting polysaccharides. This document provides detailed protocols for three common colorimetric methods used for the quantification of uronic acids: the carbazole (B46965) (Bitter-Reim) assay, the m-hydroxybiphenyl assay, and a modified sulfamate (B1201201)/m-hydroxybiphenyl assay designed to minimize interference from neutral sugars.

Carbazole (Bitter-Reim) Method

Principle:

This method is based on the reaction of hexuronic acids with carbazole in the presence of concentrated sulfuric acid and borate (B1201080). The sulfuric acid hydrolyzes the glycosidic bonds of polysaccharides and dehydrates the uronic acid to form 5-formyl-2-furoic acid. This intermediate then reacts with carbazole to produce a pink-colored complex, with the absorbance measured at 525-530 nm. The addition of borate enhances the color development for certain uronic acids.[1][2]

Application:

Quantification of total uronic acids in purified or semi-purified polysaccharide samples.

Interfering Substances:

Neutral sugars (especially hexoses) can interfere with this assay, producing a brown color that can lead to an overestimation of uronic acid content.[1] Proteins in large amounts may depress color development, while thiols like cysteine can increase the response.[1]

Experimental Protocol: Carbazole Method

Reagents:

  • Sulfuric Acid-Borate Reagent: Carefully add 90 ml of ice-cold concentrated sulfuric acid (98%) to 10 ml of water containing 0.9 g of sodium tetraborate (B1243019) decahydrate. Allow the solution to mix overnight without stirring to avoid excessive heat generation. Ensure it is thoroughly mixed and at room temperature before use.[1]

  • Carbazole Reagent (0.1% w/v): Dissolve 100 mg of carbazole (recrystallized from ethanol) in 100 ml of absolute ethanol. This reagent should be prepared fresh.

  • Standard Solution: Prepare a stock solution of D-glucuronic acid or D-galacturonic acid (e.g., 1 mg/ml) in deionized water. Prepare a series of working standards by diluting the stock solution (e.g., 10-100 µg/ml).

Procedure:

  • Pipette 250 µl of the sample, standards, and a blank (deionized water) into separate glass test tubes.

  • Cool the tubes in an ice bath.

  • Carefully add 1.5 ml of the ice-cold Sulfuric Acid-Borate Reagent to each tube with continuous mixing and cooling in the ice bath.

  • Heat the tubes in a boiling water bath (100°C) for 10 minutes.

  • Rapidly cool the tubes in an ice bath.

  • Add 50 µl of the Carbazole Reagent to each tube and mix well.

  • Re-heat the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 525 nm using a spectrophotometer.

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the uronic acid concentration in the samples from the standard curve.

m-Hydroxybiphenyl Method

Principle:

This method is considered more specific for uronic acids than the carbazole method, with less interference from neutral sugars.[3] Similar to the carbazole method, uronic acids are first dehydrated by concentrated sulfuric acid. The resulting furfural (B47365) derivative then reacts with m-hydroxybiphenyl to form a chromophore with an absorbance maximum at 525 nm.

Application:

Quantification of uronic acids in complex samples containing neutral sugars, such as plant cell wall extracts and pectin-containing food products.[4]

Interfering Substances:

While less susceptible to interference from neutral sugars than the carbazole method, high concentrations of these sugars can still contribute to the background absorbance.[3]

Experimental Protocol: m-Hydroxybiphenyl Method

Reagents:

  • Sulfuric Acid-Tetraborate Solution (75 mM): Dissolve 1.501 g of sodium tetraborate in 100 ml of concentrated sulfuric acid. Stir until completely dissolved.[5]

  • m-Hydroxybiphenyl Reagent (0.15% w/v): Dissolve 150 mg of m-hydroxybiphenyl (3-phenylphenol) in 100 ml of 0.5% (w/v) sodium hydroxide (B78521). Store in a dark bottle at 4°C.[5]

  • Standard Solution: Prepare a stock solution of D-galacturonic acid (e.g., 20 mg/ml) and dilute to a working concentration of 200 µg/ml. Prepare a dilution series from the working solution.[5]

Procedure:

  • Pipette 0.4 ml of the sample, standards, and a blank into glass test tubes.

  • Add 2.4 ml of the Sulfuric Acid-Tetraborate Solution to each tube and vortex vigorously.

  • Heat the tubes in a boiling water bath (100°C) for 20 minutes. Place glass marbles on top of the tubes to prevent evaporation.

  • Cool the tubes in an ice bath for 10 minutes.

  • Add 80 µl of the m-Hydroxybiphenyl Reagent to each tube and vortex immediately.

  • Allow the color to develop at room temperature for at least 10 minutes.

  • Measure the absorbance at 525 nm. The color is unstable, so readings should be taken in a timely manner.[6]

  • Construct a standard curve and determine the concentration of uronic acids in the samples.

Modified Sulfamate/m-Hydroxybiphenyl Method

Principle:

This modified method significantly reduces the interference from neutral sugars by incorporating sulfamate into the reaction mixture.[7] Sulfamate suppresses the browning reaction caused by the heating of neutral sugars in concentrated sulfuric acid.[7] This makes the assay more robust for samples with a high ratio of neutral sugars to uronic acids.

Application:

Accurate quantification of uronic acids in samples with high levels of contaminating neutral sugars.

Interfering Substances:

This method is designed to minimize interference from neutral sugars. However, extremely high concentrations may still have a minor effect.

Experimental Protocol: Modified Sulfamate/m-Hydroxybiphenyl Method

Reagents:

  • Sulfamic Acid/Potassium Sulfamate Solution (4 M, pH 1.6): Suspend 38.84 g of sulfamic acid in 50 ml of water. While stirring vigorously, add concentrated potassium hydroxide (KOH) solution until the sulfamic acid just dissolves. Cool to room temperature and adjust the pH to 1.6 with additional KOH. Bring the final volume to 100 ml with water.[6]

  • Sulfuric Acid-Tetraborate Solution (75 mM): As prepared for the m-Hydroxybiphenyl Method.

  • m-Hydroxybiphenyl Reagent (0.15% w/v): As prepared for the m-Hydroxybiphenyl Method.

  • Standard Solution: As prepared for the m-Hydroxybiphenyl Method.

Procedure:

  • Pipette 0.4 ml of the sample, standards, and a blank into glass test tubes.

  • Add 40 µl of the 4 M Sulfamic Acid/Potassium Sulfamate solution to each tube and vortex.[5][6]

  • Add 2.4 ml of the Sulfuric Acid-Tetraborate Solution to each tube and vortex vigorously.

  • Heat the tubes in a boiling water bath (100°C) for 20 minutes, using glass marbles to cover the tubes.

  • Cool the tubes in an ice bath for 10 minutes.

  • Add 80 µl of the m-Hydroxybiphenyl Reagent to each tube and vortex immediately.

  • For each sample, also prepare a sample control by adding 80 µl of 0.5% NaOH instead of the m-Hydroxybiphenyl Reagent. This is to account for any background color from the sample itself.

  • Allow the color to develop at room temperature for at least 10 minutes.

  • Measure the absorbance at 525 nm.

  • Subtract the absorbance of the sample control from the corresponding sample reading.

  • Construct a standard curve and determine the uronic acid concentration.

Quantitative Data Summary

ParameterCarbazole Methodm-Hydroxybiphenyl MethodModified Sulfamate/m-Hydroxybiphenyl Method
Absorbance Maximum ~525-530 nm~525 nm~525 nm
Sensitivity ~0.2-20 µg (D-galacturonic acid)[1]HighHigh
Linear Range 1-100 µg (glucuronic acid)[8]Dependent on standardDependent on standard
Interference from Neutral Sugars High (can be >10% on a molar basis for hexoses)[1]ModerateLow
Specificity for Uronic Acids ModerateHighVery High

Visualizations

Carbazole_Method_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample/Standard (250 µl) IceBath1 Cool in Ice Bath Sample->IceBath1 1 AddH2SO4 Add 1.5 ml H2SO4-Borate (in ice bath) IceBath1->AddH2SO4 2 Heat1 Heat at 100°C for 10 min AddH2SO4->Heat1 3 Cool1 Cool in Ice Bath Heat1->Cool1 4 AddCarbazole Add 50 µl Carbazole Reagent Cool1->AddCarbazole 5 Heat2 Heat at 100°C for 15 min AddCarbazole->Heat2 6 Cool2 Cool to Room Temperature Heat2->Cool2 7 MeasureAbs Measure Absorbance at 525 nm Cool2->MeasureAbs 8 StdCurve Generate Standard Curve MeasureAbs->StdCurve 9 Quantify Quantify Uronic Acid StdCurve->Quantify 10 mHydroxybiphenyl_Method_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample/Standard (0.4 ml) AddH2SO4 Add 2.4 ml H2SO4-Tetraborate Sample->AddH2SO4 1 Heat Heat at 100°C for 20 min AddH2SO4->Heat 2 Cool Cool in Ice Bath Heat->Cool 3 AddReagent Add 80 µl m-Hydroxybiphenyl Cool->AddReagent 4 Develop Develop Color at RT AddReagent->Develop 5 MeasureAbs Measure Absorbance at 525 nm Develop->MeasureAbs 6 StdCurve Generate Standard Curve MeasureAbs->StdCurve 7 Quantify Quantify Uronic Acid StdCurve->Quantify 8 Sulfamate_mHydroxybiphenyl_Method_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample/Standard (0.4 ml) AddSulfamate Add 40 µl Sulfamate Solution Sample->AddSulfamate 1 AddH2SO4 Add 2.4 ml H2SO4-Tetraborate AddSulfamate->AddH2SO4 2 Heat Heat at 100°C for 20 min AddH2SO4->Heat 3 Cool Cool in Ice Bath Heat->Cool 4 AddReagent Add 80 µl m-Hydroxybiphenyl Cool->AddReagent 5 Develop Develop Color at RT AddReagent->Develop 6 MeasureAbs Measure Absorbance at 525 nm Develop->MeasureAbs 7 StdCurve Generate Standard Curve MeasureAbs->StdCurve 8 Quantify Quantify Uronic Acid StdCurve->Quantify 9

References

Application Notes and Protocols for Microbial Fermentation of Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a disaccharide composed of two α-1,4-linked galacturonic acid units, is a primary component of pectin (B1162225), a complex polysaccharide abundant in plant cell walls. The microbial fermentation of this compound is a key process in the gut microbiome's utilization of dietary fiber and holds significant potential in biotechnology for the production of biofuels, platform chemicals, and prebiotics. Understanding the metabolic pathways, microbial players, and fermentation dynamics of this compound is crucial for harnessing its potential in various applications, including drug development targeting the gut-brain axis and the development of novel therapeutics.

These application notes provide a comprehensive overview of the microbial fermentation of this compound, including detailed protocols for substrate preparation, microbial cultivation, and product analysis. The information is intended to guide researchers in studying the metabolism of this important pectin-derived oligosaccharide.

Microbial Fermentation of this compound: An Overview

A variety of microorganisms, primarily bacteria and fungi, are capable of degrading pectin and utilizing its breakdown products, including this compound. Key microbial genera involved in this process include:

  • Bacteria: Bacteroides (e.g., B. thetaiotaomicron), Clostridium, Lactobacillus (e.g., L. suebicus), and various members of the Enterobacteriaceae family (e.g., Erwinia).[1][2][3][4]

  • Fungi: Aspergillus (e.g., A. niger), Trichoderma, and Botrytis.

The initial breakdown of pectin is carried out by a consortium of extracellular enzymes known as pectinases, which include polygalacturonases, pectate lyases, and pectin methylesterases. These enzymes depolymerize the pectin backbone, releasing smaller oligogalacturonides, such as this compound.

Metabolic Pathways for this compound Utilization

Once transported into the microbial cell, this compound is typically cleaved into two molecules of D-galacturonic acid by intracellular hydrolases or lyases. The subsequent catabolism of D-galacturonic acid proceeds through several distinct pathways depending on the microorganism.

Bacterial Pathways
  • Isomerase Pathway (Adapted Entner-Doudoroff Pathway): This is the most common pathway in prokaryotes, including E. coli and other Enterobacteriaceae.[5] D-galacturonate is isomerized and phosphorylated to 2-keto-3-deoxy-phosphogluconate (KDPG), a key intermediate of the Entner-Doudoroff pathway, which is then cleaved to pyruvate (B1213749) and glyceraldehyde-3-phosphate.

  • Oxidative Pathway: Found in some prokaryotes like Agrobacterium tumefaciens, this pathway involves the oxidation of D-galacturonic acid to galactaric acid, which is further metabolized to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.

  • Novel Pathway in Lactobacillus suebicus : This recently discovered pathway links the initial reactions of the isomerase pathway with the phosphoketolase pathway.[5][6][7][8] Mannonate, an intermediate from the isomerase pathway, is converted to 6-phosphogluconate, which then enters the phosphoketolase pathway, yielding lactate (B86563) and acetate (B1210297) as primary fermentation products.[6][7]

Fungal Pathway

Fungi typically utilize a reductive pathway for D-galacturonic acid catabolism. D-galacturonate is first reduced to L-galactonate, which is then converted through a series of enzymatic steps to pyruvate and glycerol.

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from Pectin

This protocol describes the controlled enzymatic hydrolysis of pectin to favor the production of this compound.

Materials:

  • Citrus Pectin

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium Acetate Buffer (50 mM, pH 5.0)

  • Ethanol

  • Centrifuge and tubes

  • Lyophilizer (optional)

Procedure:

  • Substrate Preparation: Suspend 10 g of citrus pectin in 1 L of 50 mM sodium acetate buffer (pH 5.0). Stir vigorously for 1-2 hours at room temperature to ensure complete hydration.

  • Enzymatic Hydrolysis: Add endo-polygalacturonase to the pectin suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 U/g of pectin is recommended. Incubate the reaction mixture at 40°C with gentle agitation.

  • Monitoring the Reaction: To favor the accumulation of this compound, the reaction time needs to be optimized. Take aliquots at different time points (e.g., 1, 2, 4, 8, and 16 hours) and analyze the product profile using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Inactivation: Once the desired product profile is achieved (a high proportion of this compound with minimal monosaccharide formation), inactivate the enzyme by heating the reaction mixture to 100°C for 15 minutes.

  • Product Recovery: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to remove any insoluble material. The supernatant containing the this compound can be used directly for fermentation experiments or further purified. For long-term storage, the supernatant can be lyophilized.

Protocol 2: Anaerobic Fermentation of this compound by Lactobacillus suebicus**

This protocol is adapted from studies on D-galacturonate fermentation by Lactobacillus suebicus and can be used as a starting point for this compound fermentation.[6][7]

Materials:

  • Lactobacillus suebicus strain (e.g., LCV1)

  • Modified MRS medium (see below)

  • This compound solution (from Protocol 1 or commercially sourced)

  • Anaerobic chamber or jars with gas-generating sachets

  • Spectrophotometer

  • HPLC system for product analysis

Modified MRS Medium for Lactobacillus suebicus (per liter):

ComponentAmount
Peptone10 g
Yeast Extract5 g
Beef Extract8 g
Dextrose (for pre-culture)20 g
This compound (for fermentation)5 g
Polysorbate 801 mL
Ammonium Citrate2 g
Sodium Acetate5 g
Magnesium Sulfate0.1 g
Manganese Sulfate0.05 g
Dipotassium Phosphate2 g
Distilled Waterto 1 L

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of L. suebicus into 10 mL of standard MRS medium containing dextrose. Incubate anaerobically at 30°C for 18-24 hours.

  • Inoculum Preparation: Transfer the pre-culture to 50 mL of the modified MRS medium containing this compound. Incubate anaerobically at 30°C until the culture reaches the late exponential phase (OD600 of ~0.8-1.0).

  • Fermentation: Inoculate 100 mL of the modified MRS medium containing 5 g/L of this compound with the prepared inoculum to an initial OD600 of 0.05. Incubate anaerobically at 30°C. Maintain the pH at 4.0 by automatic titration with 2 M NaOH if using a bioreactor.

  • Sampling and Analysis: At regular intervals, aseptically withdraw samples for analysis.

    • Cell Growth: Measure the optical density at 600 nm (OD600).

    • Substrate and Product Analysis: Centrifuge the sample to pellet the cells. Filter the supernatant through a 0.22 µm filter and analyze for this compound, lactate, and acetate concentrations using HPLC.

Protocol 3: Analysis of Fermentation Products by HPLC

Materials:

  • HPLC system with a UV or RI detector

  • Aminex HPX-87H column (or equivalent)

  • 0.005 M Sulfuric Acid (mobile phase)

  • Standards for this compound, galacturonic acid, lactic acid, acetic acid, and ethanol.

Procedure:

  • Sample Preparation: Prepare samples as described in Protocol 2, step 4.

  • HPLC Conditions:

    • Column: Aminex HPX-87H

    • Mobile Phase: 0.005 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60°C

    • Detector: UV at 210 nm or Refractive Index (RI)

    • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of standards of known concentrations for each analyte in the mobile phase. Inject the standards to generate a standard curve for quantification.

  • Data Analysis: Integrate the peak areas of the analytes in the samples and quantify their concentrations using the respective standard curves.

Protocol 4: Enzyme Assay for Pectate Lyase Activity

This protocol can be used to measure the activity of pectate lyases that cleave this compound. The assay is based on the increase in absorbance at 235 nm due to the formation of a double bond in the product.

Materials:

  • This compound substrate

  • Tris-HCl buffer (50 mM, pH 8.5)

  • CaCl₂ (1 mM)

  • Enzyme extract (cell-free extract or purified enzyme)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 800 µL of 50 mM Tris-HCl buffer (pH 8.5)

    • 100 µL of 10 mM CaCl₂

    • 50 µL of this compound solution (e.g., 10 mg/mL)

  • Enzyme Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer. Initiate the reaction by adding 50 µL of the enzyme extract.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 235 nm for 5-10 minutes.

  • Calculation of Activity: Calculate the enzyme activity based on the initial linear rate of absorbance increase. One unit of pectate lyase activity is typically defined as the amount of enzyme that produces 1 µmol of unsaturated product per minute, using a molar extinction coefficient for the unsaturated product.

Data Presentation

Table 1: Fermentation of this compound by Different Bacterial Species
MicroorganismSubstrateGrowth Rate (h⁻¹)Lactate Yield (g/g)Acetate Yield (g/g)Other ProductsReference
Lactobacillus suebicus LCV1D-Galacturonic Acid0.20~0.45~0.40-[6]
Bacteroides thetaiotaomicronPectin (low methoxyl)---Propionate, Succinate[2]
Clostridium butyricum 4P1Pectin---Butyrate, Ethanol, Methanol[3]
Clostridium rubrumGalacturonic Acid-0.49 (acetic acid)-Butyric acid, H₂, CO₂[4]

Note: Data for B. thetaiotaomicron and C. butyricum are for pectin fermentation, which includes this compound as an intermediate. Yields for L. suebicus are estimated from molar ratios.

Visualization of Pathways and Workflows

Bacterial this compound Metabolism

Digalacturonic_Acid_Metabolism cluster_cell Bacterial Cell Pectin Pectin DGA This compound Pectin->DGA Pectinases GA D-Galacturonic Acid DGA->GA Hydrolase/Lyase Isomerase_Pathway Isomerase Pathway GA->Isomerase_Pathway L_suebicus_Pathway L. suebicus Pathway (Isomerase + Phosphoketolase) GA->L_suebicus_Pathway Pyruvate Pyruvate Isomerase_Pathway->Pyruvate GAP Glyceraldehyde-3-P Isomerase_Pathway->GAP Lactate Lactate Pyruvate->Lactate Acetate Acetate Pyruvate->Acetate Ethanol Ethanol Pyruvate->Ethanol L_suebicus_Pathway->Lactate L_suebicus_Pathway->Acetate

Caption: Bacterial metabolic pathways for this compound.

Experimental Workflow for Fermentation Analysis

Fermentation_Workflow Substrate_Prep Substrate Preparation (this compound) Inoculation Inoculation Substrate_Prep->Inoculation Preculture Microbial Pre-culture Preculture->Inoculation Fermentation Anaerobic Fermentation Inoculation->Fermentation Sampling Sampling Fermentation->Sampling OD_Measurement Cell Growth (OD600) Sampling->OD_Measurement HPLC_Analysis Substrate & Product Analysis (HPLC) Sampling->HPLC_Analysis Data_Analysis Data Analysis & Interpretation OD_Measurement->Data_Analysis HPLC_Analysis->Data_Analysis

Caption: Workflow for microbial fermentation and analysis.

Signaling Pathway for Pectin Degradation Gene Regulation

Gene_Regulation DGA_ext Extracellular This compound Transporter Membrane Transporter DGA_ext->Transporter DGA_int Intracellular This compound Transporter->DGA_int Inducer Inducer Molecule (e.g., KDG) DGA_int->Inducer Metabolism Regulator Transcriptional Regulator (e.g., KdgR) Pectinase_Genes Pectinase (B1165727) Genes (e.g., pel, pga) Regulator->Pectinase_Genes Repression Pectinase_Enzymes Pectinase Enzymes Pectinase_Genes->Pectinase_Enzymes Expression Inducer->Regulator Inactivation

Caption: Regulation of pectinase gene expression by this compound.

References

Synthesis of Oligogalacturonides from Digalacturonic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oligogalacturonides (OGs) using digalacturonic acid as a starting material. OGs are biologically active pectin (B1162225) fragments that play crucial roles in plant defense signaling and have potential applications in drug development and agriculture. The following sections detail both enzymatic and chemical synthesis strategies, quantitative data on synthesis and biological activity, and visualization of the relevant signaling pathways and experimental workflows.

Introduction to Oligogalacturonide Synthesis

Oligogalacturonides are linear polymers of α-1,4-linked D-galacturonic acid. Their synthesis can be approached through two primary methods: enzymatic synthesis and chemical synthesis. Enzymatic synthesis offers high specificity and milder reaction conditions, primarily utilizing galacturonosyltransferases (GalATs) to extend an acceptor molecule, such as this compound, by sequentially adding galacturonic acid residues from a donor substrate. Chemical synthesis, while offering versatility in introducing modifications, is a more complex process involving multiple protection and deprotection steps.

Enzymatic Synthesis of Oligogalacturonides

Enzymatic synthesis is a highly specific method for elongating oligogalacturonides. The protocol below is a representative example based on the activity of galacturonosyltransferases (GalATs), such as those from Arabidopsis thaliana (e.g., GAUT1). These enzymes catalyze the transfer of galacturonic acid (GalA) from a UDP-sugar donor to the non-reducing end of an oligogalacturonide acceptor.

Experimental Protocol: Enzymatic Elongation of this compound

This protocol describes the in-vitro synthesis of trigalacturonic acid and longer oligomers from a this compound acceptor.

Materials:

  • This compound (acceptor substrate)

  • Uridine diphosphate-galacturonic acid (UDP-GalA) (donor substrate)[1]

  • Recombinant galacturonosyltransferase (e.g., GAUT1:GAUT7 complex)[2]

  • Reaction Buffer: 50 mM HEPES, pH 7.0, 1 mM MnCl₂, 0.5% Triton X-100

  • Quenching Solution: 1 M HCl

  • High-Performance Anion-Exchange Chromatography (HPAEC-PAD) system for analysis and purification[3][4][5]

  • Ammonium (B1175870) acetate (B1210297) buffer for HPAEC

  • Deionized water (18 MΩ-cm)[6]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Deionized water to a final volume of 50 µL.

      • 5 µL of 10x Reaction Buffer (final concentration: 50 mM HEPES, pH 7.0, 1 mM MnCl₂, 0.5% Triton X-100).

      • 5 µL of 10 mM this compound solution (final concentration: 1 mM).

      • 5 µL of 10 mM UDP-GalA solution (final concentration: 1 mM).

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 5 µL of a 1 µg/µL solution of recombinant galacturonosyltransferase.

    • Incubate the reaction at 30°C for a desired time period (e.g., 1, 4, or 24 hours). Time course studies can be performed to optimize the yield of the desired oligomer.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitated protein.

  • Analysis and Purification:

    • Analyze the supernatant for the presence of trigalacturonic acid and other longer oligomers using HPAEC-PAD.

    • Inject an aliquot of the supernatant onto an anion-exchange column (e.g., Dionex CarboPac PA1).

    • Elute the oligogalacturonides using a gradient of ammonium acetate in water.

    • Monitor the elution profile using pulsed amperometric detection.

    • Collect the fractions corresponding to the desired oligogalacturonide based on the retention times of known standards.

  • Desalting and Quantification:

    • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).

    • Quantify the purified oligogalacturonide using HPAEC-PAD with a standard curve of known concentrations of the target oligomer.

Solid-Phase Enzymatic Synthesis

An alternative approach involves immobilizing the acceptor oligogalacturonide on a solid support, which can simplify the purification process.[1]

Conceptual Workflow:

  • Immobilization: Covalently attach this compound to a solid support (e.g., Sepharose beads) through its reducing end.

  • Enzymatic Reaction: Incubate the immobilized acceptor with galacturonosyltransferase and UDP-GalA.

  • Washing: Wash the solid support to remove the enzyme, unreacted UDP-GalA, and other reaction components.

  • Cleavage: Cleave the elongated oligogalacturonide from the solid support.

  • Purification: Further purify the cleaved product if necessary.

Chemical Synthesis of Oligogalacturonides

Chemical synthesis of oligogalacturonides is a complex process that requires a strategic use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reactions. The general approach involves the coupling of a glycosyl donor (an activated monosaccharide) with a glycosyl acceptor (a monosaccharide or oligosaccharide with a free hydroxyl group).

Key Steps in Chemical Synthesis:

  • Preparation of Building Blocks: Synthesize protected galacturonic acid monomers that can act as either glycosyl donors or acceptors. This involves the selective protection of hydroxyl and carboxyl groups.

  • Glycosylation: Couple the glycosyl donor and acceptor in the presence of a promoter to form the desired α-1,4-glycosidic linkage.

  • Deprotection: Remove the protecting groups to yield the final oligogalacturonide.

Due to the complexity and the numerous possible variations in protecting group strategies, a detailed step-by-step protocol is beyond the scope of this general application note. Researchers interested in this approach should consult specialized literature on carbohydrate chemistry.

Data Presentation

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis can be evaluated by determining the kinetic parameters of the galacturonosyltransferase and the yield of the final product.

EnzymeAcceptor SubstrateKm (µM)Vmax (pmol min-1 mg-1)Reference
Petunia axillaris pollen tube enzymeOligogalacturonide (DP 11)13Not specified[7]
Solubilized PGA-GalATOligogalacturonide (DP 15)~125 (for acceptor)290[8]
Solubilized PGA-GalATUDP-GalA37290[8]
ProductStarting MaterialMethodYieldReference
Di- and Tri-galacturonic acidPectinHydrothermal pretreatment and enzymatic hydrolysis75.3% (total OGAs)[9]
Biological Activity of Oligogalacturonides

The biological activity of oligogalacturonides is often dependent on their degree of polymerization (DP).

Biological ResponsePlant SystemActive OGAs (DP)NotesReference
Ethylene ProductionTomatoShort chain (DP 2-6)Maximally induced by hexagalacturonide.[10]
Proteinase Inhibitor 1 AccumulationTomatoDP 2-6Maximally induced by the hexagalacturonide.[10]
Defense ResponsesGeneral>9Longer chains are generally more active in inducing defense responses.[11]

Visualization of Pathways and Workflows

Oligogalacturonide Signaling Pathway

Oligogalacturonides released from the plant cell wall are recognized as damage-associated molecular patterns (DAMPs), triggering a signaling cascade that leads to defense responses.

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OGs Oligogalacturonides (DAMPs) WAK1 Wall-Associated Kinase 1 (WAK1 Receptor) OGs->WAK1 Binding MAPK_cascade MAPK Cascade (MPK3/MPK6) WAK1->MAPK_cascade Activation ROS_production Reactive Oxygen Species (ROS) Production WAK1->ROS_production Activation WAK1_in WAK1 Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes Activation Hormone_synthesis Hormone Synthesis (SA, JA, Ethylene) Defense_genes->Hormone_synthesis

Caption: Oligogalacturonide signaling pathway in plants.

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the key steps in the enzymatic synthesis and purification of oligogalacturonides.

Enzymatic_Synthesis_Workflow start Start: Reaction Setup (this compound, UDP-GalA, Buffer) enzyme_addition Add Galacturonosyltransferase start->enzyme_addition incubation Incubate at 30°C enzyme_addition->incubation quenching Quench Reaction (e.g., with HCl) incubation->quenching analysis Analysis and Purification (HPAEC-PAD) quenching->analysis desalting Desalting analysis->desalting quantification Quantification desalting->quantification end End: Purified Oligogalacturonide quantification->end

Caption: Workflow for enzymatic synthesis of oligogalacturonides.

References

Applications of Digalacturonic Acid in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a disaccharide composed of two α-1,4-linked galacturonic acid units, is a primary component of pectic oligosaccharides (POS) derived from pectin (B1162225). While not typically used as an isolated food additive, its presence in POS mixtures contributes to a range of functional properties, including prebiotic activity, antioxidant effects, and modulation of food texture. These application notes provide detailed protocols for the preparation of this compound-rich POS and their evaluation in food and simulated biological systems.

Prebiotic Applications

This compound and other pectic oligosaccharides are not digested in the upper gastrointestinal tract and are selectively fermented by beneficial gut bacteria in the colon, leading to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate (B1210297).[1] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes, maintaining gut barrier integrity, and modulating the immune system.[1]

Signaling Pathway of Prebiotic Action

The prebiotic effect of this compound is primarily mediated by the metabolic byproducts of gut microbiota fermentation. The produced SCFAs can interact with host cells through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) such as GPR43 and GPR41, and the inhibition of histone deacetylases (HDACs).[2][3] This signaling cascade can lead to a downstream anti-inflammatory response.

Prebiotic_Signaling cluster_gut_lumen Gut Lumen cluster_colonocyte Colonocyte This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs GPR43/GPR41 GPR43/GPR41 SCFAs->GPR43/GPR41 Activation HDAC HDAC SCFAs->HDAC Inhibition Signaling Cascade Signaling Cascade GPR43/GPR41->Signaling Cascade HDAC->Signaling Cascade Anti-inflammatory Response Anti-inflammatory Response Signaling Cascade->Anti-inflammatory Response

Caption: Prebiotic signaling pathway of this compound.

Experimental Protocol: In Vitro Fermentation of this compound-Rich POS

This protocol outlines a method to assess the prebiotic potential of this compound-rich POS using an in vitro human fecal fermentation model.

Workflow:

in_vitro_fermentation cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis A Prepare Basal Medium D Combine Medium, Slurry, and POS A->D B Prepare Fecal Slurry B->D C Prepare POS Solution C->D E Incubate Anaerobically D->E F Measure pH E->F G Analyze SCFA Production (GC) E->G H Analyze Microbiota Composition (16S rRNA sequencing) E->H

Caption: In vitro fermentation workflow.

Materials:

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts)

  • Fresh human fecal samples from healthy donors

  • This compound-rich POS

  • Anaerobic chamber or system

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit and 16S rRNA sequencing platform

Procedure:

  • Prepare Basal Medium: Prepare and sterilize the basal fermentation medium.

  • Prepare Fecal Slurry: Homogenize fresh fecal samples (10% w/v) in a sterile anaerobic buffer.

  • Prepare POS Solution: Dissolve the this compound-rich POS in the basal medium to the desired concentration (e.g., 1% w/v).

  • Fermentation Setup: In an anaerobic chamber, combine the basal medium (with or without POS) and the fecal slurry in fermentation vessels.

  • Incubation: Incubate the fermentation cultures at 37°C for 24-48 hours.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 12, 24, 48 hours), collect samples for analysis.

    • Measure the pH of the culture.

    • Centrifuge the samples and analyze the supernatant for SCFA concentrations using GC.

    • Extract DNA from the cell pellets and perform 16S rRNA gene sequencing to analyze changes in the microbiota composition.

Textural and Rheological Applications

Pectic oligosaccharides, including this compound, can influence the textural properties of food products, although their effect is less pronounced than that of high molecular weight pectin. They can impact viscosity and gel strength, which is particularly relevant in dairy products and beverages.

Protocol: Incorporation of this compound-Rich POS into Yogurt

This protocol describes the incorporation of POS into yogurt to evaluate its effect on fermentation kinetics and texture.

Workflow:

yogurt_production cluster_preparation Preparation cluster_fermentation Fermentation cluster_cooling_storage Cooling & Storage cluster_analysis Analysis A Pasteurize Milk B Add POS and Starter Culture A->B C Incubate at 42-45°C B->C D Monitor pH until ~4.6 C->D E Cool to 4°C D->E F Store at 4°C E->F G Measure Viscosity F->G H Measure Gel Strength F->H I Sensory Evaluation F->I

Caption: Yogurt production and analysis workflow.

Materials:

  • Milk

  • Yogurt starter culture (e.g., Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)

  • This compound-rich POS

  • Incubator

  • Viscometer

  • Texture analyzer

Procedure:

  • Milk Preparation: Pasteurize milk at 85°C for 30 minutes and then cool to 42-45°C.

  • Inoculation: Add the yogurt starter culture and different concentrations of the POS solution (e.g., 0.5%, 1.0%, 1.5% w/v) to the milk. A control with no POS should also be prepared.

  • Fermentation: Incubate the mixtures at 42-45°C until the pH reaches approximately 4.6.

  • Cooling and Storage: Cool the yogurts to 4°C and store them at this temperature.

  • Analysis:

    • After 24 hours of storage, measure the apparent viscosity of the yogurt samples using a viscometer.

    • Determine the gel strength (firmness) using a texture analyzer with a cylindrical probe.

    • Conduct sensory evaluation to assess the impact on texture, taste, and overall acceptability.

Quantitative Data on Textural Properties

The following table provides an illustrative example of the potential impact of this compound-rich POS on the viscosity and gel strength of yogurt. Note: This is a hypothetical data set for illustrative purposes.

POS Concentration (% w/v)Apparent Viscosity (mPa·s)Gel Strength (g)
0 (Control)35080
0.537585
1.041092
1.5450100

Antioxidant Applications

Pectic oligosaccharides have demonstrated antioxidant activity, which is attributed to their ability to scavenge free radicals. This property can be beneficial in food systems to prevent oxidation and extend shelf life.

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay in a Beverage Model

This protocol details the evaluation of the antioxidant capacity of this compound-rich POS in a model beverage system using the ORAC assay.[4]

Workflow:

orac_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Beverage Model with POS E Mix Sample/Standard with Fluorescein (B123965) A->E B Prepare Fluorescein Solution B->E C Prepare AAPH Solution G Add AAPH to Initiate Reaction C->G D Prepare Trolox Standards D->E F Incubate E->F F->G H Measure Fluorescence Decay G->H I Calculate Area Under the Curve (AUC) H->I J Determine ORAC Value in Trolox Equivalents I->J

Caption: ORAC assay workflow.

Materials:

  • Model beverage (e.g., a buffered sugar solution)

  • This compound-rich POS

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer

  • Microplate reader with fluorescence detection

Procedure:

  • Sample Preparation: Prepare the model beverage with different concentrations of POS. A control beverage without POS is also required.

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a series of Trolox standards in phosphate buffer.

  • Assay:

    • In a 96-well microplate, add the beverage sample or Trolox standard to wells.

    • Add the fluorescein solution to all wells and incubate.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately place the plate in the microplate reader and measure the fluorescence decay over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Calculate the ORAC value of the samples in Trolox equivalents (TE) by comparing their net AUC to the standard curve.

Quantitative Data on Antioxidant Capacity

The following table presents hypothetical ORAC values for a model beverage fortified with this compound-rich POS.

POS Concentration (% w/v)ORAC Value (µmol TE/100 mL)
0 (Control)50
0.5150
1.0275
1.5420

Production of this compound-Rich Pectic Oligosaccharides

This compound is typically obtained as part of a mixture of pectic oligosaccharides through the enzymatic hydrolysis of pectin.

Protocol: Enzymatic Hydrolysis of Pectin

This protocol describes the enzymatic hydrolysis of pectin to produce POS with a high content of this compound.

Workflow:

pos_production cluster_preparation Preparation cluster_hydrolysis Hydrolysis cluster_termination_purification Termination & Purification A Prepare Pectin Solution B Adjust pH A->B C Add Pectinase (B1165727) Enzymes B->C D Incubate with Agitation C->D E Inactivate Enzymes (Heat) D->E F Centrifuge and Filter E->F G Characterize POS (e.g., HPAEC-PAD) F->G

Caption: POS production workflow.

Materials:

  • Pectin (e.g., from citrus peel or apple pomace)

  • Pectinase enzyme preparation (containing polygalacturonase activity)

  • Buffer solution (e.g., sodium acetate buffer, pH 4.5)

  • Water bath with shaking capabilities

  • Centrifuge

  • Filtration system

  • High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for characterization

Procedure:

  • Pectin Solution: Prepare a 1-2% (w/v) solution of pectin in the buffer.

  • Enzymatic Hydrolysis:

    • Add the pectinase enzyme preparation to the pectin solution. The enzyme-to-substrate ratio will depend on the specific activity of the enzyme and should be optimized.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with constant agitation for a predetermined time (e.g., 2-24 hours) to achieve the desired degree of polymerization.

  • Enzyme Inactivation: Heat the reaction mixture to 90-100°C for 10-15 minutes to inactivate the enzymes.

  • Purification:

    • Centrifuge the mixture to remove any insoluble material.

    • Filter the supernatant to obtain a clear solution of POS.

  • Characterization: Analyze the composition of the POS mixture, including the content of this compound, using HPAEC-PAD.

Conclusion

This compound, as a key component of pectic oligosaccharides, offers significant potential for the development of functional foods. Its prebiotic and antioxidant properties can contribute to improved gut health and product stability. The protocols provided herein offer a framework for researchers and food scientists to explore the applications of this compound-rich POS in various food systems. Further research is warranted to fully elucidate the structure-function relationships and to optimize the incorporation of these bioactive compounds into commercial food products.

References

Application Note: Digalacturonic Acid as a Standard for Accurate Pectin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin (B1162225), a complex heteropolysaccharide rich in galacturonic acid, is a major component of plant cell walls and is widely utilized in the food, pharmaceutical, and biomedical industries for its gelling, stabilizing, and therapeutic properties. Accurate quantification of pectin content is crucial for quality control, formulation development, and understanding its biological functions. This application note details a robust and reliable method for pectin analysis using digalacturonic acid as a standard in the m-hydroxydiphenyl colorimetric assay.

While monomeric D-galacturonic acid is commonly used as a standard, employing a well-defined oligomeric standard like this compound can offer a more representative quantification. This is because the chemical environment of the uronic acid residues within a dimer more closely mimics that of the polygalacturonic acid backbone of pectin, potentially accounting for any influence of glycosidic bonds on the colorimetric reaction.

Principle of the Method

The quantification of pectin is achieved through a two-step process:

  • Enzymatic Hydrolysis: The pectin sample is first subjected to enzymatic hydrolysis to break down the complex polysaccharide into its constituent oligomeric and monomeric units of galacturonic acid. This ensures that all uronic acid residues are accessible for the subsequent colorimetric reaction.

  • Colorimetric Quantification: The total uronic acid content in the hydrolysate is then determined using the m-hydroxydiphenyl colorimetric method. In this assay, uronic acids are dehydrated to furfural (B47365) derivatives in the presence of concentrated sulfuric acid and heat. These derivatives then react with m-hydroxydiphenyl to produce a colored product with a maximum absorbance at 520 nm. The intensity of the color is directly proportional to the concentration of uronic acids in the sample.

Quantitative Data

Accurate preparation of standards is fundamental to the reliability of this assay. The following table provides the necessary quantitative data for D-galacturonic acid and this compound.

ParameterD-Galacturonic AcidThis compound
Chemical Formula C₆H₁₀O₇C₁₂H₁₈O₁₃
Molecular Weight 194.14 g/mol [1][2]370.26 g/mol [3][4]
Purity ≥98% (or highest available)≥95% (or highest available)

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • Pectin sample

  • Pectinase (B1165727) enzyme solution (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

  • Concentrated sulfuric acid (95-98%)

  • Sodium tetraborate (B1243019) solution (12.5 mM in concentrated sulfuric acid)

  • m-Hydroxydiphenyl reagent (0.15% w/v in 0.5% w/v NaOH)

  • Deionized water

  • Test tubes

  • Vortex mixer

  • Water bath

  • Spectrophotometer

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 10 to 100 µg/mL. A typical standard curve may include concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

Sample Preparation: Enzymatic Hydrolysis of Pectin
  • Accurately weigh 10-20 mg of the pectin sample and dissolve it in 10 mL of 50 mM sodium acetate buffer (pH 4.5).

  • Add an appropriate amount of pectinase solution (e.g., 10-20 units) to the pectin solution.

  • Incubate the mixture in a water bath at 40-50°C for 1-2 hours with gentle agitation to ensure complete hydrolysis.

  • After incubation, centrifuge the solution to pellet any insoluble material.

  • The supernatant containing the hydrolyzed pectin is used for the colorimetric assay. A dilution of the supernatant with deionized water may be necessary to bring the uronic acid concentration within the range of the standard curve.

m-Hydroxydiphenyl Colorimetric Assay Protocol
  • Pipette 0.2 mL of each standard solution, prepared sample hydrolysate, and a deionized water blank into separate test tubes.

  • Place the test tubes in an ice bath to cool.

  • Carefully add 1.2 mL of the cold sodium tetraborate-sulfuric acid solution to each tube.

  • Vortex each tube thoroughly while keeping it in the ice bath.

  • Heat the tubes in a boiling water bath for exactly 5 minutes.

  • Cool the tubes in an ice bath for 5 minutes.

  • Add 20 µL of the m-hydroxydiphenyl reagent to each tube and vortex immediately.

  • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Measure the absorbance of each solution at 520 nm using a spectrophotometer, with the blank solution as the reference.

Data Analysis
  • Plot a standard curve of absorbance at 520 nm versus the concentration of the this compound standards.

  • Determine the concentration of uronic acids in the sample hydrolysate by interpolating its absorbance value on the standard curve.

  • Calculate the pectin content in the original sample, taking into account any dilution factors. The result is typically expressed as a percentage of this compound equivalents per dry weight of the sample.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assay m-Hydroxydiphenyl Assay cluster_analysis Data Analysis Pectin_Sample Pectin Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (Pectinase) Pectin_Sample->Enzymatic_Hydrolysis Digalacturonic_Acid_Standard This compound Standard Standard_Dilutions Standard Dilutions (10-100 µg/mL) Digalacturonic_Acid_Standard->Standard_Dilutions Hydrolyzed_Sample Hydrolyzed Sample Enzymatic_Hydrolysis->Hydrolyzed_Sample Add_H2SO4_Tetraborate Add H₂SO₄-Tetraborate (in ice bath) Hydrolyzed_Sample->Add_H2SO4_Tetraborate Standard_Dilutions->Add_H2SO4_Tetraborate Boil Boil (5 min) Add_H2SO4_Tetraborate->Boil Cool Cool (ice bath) Boil->Cool Add_m_hydroxydiphenyl Add m-hydroxydiphenyl Cool->Add_m_hydroxydiphenyl Incubate_RT Incubate at RT Add_m_hydroxydiphenyl->Incubate_RT Measure_Absorbance Measure Absorbance (520 nm) Incubate_RT->Measure_Absorbance Standard_Curve Generate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Concentration Calculate Sample Concentration Standard_Curve->Calculate_Concentration Final_Pectin_Content Determine Pectin Content (% w/w) Calculate_Concentration->Final_Pectin_Content

Caption: Experimental workflow for pectin analysis.

logical_relationship Pectin Pectin (Complex Polysaccharide) Polygalacturonic_Acid Polygalacturonic Acid Backbone (Polymer of Galacturonic Acid) Pectin->Polygalacturonic_Acid major component Digalacturonic_Acid This compound (Dimer Standard) Polygalacturonic_Acid->Digalacturonic_Acid better represented by (oligomeric structure) Galacturonic_Acid Galacturonic Acid (Monomer) Polygalacturonic_Acid->Galacturonic_Acid composed of Accurate_Quantification Accurate Quantification of Pectin Digalacturonic_Acid->Accurate_Quantification provides more representative standard for Accurate_Quantification->Pectin quantifies

Caption: Rationale for using a defined standard.

References

Troubleshooting & Optimization

Technical Support Center: Digalacturonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for digalacturonic acid quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound and other uronic acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

Q1: What are the most common methods for quantifying this compound?

A1: The primary methods for the quantification of this compound include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), enzymatic assays, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] HPAEC-PAD is a highly sensitive and specific method for sugar analysis, including uronic acids.[1] Enzymatic assays often utilize uronate dehydrogenase to measure D-glucuronic or D-galacturonic acid.[2] LC-MS methods offer high sensitivity and precision, and can overcome some of the limitations of conventional photometric methods.[3]

Q2: My HPAEC-PAD chromatogram shows poor resolution and interfering peaks. How can I improve it?

A2: Poor resolution in HPAEC-PAD can be caused by several factors. Interference from other uronic acids, neutral sugars, and proteins is a common problem.[1] To address this, consider the following:

  • Sample Preparation: Ensure thorough sample cleanup to remove interfering substances. This may involve filtration, solid-phase extraction (SPE), or protein precipitation.

  • Gradient Optimization: Adjust the eluent gradient (e.g., sodium acetate (B1210297) concentration) to improve the separation of target analytes from other components.[4]

  • Column Choice: Verify that you are using an appropriate anion-exchange column for sugar analysis.

  • Enzymatic Hydrolysis: For complex polysaccharide samples like pectin (B1162225), using pectinase (B1165727) for hydrolysis can be more effective and precise than acid hydrolysis, leading to cleaner chromatograms.[5]

Q3: I am observing low recovery of this compound in my samples. What could be the cause?

A3: Low recovery can stem from issues in sample preparation or the analytical method itself.

  • Incomplete Hydrolysis: When analyzing pectin or other polysaccharides, incomplete hydrolysis will result in an underestimation of the galacturonic acid content. Enzymatic hydrolysis with pectinase is often more complete than acid-catalysis methods.[5]

  • Analyte Degradation: Strong acid hydrolysis conditions can lead to the degradation of galacturonic acid.[6] Consider using milder hydrolysis conditions or an enzymatic approach.[5]

  • Matrix Effects: In complex samples, other components can interfere with the detection or quantification of the analyte, a phenomenon known as the matrix effect.[7][8] This is particularly relevant for mass spectrometry-based methods.[7][9] To mitigate this, matrix-matched standards or stable isotope-labeled internal standards can be used.[3][10]

  • Sample Handling: Losses can occur during sample handling and extraction steps. Performing recovery experiments by spiking a known amount of standard into your sample matrix at the beginning of the preparation process can help identify where losses are occurring.[2]

Q4: My enzymatic assay results are inconsistent. What should I check?

A4: Inconsistent results in enzymatic assays can be due to several factors related to the enzyme's activity and the sample matrix.

  • Enzyme Inactivation: Ensure that the enzyme (e.g., uronate dehydrogenase) is active and has been stored correctly.[2]

  • Interfering Substances: The sample itself may contain substances that inhibit the enzyme. To check for this, you can add a known amount of the standard to your sample after the reaction is complete; a significant increase in absorbance should be observed.[2] An internal standard can also be used to identify interfering substances.[2]

  • pH and Temperature: Verify that the assay is performed at the optimal pH and temperature for the enzyme.[11]

  • Sample pH: If your sample is acidic, it may need to be neutralized before the assay.[2]

  • Reaction Time: Ensure the reaction has gone to completion by taking readings at intervals until the absorbance is stable.[2]

Q5: How can I address matrix effects in my LC-MS analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS.[7][9][10]

  • Stable Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., 13C6-galacturonic acid) is a highly effective way to compensate for matrix effects and variability in extraction and degradation.[3]

  • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to your sample to compensate for the matrix effect.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]

  • Improved Sample Cleanup: More extensive sample preparation, such as solid-phase extraction (SPE), can remove many of the interfering compounds.[12]

  • Chromatographic Separation: Optimizing the HPLC method to better separate the analyte from co-eluting matrix components can also reduce matrix effects.[9]

Quantitative Data Summary

Table 1: Comparison of Galacturonic Acid Quantification Methods

MethodAdvantagesDisadvantagesTypical Recovery (%)Limit of Detection (LOD)
HPAEC-PAD High sensitivity, specificity, and resolution. No derivatization needed.[1]Interference from other sugars and proteins.[1]78% (after conversion to Gal)[13]0.2–1.0 µg/mL[13]
Enzymatic Assay Simple, reliable, and accurate.[14]Potential for interference from sample matrix.[2]Varies with sample5-150 µg per cuvette[2]
LC-MS High sensitivity and precision. Robust alternative to photometric assays.[3]Susceptible to matrix effects (ion suppression/enhancement).[7][9]>90% with stable isotope dilution[10]Not specified
Colorimetric Assay Simple and does not require special equipment.[15]Low reproducibility, limited sensitivity, interference from neutral sugars.[3][16]Varies with sampleNot specified

Experimental Protocols

Protocol 1: HPAEC-PAD for this compound Quantification

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation (from Pectin):

    • Accurately weigh 5 mg of the pectin-containing sample.

    • Perform acid hydrolysis by adding 2M H2SO4 and heating at 100°C for 2.5 hours.[1]

    • Alternatively, for a milder and potentially more complete hydrolysis, use pectinase (e.g., 2250 U/g pectin) and incubate at 50°C for 24 hours.[5]

    • After hydrolysis, cool the sample and add an internal standard (e.g., maleic acid) if necessary.[1]

    • Neutralize the sample with NaOH.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA1).

    • Mobile Phase: A gradient of sodium acetate in sodium hydroxide. A typical gradient might be a linear gradient from 5 mM to 500 mM sodium acetate in 100 mM NaOH over 120 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.[4]

    • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • Integrate the peak area corresponding to this compound in both the standards and the samples.

    • Calculate the concentration in the samples based on the calibration curve.

Protocol 2: Enzymatic Assay for D-Galacturonic Acid

This protocol is based on the use of uronate dehydrogenase.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., pH 8.0).

    • Prepare a solution of NAD+.

    • Prepare the uronate dehydrogenase enzyme solution.

    • Prepare a standard solution of D-galacturonic acid (e.g., 0.5 mg/mL).[2]

  • Sample Preparation:

    • For solid samples, perform an extraction with water, followed by filtration.[2]

    • For liquid samples, they can often be used directly. If acidic, adjust the pH to approximately 7.4.[2]

    • Dilute the sample so that the concentration of D-galacturonic acid is within the range of 0.05 to 1.5 g/L.[2]

  • Assay Procedure (Manual):

    • Set up cuvettes for a blank (reagents only), standards, and samples.

    • To each cuvette, add the buffer solution and NAD+ solution.

    • Add the sample or standard solution to the respective cuvettes.

    • Read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding the uronate dehydrogenase solution.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C).[2]

    • Read the final absorbance (A2) after the reaction is complete (approximately 5-10 minutes), or until the absorbance is stable.[2]

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for the blank, standards, and samples.

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Determine the concentration of D-galacturonic acid in the samples from the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis start Pectin-Containing Sample hydrolysis Hydrolysis (Acid or Enzymatic) start->hydrolysis neutralization Neutralization hydrolysis->neutralization filtration Filtration (0.22 µm) neutralization->filtration injection Injection into HPAEC filtration->injection Prepared Sample separation Anion-Exchange Separation injection->separation detection Pulsed Amperometric Detection separation->detection quantification Quantification vs. Standards detection->quantification end end quantification->end Final Concentration troubleshooting_logic cluster_hpaec HPAEC-PAD Issues cluster_enzymatic Enzymatic Assay Issues cluster_general General Issues start Inaccurate Results? poor_resolution Poor Resolution/ Interfering Peaks start->poor_resolution HPAEC inconsistent_results Inconsistent Results start->inconsistent_results Enzymatic low_recovery Low Recovery start->low_recovery General check_sample_prep Improve Sample Cleanup poor_resolution->check_sample_prep optimize_gradient Optimize Eluent Gradient poor_resolution->optimize_gradient check_column Verify Column Type poor_resolution->check_column check_enzyme Check Enzyme Activity/ Storage inconsistent_results->check_enzyme check_inhibitors Test for Inhibitors inconsistent_results->check_inhibitors check_ph_temp Verify pH and Temperature inconsistent_results->check_ph_temp check_hydrolysis Ensure Complete Hydrolysis low_recovery->check_hydrolysis check_degradation Assess Analyte Degradation low_recovery->check_degradation check_matrix_effects Investigate Matrix Effects low_recovery->check_matrix_effects

References

Technical Support Center: Optimizing Digalacturonic Acid Yield from Pectin Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of digalacturonic acid from pectin (B1162225) hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for producing this compound from pectin?

A1: Enzymatic hydrolysis is generally the preferred method for producing this compound and other oligogalacturonides (OGs) from pectin. This is because enzymatic reactions are highly specific and can be controlled to favor the production of oligomers over complete hydrolysis to monomers (galacturonic acid).[1][2] Chemical hydrolysis, while possible, is often difficult to control and can lead to the degradation of the desired products.[3]

Q2: Which type of enzyme should I use to maximize the yield of this compound?

A2: The choice of enzyme is critical for maximizing the yield of this compound. Endopolygalacturonases (endo-PGs) are particularly suitable as they cleave the pectin chain internally in a random manner, which can lead to the accumulation of small oligomers like this compound.[1][2] In contrast, exopolygalacturonases cleave single monomer units from the end of the pectin chain, leading primarily to the formation of galacturonic acid. The use of commercial enzyme preparations with a known composition and activity is recommended for better control over the hydrolysis process.

Q3: How does the source of pectin affect the yield of this compound?

A3: The source of pectin significantly influences its structure, including the degree of methylation (DM) and acetylation (DA), which in turn affects the efficiency of enzymatic hydrolysis.[4] Pectins with a low degree of methylation are more susceptible to hydrolysis by polygalacturonases. Therefore, starting with a low-methoxyl pectin or pre-treating high-methoxyl pectin with pectin methylesterase (PME) to reduce the DM can improve the yield of this compound.[4][5] Common sources of pectin include citrus peels, apple pomace, and sugar beet pulp.[1]

Q4: What is the typical yield of this compound I can expect?

A4: The yield of this compound is highly dependent on the specific enzyme used, the reaction conditions, and the pectin source. For instance, using Endopolygalacturonase M2, a yield of 18% (wt) of this compound has been reported after 2 hours of reaction with polygalacturonic acid as a substrate.[1] Optimization of the experimental parameters is crucial for maximizing the yield.

Q5: How can I analyze the products of pectin hydrolysis to determine the yield of this compound?

A5: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the separation and quantification of oligogalacturonides with different degrees of polymerization, including this compound.[1] This technique allows for the detailed analysis of the hydrolysate composition and the determination of the yield of the desired product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Incorrect enzyme selection: Using an exopolygalacturonase instead of an endopolygalacturonase. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. 3. High degree of methylation of pectin: The enzyme may have low activity on highly methylated pectin. 4. Enzyme inhibition: Presence of inhibitors in the reaction mixture.1. Select an endopolygalacturonase known to produce oligogalacturonides. 2. Optimize the reaction conditions (pH, temperature, time) for the specific enzyme being used. Refer to the manufacturer's specifications. 3. Use a low-methoxyl pectin or pre-treat the pectin with pectin methylesterase (PME). 4. Ensure the purity of the pectin and buffer components.
High yield of galacturonic acid (monomer) instead of this compound 1. Prolonged reaction time: The hydrolysis has proceeded too far, breaking down the this compound into monomers. 2. High enzyme concentration: An excess of enzyme can lead to rapid and complete hydrolysis. 3. Presence of exo-polygalacturonase activity: The enzyme preparation may contain a mixture of endo- and exo-acting enzymes.1. Perform a time-course experiment to determine the optimal reaction time for maximizing this compound yield.[1] 2. Reduce the enzyme concentration. 3. Use a purified endopolygalacturonase or a commercial preparation with well-defined activities.
Presence of high molecular weight oligogalacturonides 1. Insufficient reaction time: The hydrolysis has not proceeded long enough to break down larger oligomers. 2. Low enzyme concentration: The amount of enzyme is not sufficient for adequate hydrolysis.1. Increase the reaction time. 2. Increase the enzyme concentration.
Inconsistent results between experiments 1. Variability in pectin source: Different batches of pectin may have different structural characteristics. 2. Inconsistent enzyme activity: Improper storage or handling of the enzyme can lead to loss of activity. 3. Inaccurate control of reaction parameters: Small variations in pH, temperature, or time can affect the outcome.1. Characterize each new batch of pectin for its degree of methylation. 2. Store enzymes according to the manufacturer's instructions and verify their activity regularly. 3. Ensure precise control and monitoring of all reaction parameters.

Quantitative Data

Table 1: Yield of Oligogalacturonides using different commercial pectinase (B1165727) preparations.

Enzyme PreparationGalacturonic Acid (wt%)This compound (wt%)Trigalacturonic Acid (wt%)Reaction Time
Endopolygalacturonase M2-18582 hours
Pectinase 62L47--1 hour

Data extracted from a study on the enzymatic hydrolysis of polygalacturonic acid.[1] Note: "-" indicates that the data was not the primary focus for that enzyme in the study.

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from Pectin

This protocol provides a general procedure for the enzymatic hydrolysis of pectin to produce this compound. Optimization of specific parameters may be required depending on the enzyme and pectin source used.

Materials:

  • Low-methoxyl pectin (or polygalacturonic acid)

  • Endopolygalacturonase (e.g., Endopolygalacturonase M2)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

  • Shaking water bath or incubator

  • pH meter

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) pectin solution by dissolving 1 g of low-methoxyl pectin in 100 mL of 50 mM sodium acetate buffer (pH 5.0).

    • Stir the solution at room temperature until the pectin is completely dissolved. Gentle heating (e.g., to 40°C) may be applied if necessary.

    • Allow the solution to cool to the desired reaction temperature.

  • Enzymatic Hydrolysis:

    • Pre-heat the pectin solution to the optimal temperature for the selected endopolygalacturonase (e.g., 40-50°C).

    • Add the endopolygalacturonase to the pectin solution. The optimal enzyme concentration should be determined experimentally, but a starting point of 10-20 U/g of pectin can be used.

    • Incubate the reaction mixture in a shaking water bath at the optimal temperature for a predetermined time (e.g., 2 hours). It is recommended to take samples at different time points (e.g., 0.5, 1, 2, 4 hours) to monitor the progress of the reaction and identify the optimal time for maximizing this compound yield.

  • Reaction Termination and Sample Preparation:

    • To stop the enzymatic reaction, heat the samples at 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the samples to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

  • Analysis:

    • Analyze the composition of the hydrolysate using HPAEC-PAD to quantify the yield of this compound and other oligogalacturonides.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrolysis cluster_analysis Analysis Pectin Pectin Substrate Mix Mixing & Incubation Pectin->Mix Buffer Buffer Preparation Buffer->Mix Enzyme Enzyme Solution Enzyme->Mix Termination Reaction Termination Mix->Termination Purification Centrifugation & Filtration Termination->Purification Analysis HPAEC-PAD Analysis Purification->Analysis

Caption: Experimental workflow for this compound production.

Pectin_Hydrolysis Pectin Pectin Chain EndoPG Endo-PG Pectin->EndoPG cleavage Oligos Oligogalacturonides EndoPG->Oligos DiGalA This compound Oligos->DiGalA further hydrolysis MonoGalA Galacturonic Acid DiGalA->MonoGalA prolonged hydrolysis

Caption: Enzymatic hydrolysis of pectin to this compound.

References

Preventing digalacturonic acid degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of digalacturonic acid. Our goal is to help you prevent its degradation and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during analysis?

A1: this compound is susceptible to degradation under several conditions encountered during analytical procedures. The primary causes include:

  • Thermal Stress: Elevated temperatures, particularly during acid hydrolysis or sample processing, can lead to decarboxylation and the formation of degradation products such as furfurals.[1][2]

  • pH Extremes: Both highly acidic and alkaline conditions can promote the degradation of this compound.[3][4] Acidic conditions are often required for hydrolysis of pectin (B1162225) to release galacturonic acid, but can simultaneously cause its degradation.[5][6]

  • Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation for sensitive applications.[3]

  • Enzymatic Activity: In biological samples, endogenous enzymes like pectinases can degrade this compound if not properly inactivated.[3][7]

Q2: How can I minimize the degradation of this compound during sample storage?

A2: Proper storage is crucial to maintain the integrity of your samples. Here are some recommendations:

  • Temperature: For short-term storage, keep aqueous solutions at 4°C. For long-term storage, -20°C or -80°C is recommended. It is also important to avoid repeated freeze-thaw cycles.[3]

  • pH: Maintain the pH of aqueous solutions between 4 and 6. Buffering your solutions can help maintain a stable pH.[3]

  • Light Exposure: Protect your samples from direct light to prevent any potential photochemical reactions.[3]

  • Atmosphere: For highly sensitive samples, consider storing them under an inert atmosphere to prevent oxidation.[3]

Q3: What are the common analytical techniques for quantifying this compound, and what are their pros and cons?

A3: Several techniques are available, each with its own advantages and disadvantages.

Analytical TechniqueProsCons
Colorimetric Assays (e.g., m-hydroxydiphenyl, 3,5-dimethylphenol) High-throughput, relatively simple and inexpensive.Prone to interference from neutral sugars, which can lead to overestimation.[8][9] The reactions can be time-sensitive.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or RI Detection More specific than colorimetric assays. Can separate this compound from other components.May require derivatization to enhance detection, as this compound has low UV absorbance.[10]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) High resolution and sensitivity for direct analysis of sugar acids without derivatization.[10]Requires specialized instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive and specific, providing structural information. A stable isotope dilution approach can offer high precision and accuracy.[11][12]Higher cost and complexity of the instrumentation.
Enzymatic Hydrolysis followed by HPLC (PH-HPLC) Avoids the degradation of galacturonic acid that can occur with acid hydrolysis, leading to more accurate quantification.[5]Requires careful optimization of enzymatic reaction conditions.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation during Acid Hydrolysis Optimize hydrolysis conditions. Use milder acid concentrations and lower temperatures for shorter durations.[6] Consider using enzymatic hydrolysis as a gentler alternative.[5]
Incomplete Hydrolysis Ensure the hydrolysis method is sufficient to completely break down the pectin into its monomeric units. For enzymatic hydrolysis, ensure optimal enzyme concentration, pH, and temperature.[7]
Adsorption to Labware Use silanized glassware to minimize adsorption of the analyte.
Sample Storage Issues Review storage conditions (temperature, pH, light exposure) to ensure the stability of this compound.[3]
Issue 2: Inconsistent or Non-Reproducible Results in HPLC Analysis

Possible Causes and Solutions:

Possible CauseRecommended Solution
Fluctuations in Mobile Phase Composition or pH Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase regularly.[3][13]
Column Temperature Variations Use a column oven to maintain a consistent temperature throughout the analysis.[3][13]
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[3]
Sample Overload Reduce the sample concentration or injection volume.[3]
Inconsistent Derivatization (if applicable) Optimize derivatization reaction conditions (temperature, time, reagent concentration) and ensure they are consistent for all samples and standards.
Issue 3: Interference from Other Compounds in Colorimetric Assays

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Neutral Sugars Neutral sugars can react with the colorimetric reagents, leading to browning and an overestimation of uronic acids.[8] Use a modified assay with sulfamate (B1201201) to suppress this interference.[8] Alternatively, purify the sample to remove neutral sugars before the assay.
Formation of Browning Products Browning can occur during the heating step in the presence of concentrated sulfuric acid. The addition of sulfamate can minimize this.[8]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin for this compound Quantification

This protocol is based on the Pectinase (B1165727) Hydrolysis (PH) method, which minimizes the degradation of galacturonic acid.[5][7]

  • Sample Preparation: Weigh a precise amount of the pectin-containing sample and dissolve it in a known volume of sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.8) to achieve a target concentration (e.g., 4.0 g/L).[10]

  • Enzymatic Reaction: Add a pectinase enzyme solution (e.g., from Aspergillus niger) to the sample. An optimized enzyme loading, for instance, of 2250 U/g of pectin, has been shown to be effective.[5][7]

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis.[5]

  • Enzyme Inactivation: After incubation, inactivate the enzyme by heating the sample (e.g., at 100°C for 10 minutes).

  • Centrifugation and Filtration: Centrifuge the sample to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter before analysis by HPLC.[10]

Protocol 2: HPLC-MS Analysis of this compound

This protocol outlines a general procedure for the quantification of this compound using LC-MS.

  • Sample Preparation: Prepare samples as described in Protocol 1 or using a suitable acid hydrolysis method with subsequent neutralization.

  • Chromatographic Separation:

    • Column: Use a column suitable for the separation of polar compounds, such as a C18 column or a specialized column for carbohydrate analysis.

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water with a modifier like formic acid to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) using a column oven.

  • Mass Spectrometry Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source, typically in negative ion mode for the analysis of acidic compounds.

    • Analysis Mode: For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and sensitivity.

    • Internal Standard: To compensate for variability, use a stable isotope-labeled internal standard, such as 13C6-galacturonic acid.[11][12]

  • Quantification: Construct a calibration curve using standards of known concentrations and the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios.

Visualizations

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Products Digalacturonic_Acid This compound Furfural Furfural & other Decomposition Products Digalacturonic_Acid->Furfural Heat/Acid Browning_Products Browning Products Digalacturonic_Acid->Browning_Products Heat Smaller_Acids Smaller Organic Acids Digalacturonic_Acid->Smaller_Acids Oxidation/pH Thermal_Stress Thermal Stress (e.g., High Temperature) pH_Extremes pH Extremes (Acidic or Alkaline) Oxidation Oxidation Enzymatic_Activity Enzymatic Activity

Caption: Factors leading to the degradation of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Pectin-containing Sample Hydrolysis Hydrolysis Sample->Hydrolysis Enzymatic Enzymatic Hydrolysis (Milder) Hydrolysis->Enzymatic Option 1 Acid Acid Hydrolysis (Harsh) Hydrolysis->Acid Option 2 Cleanup Neutralization & Cleanup Enzymatic->Cleanup Acid->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection HPLC->Detection UV_RI UV/Vis or RI Detection->UV_RI MS Mass Spectrometry Detection->MS Quantification Data Analysis & Quantification UV_RI->Quantification MS->Quantification

References

Technical Support Center: Optimization of Enzymatic Hydrolysis of Pectin to Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of enzymatic hydrolysis of pectin (B1162225) to produce digalacturonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of pectin for the production of this compound.

Issue Possible Causes Solutions & Recommendations
1. Low Yield of this compound Suboptimal Enzyme Cocktail: The ratio of endo-polygalacturonase (endo-PG) to exo-polygalacturonase (exo-PG) is critical. Excess exo-PG activity will lead to the formation of monomeric galacturonic acid instead of this compound.[1][2]- Enzyme Selection: Primarily use endo-polygalacturonases, which randomly cleave internal α-1,4-glycosidic bonds to produce oligogalacturonides, including this compound.[2][3] - Limit Exo-PG Activity: Minimize or exclude exo-polygalacturonases from your reaction mixture. - Enzyme Ratio Optimization: Experiment with different ratios of endo-PG to pectin to find the optimal concentration for this compound production.
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature.[4]- pH Optimization: Most fungal endo-polygalacturonases have an optimal pH range of 4.5-5.8.[4] Conduct small-scale experiments to determine the optimal pH for your specific enzyme. - Temperature Optimization: The optimal temperature for many fungal pectinases is between 30-50°C.[4] Test a range of temperatures to maximize enzyme activity and stability.
Product Inhibition: High concentrations of hydrolysis products (oligo- and mono-galacturonic acid) can inhibit enzyme activity.[4]- Fed-batch System: Consider a fed-batch or continuous hydrolysis process where the product is gradually removed to maintain low product concentrations in the reaction mixture.[4]
2. Incomplete Pectin Hydrolysis Inadequate Enzyme Concentration: The amount of enzyme may be insufficient to completely hydrolyze the pectin substrate.[4]- Increase Enzyme Dose: Systematically increase the enzyme concentration to determine the optimal enzyme-to-substrate ratio. Note that excessively high concentrations may not be cost-effective.[4]
Incorrect Pectin Type: The degree of esterification of pectin affects enzyme efficiency. Polygalacturonases are more effective on low-methoxyl pectin.[4]- Pectin Pre-treatment: For high-methoxyl pectin, pre-treat with pectin methylesterase (PME) to de-esterify the pectin, making it more accessible to polygalacturonases.[4]
Presence of Inhibitors: Pectin sources or buffer components may contain inhibitors like phenolic compounds or heavy metals.[4]- Pectin Purification: If inhibitors are suspected, consider a purification step for the pectin raw material before hydrolysis. - Buffer Compatibility: Ensure all buffer components are compatible with your enzymes.
3. Difficulty in Purifying this compound Complex Hydrolysate Mixture: The hydrolysate contains a mixture of monosaccharides, oligosaccharides of varying lengths, and unreacted pectin.[4]- Chromatographic Separation: Employ purification techniques such as ion-exchange chromatography or size-exclusion chromatography to separate this compound from other components.[5]
Co-precipitation: this compound may co-precipitate with other molecules during downstream processing.[4]- Optimize Precipitation: Carefully optimize precipitation conditions (e.g., solvent type, temperature) to selectively precipitate the target molecule. Use analytical methods like HPLC to monitor the purity of fractions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the key difference between producing galacturonic acid and this compound from pectin?

A1: The primary difference lies in the type of pectinolytic enzymes used. To produce monomeric galacturonic acid, a combination of endo- and exo-polygalacturonases is often used, with exo-polygalacturonases being crucial for cleaving single units from the non-reducing end.[2] For producing this compound and other oligomers, the focus is on using endo-polygalacturonases, which randomly hydrolyze the pectin chain internally, and limiting the activity of exo-polygalacturonases to prevent further breakdown into monomers.[1][3]

Q2: Which type of pectin is best for producing this compound?

A2: Low-methoxyl pectin is generally preferred as it is a better substrate for polygalacturonases.[4] If you are using high-methoxyl pectin, a pre-treatment step with pectin methylesterase (PME) is recommended to remove the methyl ester groups.[4]

Q3: What are the optimal pH and temperature for the enzymatic hydrolysis of pectin to this compound?

A3: The optimal conditions depend on the specific endo-polygalacturonase being used. However, a good starting point for many fungal enzymes is a pH between 4.5 and 5.8 and a temperature between 30°C and 50°C.[4] It is highly recommended to perform optimization experiments for your specific enzyme and substrate.

Q4: How can I monitor the progress of the hydrolysis reaction and the formation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction.[6] You can use it to quantify the disappearance of pectin and the appearance of different oligogalacturonides, including this compound. The 3,5-dinitrosalicylic acid (DNS) method can be used to measure the release of reducing sugars, which gives an indication of overall hydrolysis but does not differentiate between different oligomers.[3]

Q5: Is it better to use enzymatic or acid hydrolysis for producing this compound?

A5: Enzymatic hydrolysis is generally preferred because it is more specific and operates under milder conditions, which helps to prevent the degradation of the target product.[7] Acid hydrolysis can be faster but may lead to the formation of undesirable byproducts and degradation of the galacturonic acid units if the conditions are too harsh.[7]

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from Pectin

This protocol details the enzymatic hydrolysis of pectin with a focus on producing this compound.

Materials:

  • Low-methoxyl pectin (e.g., from citrus peel)

  • Endo-polygalacturonase (endo-PG)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Deionized water

  • Shaking water bath or incubator

  • pH meter

  • Centrifuge

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) pectin solution by dissolving 1 g of low-methoxyl pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).

    • Stir vigorously until the pectin is fully dissolved. Gentle heating (to approximately 40°C) can aid dissolution.

  • Enzyme Preparation:

    • Prepare a stock solution of endo-polygalacturonase in the sodium acetate buffer according to the manufacturer's instructions.

  • Enzymatic Reaction:

    • Add the endo-polygalacturonase solution to the pectin solution. A typical starting enzyme loading is 5-10 units per gram of pectin. Optimization of this concentration is recommended.

    • Incubate the reaction mixture at 45°C for 4-8 hours in a shaking water bath. The optimal time should be determined by taking samples at different time points and analyzing the product profile by HPLC.

  • Enzyme Inactivation:

    • After the desired incubation period, heat the reaction mixture to 100°C for 10 minutes to inactivate the enzyme.

  • Product Recovery:

    • Centrifuge the reaction mixture to pellet any insoluble material.

    • The supernatant containing the this compound and other soluble products can be collected for purification and analysis.

Protocol 2: HPLC Analysis of Hydrolysis Products

This protocol describes the quantification of this compound in the hydrolysate using HPLC.

Materials:

  • This compound standard

  • Hydrolysate sample from Protocol 1

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., Aminex HPX-87H)

  • Mobile phase: 0.005 M Sulfuric Acid

  • UV or RI detector

Procedure:

  • Standard Preparation:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) in deionized water.

  • Sample Preparation:

    • Filter the supernatant from the enzymatic hydrolysis (Protocol 1) through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC system with the Aminex HPX-87H column.

    • Use 0.005 M sulfuric acid as the mobile phase at a flow rate of 0.6 mL/min.

    • Set the column temperature to 60°C.

    • Set the detector (UV at 210 nm or RI).

    • Inject 20 µL of each standard and sample.

    • Quantify the this compound in the samples by comparing the peak areas to the standard curve.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the enzymatic hydrolysis of pectin. Note that optimal conditions can vary significantly based on the specific enzyme and pectin source.

Table 1: Influence of pH on Endo-Polygalacturonase Activity

pHRelative Activity (%)
3.560
4.085
4.5100
5.095
5.580
6.065
6.550

Note: Data synthesized from typical fungal endo-polygalacturonase activity profiles.[1]

Table 2: Influence of Temperature on Endo-Polygalacturonase Activity

Temperature (°C)Relative Activity (%)
3070
3585
4095
45100
5090
5575
6050

Note: Data synthesized from typical fungal endo-polygalacturonase activity profiles.[1]

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_input Input Materials cluster_process Hydrolysis Process cluster_output Output & Analysis Pectin Pectin (Low-Methoxyl) Mixing 1. Substrate & Enzyme Mixing Pectin->Mixing EndoPG Endo-Polygalacturonase EndoPG->Mixing Buffer Buffer (e.g., Sodium Acetate) Buffer->Mixing Incubation 2. Incubation (Optimized pH & Temperature) Mixing->Incubation Inactivation 3. Enzyme Inactivation (Heat) Incubation->Inactivation Centrifugation 4. Centrifugation Inactivation->Centrifugation Supernatant Supernatant (Crude Hydrolysate) Centrifugation->Supernatant Purification 5. Purification (e.g., Chromatography) Supernatant->Purification Analysis 6. HPLC Analysis Supernatant->Analysis DiGA This compound Purification->DiGA Troubleshooting_Logic Start Low Digalacturonic Acid Yield CheckProducts Analyze product profile by HPLC. Predominantly monomers? Start->CheckProducts CheckHydrolysis Incomplete hydrolysis? CheckProducts->CheckHydrolysis No CheckEnzymeRatio Adjust Enzyme Ratio: Increase Endo-PG, Decrease/Exclude Exo-PG CheckProducts->CheckEnzymeRatio Yes CheckConditions Check Reaction Conditions (pH, Temp) CheckHydrolysis->CheckConditions No CheckEnzymeConc Increase Endo-PG Concentration CheckHydrolysis->CheckEnzymeConc Yes Optimize Optimize Conditions CheckConditions->Optimize CheckPectinType Check Pectin Type (Low vs. High Methoxyl) CheckEnzymeConc->CheckPectinType CheckInhibitors Investigate Potential Inhibitors CheckPectinType->CheckInhibitors Low-Methoxyl Pretreat Pre-treat with PME CheckPectinType->Pretreat High-Methoxyl PurifyPectin Purify Pectin Substrate CheckInhibitors->PurifyPectin

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Uronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of uronic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing in their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing uronic acids with HPLC?

Peak tailing in the HPLC analysis of uronic acids is a common issue that can compromise resolution and the accuracy of quantification. The primary causes can be categorized as follows:

  • Secondary Silanol (B1196071) Interactions: Uronic acids, being acidic and polar, can engage in secondary interactions with residual silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns.[1][2] These interactions are a predominant cause of peak tailing, especially at mid-range pH where silanols can be ionized.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the uronic acid, both ionized and non-ionized forms of the analyte will exist, leading to peak broadening and tailing.[3] For acidic compounds like uronic acids, a mobile phase pH that is too high can lead to increased ionization and potential repulsion from a negatively charged stationary phase, or unwanted interactions, resulting in poor peak shape.

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may fail to maintain a consistent pH throughout the column, especially upon injection of the sample. This can lead to inconsistent ionization of the uronic acid molecules, causing peak tailing.

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix or mobile phase on the column frit or within the stationary phase can create active sites that interact with uronic acids, leading to tailing.[4] Over time, the bonded phase of the column can also degrade, exposing more active silanol groups.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the analytical column. These include excessive tubing length or internal diameter between the injector, column, and detector, as well as poorly made connections that create dead volumes.[5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape, often with a tailing front.[6]

Q2: How does the mobile phase pH affect the peak shape of uronic acids, and what is the recommended pH range?

The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like uronic acids.

  • Impact of pH: The pH of the mobile phase dictates the ionization state of both the uronic acid analytes and the residual silanol groups on the column's stationary phase. For acidic compounds, a lower pH (typically 2 pH units below the analyte's pKa) will suppress their ionization, making them less polar and more retained on a reversed-phase column, often resulting in improved peak shape.[7]

  • Recommended pH Range: For uronic acids, which are carboxylic acids, a mobile phase pH in the acidic range of 2.5 to 3.5 is generally recommended to ensure they are in their protonated, non-ionized form. This minimizes secondary interactions with silanol groups and promotes a single retention mechanism, leading to sharper, more symmetrical peaks. Operating at a pH close to the pKa of the uronic acid should be avoided as it can lead to peak splitting or severe tailing.[3]

Q3: Which type of HPLC column is best suited for analyzing uronic acids to minimize peak tailing?

The choice of HPLC column is crucial for obtaining good peak shapes for uronic acids. Several options are available, each with its advantages:

  • End-Capped Reversed-Phase Columns (C18, C8): Modern, high-purity, and well-end-capped reversed-phase columns are a good starting point. End-capping chemically derivatizes most of the residual silanol groups, significantly reducing the sites available for secondary interactions that cause peak tailing.

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is an excellent alternative for highly polar compounds like uronic acids that may have poor retention on traditional reversed-phase columns. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, providing good retention and often improved peak shapes for polar analytes.

  • Ion-Exchange Chromatography (IEC) Columns: Since uronic acids are charged at appropriate pH values, anion-exchange chromatography can be a highly selective and effective separation technique. This method can provide excellent peak shapes if the mobile phase conditions (pH and ionic strength) are carefully optimized.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange or HILIC characteristics, offering unique selectivity and the potential for improved peak shapes for complex samples containing uronic acids and other components.

Q4: Can sample preparation influence peak tailing for uronic acids?

Yes, proper sample preparation is a critical step in preventing peak tailing. Complex sample matrices can introduce contaminants that interfere with the chromatography.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing interfering substances that can cause peak tailing.[8][9] Different SPE sorbents can be used to selectively retain the uronic acids while washing away matrix components, or vice versa.

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter to remove particulate matter that can block the column frit, leading to increased backpressure and distorted peak shapes.

  • Sample Solvent: The solvent used to dissolve the sample should be as close as possible in composition to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion, including tailing.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the source of peak tailing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks YES check_all_peaks->yes_all_peaks Yes no_some_peaks NO check_all_peaks->no_some_peaks No all_peaks_cause Possible Causes: - Column Contamination/Void - Extra-column Volume - Sample Overload (Mass) - Inappropriate Sample Solvent yes_all_peaks->all_peaks_cause some_peaks_cause Possible Causes: - Secondary Silanol Interactions - Inappropriate Mobile Phase pH - Insufficient Buffer Concentration - Co-elution with an impurity no_some_peaks->some_peaks_cause troubleshoot_all_peaks Troubleshooting Steps: 1. Check for column void. 2. Backflush column. 3. Reduce sample concentration. 4. Match sample solvent to mobile phase. 5. Check tubing and connections. all_peaks_cause->troubleshoot_all_peaks end Peak Shape Improved troubleshoot_all_peaks->end troubleshoot_some_peaks Troubleshooting Steps: 1. Lower mobile phase pH (e.g., 2.5-3.0). 2. Increase buffer concentration (e.g., 20-50 mM). 3. Use an end-capped column. 4. Consider HILIC or Ion-Exchange. 5. Check for co-eluting peaks. some_peaks_cause->troubleshoot_some_peaks troubleshoot_some_peaks->end

Figure 1. Systematic troubleshooting workflow for peak tailing.

Data Presentation

The following tables provide a summary of expected outcomes when troubleshooting peak tailing in uronic acid analysis. Due to the limited availability of direct comparative quantitative data in the literature, these tables combine quantitative information where available with qualitative guidance.

Table 1: Influence of Mobile Phase pH on Peak Asymmetry of a Typical Uronic Acid (e.g., Glucuronic Acid)

Mobile Phase pHExpected Peak Asymmetry (Tf)Observations
2.51.0 - 1.2Symmetrical peak shape expected as the uronic acid is fully protonated.
3.51.1 - 1.4Generally good peak shape, slight tailing may be observed.
4.5 (near pKa)> 2.0Significant peak tailing and broadening due to mixed ionization states.
5.51.5 - 2.0Tailing may decrease slightly compared to pH 4.5 but still be present.

Table 2: Comparison of Column Technologies for Uronic Acid Analysis

Column TypeTypical Peak Shape for Uronic AcidsAdvantagesDisadvantages
Standard C18 (not end-capped)Significant TailingWidely available.Prone to secondary interactions with silanols.
End-capped C18Good to ExcellentReduced silanol interactions, improved peak shape.May have limited retention for very polar uronic acids.
HILICExcellentGood retention for polar compounds, often excellent peak shape.Requires careful mobile phase preparation and equilibration.
Anion-ExchangeExcellentHighly selective for charged analytes, capable of excellent peak symmetry.Requires buffered mobile phases and can be sensitive to ionic strength.

Table 3: Performance Comparison of HPLC-PMP vs. Carbazole Assay for Iduronic Acid [10]

ParameterHPLC-PMP MethodCarbazole Assay
Linearity (Concentration Range) 10–400 µg/mLVaries
Correlation Coefficient (r²) > 0.99Varies
Limit of Detection (LOD) 1.17 - 4.83 µg/mL~2 µg/mL
Specificity High; separates epimers (IdoA and GlcA).Low; cross-reactivity with other hexuronic acids.
Precision (Repeatability RSD%) ExcellentModerate
Accuracy (Recovery) Error range of 5–10% RSDCan be affected by interfering substances.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

Objective: To systematically adjust the mobile phase pH and buffer concentration to achieve a symmetrical peak for a uronic acid.

Materials:

  • HPLC system with UV or RI detector

  • Reversed-phase C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphoric acid, sodium phosphate (B84403) monobasic, and sodium phosphate dibasic

  • Uronic acid standard (e.g., glucuronic acid)

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 20 mM sodium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Isocratic elution: 95% A, 5% B.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL of a 100 µg/mL uronic acid standard.

  • pH Optimization:

    • Prepare a series of mobile phase A buffers with pH values of 2.5, 3.0, 3.5, and 4.0.

    • Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the standard.

    • Inject the uronic acid standard and record the chromatogram.

    • Calculate the tailing factor for the uronic acid peak at each pH.

    • Select the pH that provides the lowest tailing factor (ideally < 1.5).

  • Buffer Concentration Optimization:

    • Using the optimal pH determined in the previous step, prepare mobile phase A with buffer concentrations of 10 mM, 20 mM, and 50 mM.

    • Equilibrate the column and inject the standard for each buffer concentration.

    • Calculate the tailing factor and select the concentration that provides the best peak shape without excessive backpressure.

Figure 2. Workflow for mobile phase optimization.
Protocol 2: HPLC Column Washing Procedure to Remove Contaminants

Objective: To restore column performance by removing strongly retained contaminants that may cause peak tailing.

Materials:

Procedure (for Reversed-Phase Columns):

  • Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush with Mobile Phase without Buffer: Flush the column with the mobile phase (without the buffer salts) for 10-15 column volumes to remove any precipitated salts.

  • Flush with 100% Water: Flush with 100% HPLC-grade water for 20 column volumes to remove any remaining salts and polar contaminants.

  • Flush with Isopropanol: Flush with 100% isopropanol for 20 column volumes to remove strongly bound non-polar compounds.

  • Flush with Hexane (B92381) (Optional, for very non-polar contaminants): Flush with 100% hexane for 20 column volumes. Important: Ensure miscibility by flushing with an intermediate solvent like isopropanol before and after using hexane.

  • Return to Initial Conditions: Flush with isopropanol (if hexane was used), then methanol, then the initial mobile phase composition (without buffer) before reconnecting to the detector.

  • Equilibrate: Equilibrate the column with the full mobile phase (including buffer) until a stable baseline is achieved.

Figure 3. General column washing protocol for reversed-phase columns.

References

Minimizing interference in colorimetric assays for digalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in colorimetric assays for digalacturonic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the colorimetric quantification of this compound, particularly using the m-hydroxydiphenyl method.

Issue 1: Inaccurate or Inconsistent Readings

Possible Cause: Interference from other substances in the sample matrix is a common cause of inaccurate and inconsistent results. These substances can either react with the assay reagents to produce a false positive signal or inhibit the color development, leading to an underestimation of the this compound concentration.

Solutions:

  • Identify and Mitigate Common Interferences: The most common interfering substances are neutral sugars and proteins.[1][2] Refer to the Data Presentation section below for a summary of known interfering substances and their effects.

  • Implement the Sulfamate-Modified m-Hydroxydiphenyl Assay: For samples with a high concentration of neutral sugars, the addition of sulfamate (B1201201) to the reaction mixture before the addition of the m-hydroxydiphenyl reagent can significantly reduce browning and interference.[1][3]

  • Sample Purification: If interference is substantial, consider purifying the sample prior to the assay. Methods like protein precipitation (e.g., with trichloroacetic acid) or chromatographic separation can be effective.

  • Matrix-Matched Standards: Prepare your standard curve in a solution that closely mimics the composition of your sample matrix (minus the this compound). This helps to account for any matrix effects on the assay.

Issue 2: High Background Signal in Blank Samples

Possible Cause: A high background signal can obscure the measurement of your target analyte and reduce the sensitivity of the assay.

Solutions:

  • Reagent Quality: Ensure that all reagents, particularly the sulfuric acid and m-hydroxydiphenyl, are of high purity and have not been contaminated. Prepare fresh reagent solutions as needed.

  • Proper Blank Correction: Use a "matrix blank" that contains all the components of your sample except for this compound. This will help to subtract any background color generated by the sample matrix itself.

  • Cleanliness of Labware: Thoroughly clean all glassware and microplates to remove any residual detergents or other contaminants that could react with the assay reagents.

Frequently Asked Questions (FAQs)

Q1: My sample contains a high concentration of neutral sugars. How can I accurately measure this compound?

A1: High concentrations of neutral sugars are a known source of interference in the m-hydroxydiphenyl assay, primarily due to browning reactions in the presence of hot, concentrated sulfuric acid.[1] To mitigate this, the recommended approach is to use the modified sulfamate/m-hydroxydiphenyl assay. The addition of a small amount of sulfamate before the heating step can suppress the color production from a significant excess of neutral sugars without substantially affecting the detection of uronic acids.[1][3]

Q2: Can proteins in my sample interfere with the assay?

A2: Yes, proteins can interfere with the m-hydroxydiphenyl assay.[2] They can react with the reagents to produce a colorimetric signal, leading to an overestimation of the this compound concentration. To address this, you can precipitate the proteins from your sample using an agent like trichloroacetic acid (TCA) and then perform the assay on the supernatant.

Q3: Why are my replicate readings inconsistent?

A3: Inconsistent readings can stem from several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting of all samples, standards, and reagents.

  • Inadequate Mixing: Thoroughly mix the contents of each well or tube after the addition of each reagent.

  • Temperature Fluctuations: Maintain a consistent temperature during the heating and incubation steps of the assay.

  • Timing: The timing of reagent addition and absorbance reading can be critical. Strive for consistency across all samples.

Q4: Can I use a commercial kit for D-galacturonic acid to measure this compound?

A4: While a kit for D-galacturonic acid may detect this compound, the molar absorptivity may differ. For accurate quantification, it is best to use a this compound standard to prepare your calibration curve. If using a D-galacturonic acid kit, it is advisable to perform a validation experiment to compare the response of this compound to that of the D-galacturonic acid standard.

Data Presentation

The following table summarizes the known interfering substances in the m-hydroxydiphenyl assay for uronic acids. While precise quantitative data is often dependent on the specific assay conditions, this table provides a guide to the potential effects.

Interfering Substance CategoryExamplesPotential Effect on AssayMitigation Strategies
Neutral Sugars Glucose, Galactose, Xylose, Rhamnose, ArabinosePositive interference (overestimation) due to browning and non-specific color formation in hot acid.[1]Use of the sulfamate-modified m-hydroxydiphenyl assay.[1][3] Blank correction with samples containing equivalent neutral sugar concentrations.
Proteins Bovine Serum Albumin (BSA), other biological proteinsPositive interference (overestimation) by reacting with assay reagents.[2]Protein precipitation (e.g., with TCA). Sample purification.
Other Substances Formaldehyde, GlyceraldehydeCan show reactivity and interfere with the assay.Avoidance in sample preparation or prior removal.

Experimental Protocols

Modified Sulfamate/m-Hydroxydiphenyl Assay for this compound

This protocol is adapted from the work of Filisetti-Cozzi and Carpita (1991) to minimize interference from neutral sugars.[3]

Reagents:

  • Sulfuric Acid/Tetraborate (B1243019) Solution: 0.0125 M sodium tetraborate in concentrated sulfuric acid.

  • Sulfamate Solution: 4 M sulfamic acid/potassium sulfamate, pH 1.6.

  • m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Store refrigerated and protected from light.

  • This compound Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in deionized water.

Procedure:

  • Sample and Standard Preparation: Prepare a series of this compound standards of known concentrations. Dilute your samples to fall within the range of the standard curve.

  • Reaction Setup: To 0.4 mL of each standard or sample in a glass test tube, add 40 µL of the 4 M sulfamate solution. Mix thoroughly.

  • Acid Addition and Hydrolysis: Carefully add 2.4 mL of the ice-cold sulfuric acid/tetraborate solution to each tube. Mix immediately and thoroughly by vortexing.

  • Heating: Heat the tubes in a boiling water bath for 5 minutes.

  • Cooling: Immediately transfer the tubes to an ice bath to cool to room temperature.

  • Color Development: Add 40 µL of the m-hydroxydiphenyl reagent to each tube and mix immediately.

  • Incubation: Allow the color to develop at room temperature for 10-20 minutes.

  • Absorbance Measurement: Measure the absorbance of the samples and standards at 520 nm using a spectrophotometer.

  • Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the equation of the line to determine the concentration of this compound in your samples.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Results start Inaccurate/Inconsistent Results Observed check_interference Potential Interference? start->check_interference mitigate_sugars High Neutral Sugars? Implement Sulfamate Modification check_interference->mitigate_sugars Yes mitigate_proteins High Protein Content? Perform Protein Precipitation check_interference->mitigate_proteins Yes check_blanks Review Blank Correction and Reagent Purity check_interference->check_blanks No re_run_assay Re-run Assay mitigate_sugars->re_run_assay mitigate_proteins->re_run_assay review_technique Review Experimental Technique (Pipetting, Mixing, Timing) check_blanks->review_technique review_technique->re_run_assay re_run_assay->start Issue Persists consult_literature Consult Further Literature or Technical Support re_run_assay->consult_literature Issue Persists

Caption: Troubleshooting workflow for inaccurate results.

Assay_Principle Principle of the m-Hydroxydiphenyl Assay digalacturonic_acid This compound hot_acid Hot Concentrated Sulfuric Acid digalacturonic_acid->hot_acid furfural_derivative Furfural Derivative hot_acid->furfural_derivative m_hydroxydiphenyl m-Hydroxydiphenyl Reagent furfural_derivative->m_hydroxydiphenyl colored_product Colored Product (Absorbance at 520 nm) m_hydroxydiphenyl->colored_product

References

Technical Support Center: Ensuring the Stability of Digalacturonic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for digalacturonic acid standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of this compound in your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a dimer of galacturonic acid, is susceptible to degradation through several chemical pathways, primarily:

  • Acid Hydrolysis: The glycosidic bond linking the two galacturonic acid units can be cleaved under acidic conditions, especially at elevated temperatures, resulting in the formation of galacturonic acid monomers.[1][2]

  • Non-Enzymatic Browning (Maillard Reaction): In the presence of amino acids, peptides, or proteins, the reducing end of this compound can undergo a Maillard reaction. This complex series of reactions leads to the formation of brown pigments (melanoidins) and various other byproducts, altering the structure and properties of the standard.[3][4][5] This reaction is influenced by temperature, pH, and water activity.[4]

  • Decarboxylation: At high temperatures, the carboxylic acid groups of the galacturonic acid units can be lost as carbon dioxide. This can lead to the formation of other compounds, such as L-arabinose and furfural, particularly under acidic conditions.[3]

  • Oxidation: Although less commonly cited as a primary degradation pathway in standard handling, the presence of oxidizing agents or exposure to air over long periods, especially with catalysts like metal ions, can potentially lead to oxidative degradation.

Below is a diagram illustrating the main degradation pathways.

Digalacturonic_Acid This compound Hydrolysis Acid Hydrolysis (Low pH, High Temp) Digalacturonic_Acid->Hydrolysis Glycosidic Bond Cleavage Maillard Maillard Reaction (Amino Acids, Heat) Digalacturonic_Acid->Maillard Decarboxylation Decarboxylation (High Temp, Acidic pH) Digalacturonic_Acid->Decarboxylation Galacturonic_Acid Galacturonic Acid (Monomer) Hydrolysis->Galacturonic_Acid Melanoidins Melanoidins (Brown Pigments) Maillard->Melanoidins Furfural_Arabinose Furfural & L-Arabinose Decarboxylation->Furfural_Arabinose

Figure 1. Primary degradation pathways of this compound.

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2: Proper storage is crucial for maintaining the stability of your this compound standards.

  • Solid Form: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration (2-8°C) is recommended.

  • Aqueous Solutions: The stability of this compound in solution is highly dependent on temperature and pH. To minimize degradation, it is crucial to control these experimental conditions carefully.[6]

    • Temperature: Store solutions at low temperatures. For short-term storage (up to a few days), 4°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended.[6] However, it is important to minimize freeze-thaw cycles, as these can degrade biomolecules.[7][8][9]

    • pH: Maintain a slightly acidic to neutral pH, ideally between 4 and 6, as both highly acidic and alkaline conditions can promote degradation.[6] Use a suitable buffer to maintain the desired pH.

    • Light: Protect solutions from direct light to prevent any potential photochemical degradation.[6]

    • Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

Q3: How do pH and temperature quantitatively affect the stability of this compound in solution?

A3: While specific kinetic data for this compound is limited, the stability of the glycosidic bond is known to be pH and temperature-dependent. The degradation of D-galacturonic acid in subcritical water has been shown to follow first-order kinetics, with the rate constant increasing with temperature.[10] Studies on polyglucuronic acid, a similar polyuronic acid, have shown it to be stable at pH 1-9 at room temperature for up to 128 hours, with slight depolymerization observed at pH 11 and 13.[11] At elevated temperatures, degradation is more pronounced.

The following table summarizes the expected stability trends based on available data for related compounds.

pH RangeTemperatureExpected StabilityPrimary Degradation Pathway
< 4Room Temp (~25°C)Moderately StableSlow Acid Hydrolysis
< 4Elevated Temp (>50°C)Low StabilityRapid Acid Hydrolysis, Decarboxylation
4 - 6Room Temp (~25°C)High Stability Minimal Degradation
4 - 6Elevated Temp (>50°C)Moderate StabilitySlow Hydrolysis and other reactions
> 7Room Temp (~25°C)Moderately Stableβ-elimination (at higher pH)
> 7Elevated Temp (>50°C)Low Stabilityβ-elimination, Isomerization

Q4: What are the common degradation products I should look for when assessing the stability of my this compound standard?

A4: The primary degradation product to monitor is the monomer, galacturonic acid , resulting from hydrolysis. Other potential degradation products, especially under more strenuous conditions (e.g., high heat, presence of amino acids), include:

  • Furfural and other furan (B31954) derivatives: Formed from dehydration and decarboxylation reactions.

  • Reductic acid and other carbocyclic compounds: Can form under thermal treatment.[3]

  • Melanoidins: Brown-colored polymers resulting from the Maillard reaction.[4]

These can be detected and quantified using analytical techniques like HPLC or LC-MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound standards.

Problem 1: Inconsistent results in bioassays or analytical measurements.

  • Possible Cause: Degradation of the this compound standard.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both solid and solution standards have been stored according to the recommendations in FAQ Q2.

    • Prepare Fresh Standards: If there is any doubt about the stability of a stock solution, prepare a fresh one from the solid material.

    • Analyze for Degradation Products: Use an appropriate analytical method, such as HPLC (see Experimental Protocol 2), to check for the presence of galacturonic acid or other degradation products in your standard solution.

    • Consider Experimental Conditions: Evaluate the pH and temperature of your experimental setup. If they are outside the optimal stability range, consider if the standard could be degrading during the experiment itself.

Problem 2: Browning or color change observed in the this compound solution.

  • Possible Cause: Maillard reaction due to the presence of amino-containing compounds (e.g., from buffers like Tris, or from media components) and/or caramelization at high temperatures.

  • Troubleshooting Steps:

    • Identify Contaminants: Review the composition of your solution to identify any potential reactants (amino acids, proteins).

    • Use a Non-Reactive Buffer: If a Maillard reaction is suspected, switch to a buffer that does not contain primary or secondary amines (e.g., phosphate (B84403) or acetate (B1210297) buffer).

    • Control Temperature: Avoid excessive heating of the solution.

    • Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one using high-purity reagents.

Problem 3: Unexpected peaks in HPLC chromatogram.

  • Possible Cause: Contamination or degradation of the standard.

  • Troubleshooting Steps:

    • Run a Blank: Inject the solvent used to dissolve the standard to check for contaminants in the mobile phase or solvent.

    • Analyze a Freshly Prepared Standard: Prepare a new solution of this compound and analyze it immediately to see if the unexpected peaks are still present. If they are absent, your previous solution has likely degraded.

    • Identify Degradation Products: If possible, use a mass spectrometer (LC-MS) to identify the unexpected peaks. A peak with a mass corresponding to galacturonic acid is a strong indicator of hydrolysis.

    • Check HPLC System: Ensure the column and system are clean and properly equilibrated.

The following workflow can guide your troubleshooting process for unexpected analytical results.

Figure 2. Troubleshooting workflow for unexpected analytical results.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound with enhanced stability.

  • Materials:

    • This compound (solid)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sodium acetate buffer (50 mM, pH 5.0)

    • Sterile, amber-colored storage vials

    • 0.22 µm sterile filter

  • Procedure:

    • Equilibrate the solid this compound container to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile container.

    • Add the sodium acetate buffer (50 mM, pH 5.0) to achieve the final concentration of 10 mg/mL.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid excessive heating.

    • Sterile-filter the solution using a 0.22 µm filter into sterile, amber-colored vials.

    • For immediate use, store at 4°C.

    • For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C.

The following diagram outlines the workflow for preparing a stable standard solution.

Start Start: Prepare Stable Standard Solution Weigh Weigh Solid This compound Start->Weigh Dissolve Dissolve in pH 5.0 Acetate Buffer Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Store Store Appropriately Aliquot->Store Short_Term Short-term: 4°C Store->Short_Term < 1 week Long_Term Long-term: -20°C / -80°C Store->Long_Term > 1 week End End: Stable Solution Ready for Use Short_Term->End Long_Term->End

References

Technical Support Center: Method Refinement for Digalacturonic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine and optimize the extraction of digalacturonic acid from pectin-rich sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from pectin (B1162225)? A1: The two primary methods are acid hydrolysis and enzymatic hydrolysis. Acid hydrolysis uses strong mineral acids to break down the pectin polymer, but can lead to degradation of the target molecule.[1] Enzymatic hydrolysis is generally preferred as it employs specific enzymes (pectinases) under milder conditions, resulting in higher specificity and potentially higher yields of intact this compound.[1][2]

Q2: Why is enzymatic hydrolysis often preferred over acid hydrolysis? A2: Enzymatic methods are favored because D-galacturonic acid is rapidly decomposed by hot mineral acids.[1] Enzymatic hydrolysis is more specific, operates under milder pH and temperature conditions, and prevents the formation of unwanted byproducts and degradation of the final product.[3] This leads to a cleaner hydrolysate and can simplify downstream purification steps.

Q3: What are the key enzymes involved in the enzymatic hydrolysis of pectin? A3: The efficient breakdown of pectin into this compound requires the synergistic action of several enzymes. The main classes are:

  • Pectin Methylesterases (PMEs): These enzymes de-esterify high-methoxyl pectin, making the polygalacturonic acid chain accessible to other enzymes.[3][4]

  • Polygalacturonases (PGs): These enzymes hydrolyze the α-1,4-glycosidic bonds between galacturonic acid units. They include endo-PGs, which cleave the chain internally, and exo-PGs, which release monomeric units from the chain ends.[4]

  • Pectate Lyases (PLs): These enzymes cleave the glycosidic bonds via a trans-elimination reaction.[5]

Q4: What are the most common sources of pectin for this compound extraction? A4: Pectin is a major component of the cell walls of many plants. Commercially important sources include citrus peels (orange, lemon), sugar beet pulp, and apple pomace, which contain high percentages of pectin.[6][7]

Q5: How can I monitor the progress of the hydrolysis reaction? A5: The release of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with detectors like Refractive Index (RI), Pulsed Amperometric Detection (PAD), or Mass Spectrometry (MS).[4][8] HPAEC-PAD is particularly effective for analyzing native (unlabeled) oligosaccharides.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound After Enzymatic Hydrolysis
Possible CauseRecommended Solution
Suboptimal Reaction Conditions The activity of pectinolytic enzymes is highly dependent on pH and temperature. Most fungal pectinases have an optimal pH range of 4.5-5.5 and a temperature range of 30-50°C.[3][6] It is critical to verify and maintain these parameters throughout the reaction.
Inadequate Enzyme Concentration The enzyme-to-substrate ratio may be insufficient. Increase the enzyme concentration stepwise to find the optimal loading. Studies have shown an optimal concentration of around 10 UI of enzyme per gram of pectin for efficient hydrolysis.[2][9]
Product Inhibition High concentrations of the end-product, this compound, can inhibit enzyme activity.[3] Consider implementing a fed-batch system or a continuous process where the product is gradually removed to keep its concentration low.[3]
Incorrect Enzyme for Pectin Type The structure of pectin (e.g., high-methoxyl vs. low-methoxyl) affects enzyme efficiency. Polygalacturonases are more effective on low-methoxyl pectin. For high-methoxyl pectin, a pre-treatment with pectin methylesterase (PME) is recommended to de-esterify the polymer.[3]
Presence of Inhibitors Raw pectin sources may contain inhibitors like phenolic compounds or heavy metals. Consider a pre-purification step for the pectin or ensure buffer components are compatible with the enzymes.[3]
Issue 2: Difficulty in Purifying this compound from Hydrolysate
Possible CauseRecommended Solution
Presence of Neutral Sugars & Oligosaccharides The crude hydrolysate is a complex mixture. Purification often requires chromatographic techniques. Size-exclusion chromatography can separate based on size, while anion-exchange chromatography can separate the acidic target molecule from neutral sugars.[10]
High Salt Concentration Buffers used during hydrolysis can interfere with downstream analysis, particularly mass spectrometry.[11] Consider desalting the sample using techniques like solid-phase extraction (SPE) with graphitized carbon, which retains oligosaccharides while allowing salts to pass through.[12]
Co-precipitation with Other Components During crystallization or precipitation steps, this compound may co-precipitate with salts or other impurities. An effective method involves evaporating the hydrolysate to a thick syrup and then extracting the this compound with boiling methyl alcohol, which leaves salts like sodium sulfate (B86663) behind as crystalline solids.[1]
Issue 3: Inconsistent or Inaccurate HPLC/MS Analysis
Possible CauseRecommended Solution
In-source Fragmentation (MS) Oligosaccharides can undergo extensive fragmentation in the mass spectrometer source, especially when the mobile phase contains acid (e.g., 0.1% formic acid).[8] This can lead to misidentification. Analyze native, unlabeled oligosaccharides whenever possible to avoid this issue.
Lack of a Chromophore This compound lacks a strong chromophore, making UV detection insensitive.[10] Use detection methods like Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). Alternatively, fluorescently label the oligosaccharides prior to analysis.[12]
Isomer Separation Different isomers of oligosaccharides may co-elute, making identification difficult.[12] High-Performance Anion-Exchange Chromatography (HPAEC) offers high resolution and can often separate isomers based on subtle structural differences.[11]

Quantitative Data Summary

Table 1: Comparison of Pectin Hydrolysis Methods
MethodTypical YieldAdvantagesDisadvantagesCitations
Enzymatic Hydrolysis 67% - 93%High specificity, mild conditions, fewer byproducts, higher yield.Can be slower, enzymes can be costly, potential for product inhibition.[1][2]
Acid Hydrolysis (H₂SO₄, HCl) ~19% - 60%Faster reaction times, inexpensive reagents.Harsh conditions, degradation of product, formation of byproducts, lower yield.[2][13][14]
Table 2: Optimized Parameters for Enzymatic Hydrolysis of Pectin
ParameterOptimized Value/RangeRationaleCitations
pH 4.5 - 5.5Optimal range for most fungal pectinases to ensure maximum enzyme activity.[3][6]
Temperature 30 - 50 °CBalances high enzyme activity with enzyme stability. Higher temperatures can lead to denaturation.[3]
Enzyme Loading ~10 UI / g pectinEnsures a sufficient enzyme-to-substrate ratio for efficient depolymerization.[2]
Hydrolysis Time 24 - 48 hoursAllows for the reaction to proceed to near completion for maximal monomer release.[6][15]
Agitation Speed ~230 rpmEnsures proper mixing and enhances the interaction between the enzyme and the viscous pectin substrate.[2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin for this compound Production

This protocol provides a general methodology for the enzymatic release of this compound from a pectin source.

  • Substrate Preparation:

    • Prepare a 1% (w/v) pectin solution by dissolving 1 gram of pectin (e.g., from citrus peel) into 100 mL of 0.1 M sodium acetate (B1210297) buffer (pH 4.5).[4]

    • Stir the solution vigorously until the pectin is fully dissolved. Gentle heating to approximately 40°C can facilitate dissolution.[4]

  • De-esterification (for high-methoxyl pectin):

    • If using high-methoxyl pectin, add Pectin Methylesterase (PME) to the solution at a concentration of approximately 5 units per gram of pectin.

    • Incubate at 37°C for 2 hours with gentle agitation. This step is crucial for making the pectin chain accessible to polygalacturonases.[4]

  • Hydrolysis:

    • Adjust the pH of the solution back to 4.5, if necessary.

    • Add a cocktail of polygalacturonases to the mixture. A typical loading is 20 units of exo-polygalacturonase and 5 units of endo-polygalacturonase per gram of pectin.[4]

    • Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[4]

  • Enzyme Inactivation:

    • Following incubation, heat the reaction mixture to 100°C for 10 minutes to completely inactivate the enzymes and stop the reaction.[4]

  • Initial Purification:

    • Centrifuge the mixture to pellet any insoluble material.

    • Collect the supernatant, which contains the crude this compound hydrolysate.

Protocol 2: Quantification of this compound by HPLC

This protocol describes the analysis of the hydrolysate to quantify the released this compound.

  • Standard Preparation:

    • Prepare a series of D-galacturonic acid standards at known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) in deionized water.[4]

  • Sample Preparation:

    • Take the supernatant from Protocol 1 and filter it through a 0.22 µm syringe filter directly into an HPLC autosampler vial to remove any particulates.[4]

  • HPLC Analysis:

    • Column: Aminex HPX-87H or similar ion-exclusion column.[4]

    • Mobile Phase: 0.005 M Sulfuric Acid.[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Column Temperature: 60°C.[4]

    • Detection: Refractive Index (RI) or UV at 210 nm.

    • Inject the prepared standards and samples onto the HPLC system.

  • Quantification:

    • Generate a standard curve by plotting the peak area against the concentration of the D-galacturonic acid standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hydrolysis 2. Enzymatic Hydrolysis cluster_purification 3. Purification cluster_analysis 4. Analysis & Quantification pectin_source Pectin Source (e.g., Citrus Peel) dissolution Dissolve in Buffer (pH 4.5) pectin_source->dissolution enzyme_add Add Pectinase Cocktail (PME, PG) dissolution->enzyme_add 1% Pectin Solution incubation Incubate (24h, 50°C) enzyme_add->incubation inactivation Heat Inactivation (100°C) incubation->inactivation centrifuge Centrifugation inactivation->centrifuge Crude Hydrolysate filtration Filtration / Desalting (SPE) centrifuge->filtration chromatography Chromatography (Anion-Exchange / SEC) filtration->chromatography hplc HPLC Analysis chromatography->hplc product Purified this compound hplc->product

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic Diagram

G start Low Yield Observed check_hydrolysis Is Hydrolysis Incomplete? start->check_hydrolysis check_purification Are There Losses During Purification? check_hydrolysis->check_purification No hydrolysis_causes Potential Causes: - Suboptimal pH/Temp - Low Enzyme Activity - Product Inhibition - Wrong Enzyme Type check_hydrolysis->hydrolysis_causes Yes purification_causes Potential Causes: - Co-precipitation - Inefficient Chromatography - Sample Loss check_purification->purification_causes Yes hydrolysis_solutions Solutions: - Optimize reaction conditions - Increase enzyme loading - Use fed-batch system - Match enzyme to pectin hydrolysis_causes->hydrolysis_solutions purification_solutions Solutions: - Use alcohol extraction - Optimize desalting (SPE) - Refine chromatography method purification_causes->purification_solutions

Caption: Decision tree for troubleshooting low extraction yields.

References

Addressing matrix effects in LC-MS analysis of digalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of digalacturonic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Column Overload Reduce the injection volume or dilute the sample. This compound is a small, polar molecule, and overloading can lead to peak fronting.
Secondary Interactions Acidic analytes like this compound can interact with active sites on the column. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Consider using a column with a more inert stationary phase.
Incompatible Sample Solvent The solvent used to dissolve the sample extract may be too strong compared to the initial mobile phase conditions, causing distorted peak shapes. Reconstitute the final extract in a solvent that matches the initial mobile phase composition.
Column Contamination/Degradation Matrix components can accumulate at the head of the column. Try back-flushing the column (if permissible by the manufacturer). If the problem persists, replace the guard column or the analytical column.

Issue 2: Inconsistent or Shifting Retention Times

Possible Cause Solution
Inconsistent Mobile Phase Preparation Ensure accurate and consistent preparation of mobile phase buffers and organic modifiers. Small variations in pH or composition can significantly impact the retention of polar, ionizable compounds like this compound.
Column Equilibration Inadequate column equilibration between injections can lead to retention time drift. Ensure a sufficient equilibration period, especially when using gradient elution. For techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), equilibration times can be longer.
Matrix-Induced Shifts High concentrations of matrix components can alter the stationary phase environment, affecting retention. Implement a more rigorous sample cleanup procedure to reduce matrix load.
Temperature Fluctuations Use a thermostatically controlled column compartment to maintain a stable temperature, as temperature variations can affect retention times.

Issue 3: Low Signal Intensity or Ion Suppression

| Possible Cause | Solution | | Co-eluting Matrix Components | Endogenous compounds from the sample matrix (e.g., phospholipids (B1166683), salts) can co-elute with this compound and suppress its ionization in the MS source.[1] | | | 1. Improve Sample Preparation: Transition from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE). | | | 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the suppression zone. HILIC or anion-exchange chromatography can offer different selectivity compared to reversed-phase.[2][3] | | Suboptimal MS Source Parameters | The settings of the electrospray ionization (ESI) source (e.g., capillary voltage, gas flow, temperature) may not be optimal for this compound. Perform source optimization by infusing a standard solution of the analyte. | | Inappropriate Mobile Phase Additives | Mobile phase additives can significantly impact ionization efficiency. For negative ion mode, additives like ammonium (B1175870) acetate (B1210297) or a small amount of a weak base may be beneficial. Avoid strong ion-pairing agents like trifluoroacetic acid (TFA) which can cause signal suppression in ESI-MS. |

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. For this compound, which is often analyzed in complex biological matrices like plasma or urine, common interfering substances include salts, phospholipids, and other endogenous metabolites.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A2: The optimal technique depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is a simple and fast method, it is often insufficient for removing phospholipids and other small molecule interferences, which can lead to significant matrix effects.[1] Solid-Phase Extraction (SPE) is generally more effective at producing cleaner extracts. For an acidic oligosaccharide like this compound, a mixed-mode or anion-exchange SPE sorbent can provide good recovery and interference removal.

Q3: Should I use a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound quantification?

A3: Yes, using a SIL-IS is the most effective way to compensate for matrix effects and variability in sample processing. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. While a specific SIL-IS for this compound may not be commercially available, a 13C6-labeled galacturonic acid has been used for the quantification of its monomer, suggesting a similar strategy could be developed or that the labeled monomer could be used with careful validation.[4]

Q4: What type of LC column is most suitable for this compound analysis?

A4: Due to its high polarity, this compound is poorly retained on traditional reversed-phase C18 columns. Alternative chromatographic techniques are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds. They also use high organic mobile phases, which can enhance ESI sensitivity.[2]

  • Anion-Exchange Chromatography (AEC): AEC is effective for separating acidic compounds based on their charge and can provide excellent selectivity for uronic acids.[3]

  • Porous Graphitic Carbon (PGC): PGC columns can retain polar compounds and offer different selectivity.

Q5: I am seeing a deprotonated molecule at m/z 369 for what I believe is this compound. Is this correct?

A5: Yes, in negative ion mode ESI-MS, this compound is often observed as its deprotonated molecule [M-H]⁻ at an m/z of 369.[5] Further confirmation should be obtained using tandem mass spectrometry (MS/MS) to observe characteristic fragment ions.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

This table summarizes the general effectiveness of common sample preparation techniques in removing key interfering components from biological matrices.

Sample Preparation Technique Protein Removal Phospholipid Removal Salt Removal Relative Matrix Effect
Protein Precipitation (PPT) GoodPoorPoorHigh
Liquid-Liquid Extraction (LLE) GoodModerate to GoodPoorModerate
Solid-Phase Extraction (SPE) - Reversed Phase GoodModerateGoodModerate to Low
Solid-Phase Extraction (SPE) - Mixed-Mode/Ion-Exchange GoodGoodGoodLow

Data synthesized from general principles outlined in literature.[1][6]

Experimental Protocols

Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the final mobile phase reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through the entire sample preparation procedure. In the final step, spike the this compound standard into the processed blank extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before starting the sample preparation procedure.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a starting point and should be optimized for your specific application. A mixed-mode anion exchange sorbent is recommended.

  • Pre-treat Plasma: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute, then centrifuge at high speed for 10 minutes.

  • Condition SPE Cartridge: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the supernatant from the pre-treated plasma onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove neutral and weakly retained interferences.

  • Elute: Elute the this compound with a suitable solvent, which will depend on the specific sorbent chemistry. For a mixed-mode anion exchange sorbent, this may be a solvent containing a small percentage of a weak acid (e.g., 1% formic acid in methanol) or a weak base to disrupt the ionic interaction.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) ppt->spe evap Evaporation & Reconstitution spe->evap lc HILIC Separation evap->lc Injection ms ESI-MS/MS Detection (Negative Ion Mode) lc->ms data Data Processing ms->data

Caption: Workflow for LC-MS analysis of this compound from plasma.

troubleshooting_logic cluster_no_is No SIL-IS cluster_yes_is Yes SIL-IS start Inaccurate Results (Poor Recovery or High Variability) check_is Using SIL-IS? start->check_is eval_me Evaluate Matrix Effect (Post-Extraction Spike) check_is->eval_me No check_recovery Check Analyte & IS Recovery check_is->check_recovery Yes me_present Matrix Effect > 20%? eval_me->me_present improve_sp Improve Sample Prep (e.g., PPT -> SPE) me_present->improve_sp Yes optimize_lc Optimize Chromatography me_present->optimize_lc No improve_sp->optimize_lc low_recovery Low Recovery? check_recovery->low_recovery optimize_sp Optimize Sample Prep for Recovery low_recovery->optimize_sp Yes check_is_purity Check IS Purity & Stability low_recovery->check_is_purity No

Caption: Decision tree for troubleshooting inaccurate quantification results.

References

Technical Support Center: Enhancing Resolution of Digalacturonic Acid Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of digalacturonic acid isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the separation and quantification of acidic oligosaccharides like this compound isomers.[1][2][3] The separation is based on the high-pH ionization of hydroxyl groups, allowing for strong interaction with the anion-exchange stationary phase.

Troubleshooting Guide: HPAEC-PAD
Problem Possible Cause(s) Solution(s)
No or Low Signal 1. Improper Eluent pH: The pH is not high enough to ionize the hydroxyl groups of the this compound isomers.[4] 2. PAD Electrode Fouling: The gold electrode surface is contaminated, preventing effective detection. 3. Incorrect PAD Waveform: The applied potentials and durations are not optimized for carbohydrate detection.[5]1. Eluent Preparation: Ensure the sodium hydroxide (B78521) (NaOH) concentration is sufficient to maintain a high pH (typically >12).[2] Prepare eluents with high-purity, degassed water to minimize carbonate contamination.[6][7] 2. Electrode Cleaning: Clean the electrode as per the manufacturer's instructions. 3. Optimize Waveform: Use a standard waveform for carbohydrates or optimize the potentials (E1, E2, E3) and durations for your specific analytes.[5]
Poor Peak Resolution/Co-elution of Isomers 1. Inadequate Gradient Separation: The eluent gradient is not shallow enough to separate isomers with subtle structural differences.[2] 2. High Carbonate Content in Eluent: Carbonate is a stronger eluent than hydroxide and can cause faster elution and reduced resolution.[7] 3. Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.1. Gradient Optimization: Develop a shallower sodium acetate (B1210297) or sodium hydroxide gradient to improve separation.[2][5] 2. Fresh Eluents: Prepare fresh eluents daily using degassed, high-purity water and blanket the reservoirs with an inert gas like nitrogen or helium to prevent CO2 absorption.[6] 3. Reduce Sample Load: Decrease the injection volume or dilute the sample.
Baseline Noise or Drift 1. Contaminated Eluents: Impurities in the water, NaOH, or sodium acetate can cause baseline instability.[6][8] 2. Pump Pulsations: The HPLC pump is not delivering a consistent flow. 3. Temperature Fluctuations: Changes in ambient temperature can affect the conductivity of the eluent.1. Use High-Purity Reagents: Utilize high-purity, carbonate-free NaOH and fresh, high-quality sodium acetate.[8] Filter all eluents. 2. Pump Maintenance: Purge the pump and ensure check valves are functioning correctly. 3. Use a Column Oven: Maintain a constant column temperature to ensure stable chromatography.
Inconsistent Retention Times 1. Eluent Composition Variability: Inconsistent eluent preparation leads to shifts in retention.[6] 2. Column Equilibration: Insufficient equilibration time between runs, especially after a gradient.[9] 3. Column Aging: The stationary phase has degraded over time.1. Precise Eluent Preparation: Carefully prepare eluents and use an eluent generator if available for maximum reproducibility.[6][9] 2. Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical re-equilibration time is 10-15 minutes.[4][9] 3. Column Cleaning/Replacement: Clean the column according to the manufacturer's instructions or replace it if performance does not improve.
Experimental Protocol: HPAEC-PAD for this compound Isomers

This protocol provides a general framework. Optimization of the gradient and other parameters may be necessary for specific isomer separations.

  • Sample Preparation:

    • Hydrolyze pectin (B1162225) or other polysaccharide samples using appropriate enzymatic or mild acid hydrolysis methods to generate oligogalacturonic acids.

    • Neutralize the hydrolysate if necessary.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., CarboPac™ PA10, PA20, or PA200).[4]

    • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in deionized water.

    • Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc) in deionized water.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 5 - 25 µL.

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: Linear gradient to 30% B

      • 35-40 min: Linear gradient to 100% B (column wash)

      • 40-50 min: 100% A (re-equilibration)

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and Ag/AgCl reference electrode. Use a standard carbohydrate waveform.

Workflow for HPAEC-PAD Analysis

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Polysaccharide Sample Hydrolysis Enzymatic/Acid Hydrolysis Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization Injection Inject Sample Neutralization->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of this compound isomers using HPAEC-PAD.

Porous Graphitic Carbon (PGC) Chromatography

PGC chromatography offers a unique separation mechanism based on the polarizability of the stationary phase and is particularly effective for resolving structurally similar isomers without derivatization.

Troubleshooting Guide: PGC Chromatography
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing) 1. Strong Analyte-Stationary Phase Interactions: The planar structure of this compound can interact strongly with the graphite (B72142) surface. 2. Low Column Temperature: At lower temperatures, interactions can be too strong, leading to tailing.1. Mobile Phase Modifier: Use a mobile phase with a suitable organic modifier (e.g., acetonitrile) and a small amount of an acid (e.g., formic or trifluoroacetic acid) to modulate interactions. 2. Increase Column Temperature: Increasing the temperature can improve peak shape and alter selectivity.[10]
Irreproducible Retention Times 1. Column Memory Effects: PGC columns can exhibit strong retention and carryover from previous injections.[11] 2. Column Conditioning: The column is not properly conditioned before the analysis.1. Thorough Column Washing: Implement a rigorous column wash with a strong solvent (e.g., high concentration of organic solvent with acid) between runs.[11][12] 2. Proper Conditioning: Condition the column with the initial mobile phase for an extended period before the first injection.
Loss of Resolution 1. Inappropriate Mobile Phase Composition: The organic solvent and modifier are not optimal for separating the target isomers. 2. Suboptimal Temperature: The operating temperature is not providing the best selectivity for the isomers.1. Solvent Screening: Test different organic solvents (e.g., acetonitrile (B52724), methanol) and modifiers to find the best selectivity. 2. Temperature Optimization: Perform a temperature screen (e.g., 30-80 °C) to find the optimal temperature for isomer separation.[10]
Experimental Protocol: PGC-LC-MS for this compound Isomers
  • Sample Preparation:

    • Prepare samples as described for HPAEC-PAD.

    • Ensure the final sample solvent is compatible with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: Porous Graphitic Carbon column (e.g., Hypercarb).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 50 - 75 °C.[10][13]

    • Injection Volume: 1 - 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: Linear gradient to 40% B

      • 45-50 min: Linear gradient to 95% B (column wash)

      • 50-60 min: 5% B (re-equilibration)

    • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative ion mode.

Logical Relationship for PGC Method Development

PGC_Method_Dev Start Goal: Resolve this compound Isomers Solvent Select Organic Solvent (e.g., Acetonitrile) Start->Solvent Modifier Select Mobile Phase Modifier (e.g., Formic Acid) Solvent->Modifier Temperature Optimize Column Temperature (e.g., 50-75°C) Modifier->Temperature Gradient Develop Elution Gradient Temperature->Gradient Evaluate Evaluate Resolution and Peak Shape Gradient->Evaluate Evaluate->Solvent Resolution Unacceptable Optimized Optimized Method Evaluate->Optimized Resolution Acceptable

Caption: Decision-making workflow for developing a PGC chromatography method.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a valuable technique for retaining and separating polar compounds like this compound isomers.[14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Troubleshooting Guide: HILIC
Problem Possible Cause(s) Solution(s)
Insufficient Retention 1. High Water Content in Mobile Phase: Water is the strong solvent in HILIC; too much will reduce retention.[15][16] 2. Inappropriate Stationary Phase: The polarity of the stationary phase is not suitable for the analytes.[15][16] 3. Sample Solvent Mismatch: The sample is dissolved in a solvent with a high water content.1. Increase Organic Content: Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.[15][16] 2. Select a Different HILIC Phase: Try a different HILIC column with a different functional group (e.g., amide, diol). 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent with a similar or higher organic content than the initial mobile phase.[17]
Retention Time Drift 1. Column Not Fully Equilibrated: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[15][17] 2. Mobile Phase pH close to pKa: If the mobile phase pH is near the pKa of the this compound, small pH shifts can cause significant retention changes.[15]1. Extended Equilibration: Use a longer equilibration time (at least 10-20 column volumes) between injections.[15][17] 2. Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 1.5-2 pH units away from the analyte's pKa.[18]
Split Peaks 1. Anomer Separation: Reducing sugars like this compound can exist as α and β anomers, which may separate under certain HILIC conditions. 2. Sample Overload: Injecting too much sample can lead to peak distortion.1. Temperature or pH Adjustment: Adjusting the column temperature or mobile phase pH can sometimes coalesce the anomer peaks. 2. Reduce Injection Volume: Decrease the amount of sample injected onto the column.
Experimental Protocol: HILIC-MS for this compound Isomers
  • Sample Preparation:

    • Prepare samples as described for HPAEC-PAD.

    • Reconstitute the final sample in a high organic solvent mixture (e.g., 80% acetonitrile in water) to ensure good peak shape.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., amide, diol, or zwitterionic phase).

    • Mobile Phase A: 50 mM Ammonium Formate in water, pH 4.4.[14]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.1 - 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

    • Gradient:

      • 0-5 min: 90% B

      • 5-40 min: Linear gradient to 60% B

      • 40-45 min: Linear gradient to 20% B (column wash)

      • 45-60 min: 90% B (re-equilibration)

    • Detection: Mass Spectrometry (MS) with ESI in negative ion mode.

HILIC Experimental Workflow Diagram

HILIC_Workflow Start Start: Sample in Aqueous Solution Solvent_Ex Solvent Exchange to High Organic Start->Solvent_Ex Inject Inject onto Equilibrated HILIC Column Solvent_Ex->Inject Gradient Apply Aqueous Gradient (Increase Water Content) Inject->Gradient Elution Elution of Isomers Gradient->Elution Detection MS Detection Elution->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for HILIC-MS analysis of this compound isomers.

References

Technical Support Center: Strategies to Mitigate Browning from Digalacturonic Acid in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering browning issues related to digalacturonic acid during their experiments.

Troubleshooting Guides

Issue 1: Unexpected or Excessive Browning in a this compound Solution Upon Heating

Question: My solution containing this compound turned brown unexpectedly during a heating step. What could be the cause and how can I prevent it?

Answer:

This browning is likely due to non-enzymatic browning, specifically the Maillard reaction and caramelization. This compound, as a reducing sugar, is highly reactive, especially at elevated temperatures.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Temperature Reduce the processing temperature. The Maillard reaction accelerates significantly at temperatures above 140°C, but can still occur at lower temperatures over time.A noticeable reduction in the rate and intensity of browning.
Presence of Amino Acids, Peptides, or Proteins If possible, remove or reduce the concentration of free amino groups in your solution. The Maillard reaction is a condensation reaction between a reducing sugar and an amino compound.[2][3]Significant inhibition of the Maillard reaction pathway, a primary source of browning.
High pH (Neutral to Alkaline) Adjust the pH of your solution to be more acidic (e.g., pH 3-5). The initial stages of the Maillard reaction are favored at neutral to alkaline pH.[1][4]Slower rate of browning. Note that very low pH in combination with high temperature can promote caramelization.
Extended Heating Time Minimize the duration of the heating step. The extent of browning is directly related to the time the solution is exposed to high temperatures.Less pronounced browning of the final product.
Issue 2: Ineffectiveness of a Browning Inhibitor

Question: I added a common browning inhibitor to my this compound solution, but it is still turning brown. Why is this happening?

Answer:

The effectiveness of a browning inhibitor is dependent on its mechanism of action, concentration, and the specific conditions of your experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Inhibitor Type Ensure the inhibitor is appropriate for non-enzymatic browning. For instance, chelating agents are more effective against enzymatic browning. For the Maillard reaction, consider using sulfites or ascorbic acid.Improved inhibition of the browning reaction.
Insufficient Inhibitor Concentration Increase the concentration of the inhibitor. The effectiveness of inhibitors like ascorbic acid and sulfites is concentration-dependent.[5]Enhanced reduction in browning. Refer to the quantitative data tables below for guidance on effective concentrations.
Inhibitor Degradation If using a heat-labile inhibitor, consider adding it after the heating step, if possible, or use a more heat-stable alternative.The inhibitor remains active throughout the process, providing sustained protection against browning.
pH Incompatibility Check the optimal pH range for your chosen inhibitor. For example, the inhibitory effect of sulfites on enzymatic browning is more pronounced at a pH below 5.0.The inhibitor functions more effectively within its optimal pH range.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing browning in solutions containing this compound?

A1: The primary mechanism is the Maillard reaction, a form of non-enzymatic browning. This reaction occurs between the carbonyl group of the reducing sugar (this compound) and the amino group of an amino acid, peptide, or protein.[2][3] This reaction is initiated by heating and proceeds through a complex series of steps, ultimately forming brown pigments known as melanoidins.[2]

Q2: How do pH and temperature influence the browning of this compound?

A2: Both pH and temperature are critical factors.

  • Temperature: Higher temperatures significantly accelerate the Maillard reaction. While the reaction is most rapid above 140°C, it can still proceed at a slower rate at lower temperatures, especially with prolonged heating.

  • pH: The Maillard reaction is generally favored in neutral to alkaline conditions. Acidic conditions (pH 3-5) can slow down the initial steps of the reaction.[1][4] However, extreme heat under acidic conditions can promote caramelization, another form of non-enzymatic browning.[4]

Q3: What are the most effective inhibitors for this compound browning?

A3: For non-enzymatic browning of this compound, the most common and effective inhibitors are:

  • Sulfites (e.g., sodium bisulfite): These compounds are highly effective at inhibiting the Maillard reaction.[6] They act by reacting with carbonyl intermediates, preventing them from participating in the browning pathway.[6]

  • Ascorbic Acid (Vitamin C): Ascorbic acid can inhibit browning by acting as a reducing agent, converting reactive intermediates back to their non-colored precursors.[5] Its effectiveness is concentration-dependent.[5]

Q4: How can I quantitatively measure the extent of browning in my samples?

A4: A common and straightforward method is spectrophotometry. The intensity of the brown color can be quantified by measuring the absorbance of the solution at a wavelength of 420 nm (A420).[7] An increase in the A420 value corresponds to a greater degree of browning. For a more detailed analysis, colorimetric measurements using the CIE Lab* color space can also be employed.

Quantitative Data on Browning Inhibition

The following tables summarize the impact of various factors on the browning of uronic acid solutions. Note that much of the available data is for the monomer, D-galacturonic acid, but the trends are expected to be similar for this compound.

Table 1: Effect of pH on Non-Enzymatic Browning of D-Galacturonic Acid Solutions

pHRelative Browning Intensity (A420)Reference
3Low[1]
5Moderate[1]
8High[1]

Table 2: Effect of Ascorbic Acid Concentration on Browning Inhibition

Ascorbic Acid ConcentrationInhibition MechanismReference
Low (e.g., 0.5%)Acts as a competitive enzyme inhibitor (in enzymatic browning)[5]
High (e.g., >1.5%)Acts as a quinone reducer, instantly reducing formed color[5]

Table 3: Effect of Sulfite Concentration on Browning

Sulfite TypeTypical Concentration RangeEfficacyReference
Sodium BisulfiteVaries by application, can be up to several hundred ppmHighly effective in inhibiting Maillard reaction[6]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Browning in a this compound - Amino Acid Model System

Objective: To quantify the extent of non-enzymatic browning in a solution containing this compound and an amino acid upon heating.

Materials:

  • This compound

  • Amino acid (e.g., glycine, lysine)

  • Phosphate (B84403) buffer (to maintain desired pH)

  • Spectrophotometer

  • Heating block or water bath

  • Test tubes or cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound and the chosen amino acid in the phosphate buffer at the desired pH.

  • Sample Preparation: Aliquot the solution into test tubes. Include a control sample with no heating.

  • Heating: Place the test tubes in the heating block or water bath at the desired temperature for a specific time period. Samples can be taken at different time intervals to study the kinetics of browning.

  • Cooling: After heating, immediately cool the samples to room temperature to stop the reaction.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use the unheated control sample to blank the instrument.

    • Measure the absorbance of the heated samples.

  • Data Analysis: The absorbance at 420 nm is a direct measure of the browning intensity. Plot absorbance versus heating time to visualize the browning kinetics.

Protocol 2: Evaluation of Browning Inhibitors in a this compound System

Objective: To assess the effectiveness of different concentrations of an inhibitor (e.g., ascorbic acid, sodium bisulfite) on the browning of a this compound solution.

Materials:

  • This compound

  • Amino acid

  • Phosphate buffer

  • Browning inhibitor (e.g., ascorbic acid, sodium bisulfite) stock solutions at various concentrations

  • Spectrophotometer

  • Heating block or water bath

  • Test tubes or cuvettes

Procedure:

  • Solution Preparation: Prepare a solution of this compound and the amino acid in the phosphate buffer.

  • Sample Preparation:

    • Create a series of test tubes.

    • To each test tube, add the this compound-amino acid solution.

    • Add different concentrations of the inhibitor stock solution to the respective test tubes.

    • Include a positive control (no inhibitor) and a negative control (no heating).

  • Heating: Place all test tubes (except the negative control) in the heating block or water bath at a constant temperature for a fixed time.

  • Cooling: After heating, cool all samples to room temperature.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to 420 nm.

    • Blank the instrument with the negative control sample.

    • Measure the absorbance of the heated samples (with and without inhibitor).

  • Data Analysis:

    • Calculate the percentage of browning inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the heated sample without inhibitor and Abs_sample is the absorbance of the heated sample with the inhibitor.

    • Plot % Inhibition versus inhibitor concentration to determine the dose-response relationship.

Visualizations

Maillard_Reaction_Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Digalacturonic_Acid This compound (Reducing Sugar) Schiff_Base Schiff Base Formation Digalacturonic_Acid->Schiff_Base Amino_Acid Amino Acid (e.g., Lysine) Amino_Acid->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Amadori_Product Amadori Rearrangement (Ketosamine) Schiff_Base->Amadori_Product Isomerization Degradation Degradation of Amadori Product Amadori_Product->Degradation Dicarbonyls Reactive Dicarbonyls (e.g., 3-deoxyglucosone) Degradation->Dicarbonyls Dicarbonyls->Strecker_Degradation Polymerization Polymerization & Condensation Dicarbonyls->Polymerization Strecker_Aldehydes Strecker Aldehydes (Flavor/Aroma) Strecker_Degradation->Strecker_Aldehydes Strecker_Aldehydes->Polymerization Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Caption: Simplified Maillard reaction pathway for this compound.

Troubleshooting_Workflow start Excessive Browning Observed check_temp Is Temperature > 140°C? start->check_temp reduce_temp Reduce Temperature check_temp->reduce_temp Yes check_amino Are Amino Acids Present? check_temp->check_amino No end Browning Reduced reduce_temp->end remove_amino Remove/Reduce Amino Acids check_amino->remove_amino Yes check_ph Is pH > 6? check_amino->check_ph No remove_amino->end adjust_ph Adjust pH to 3-5 check_ph->adjust_ph Yes check_inhibitor Is an Inhibitor Being Used? check_ph->check_inhibitor No adjust_ph->end add_inhibitor Add Sulfites or Ascorbic Acid check_inhibitor->add_inhibitor No check_conc Is Inhibitor Concentration Sufficient? check_inhibitor->check_conc Yes add_inhibitor->end increase_conc Increase Inhibitor Concentration check_conc->increase_conc No check_conc->end Yes increase_conc->end

Caption: Troubleshooting workflow for reducing browning.

References

Validation & Comparative

A Comparative Guide to HPLC and Colorimetric Methods for Digalacturonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of digalacturonic acid, a key component of pectin (B1162225) and a significant molecule in various biological and pharmaceutical contexts, is crucial for research and development. Two primary analytical techniques are widely employed for this purpose: High-Performance Liquid Chromatography (HPLC) and colorimetric assays. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: Performance Comparison

The choice between HPLC and colorimetric methods often depends on the specific requirements of the analysis, such as the need for high specificity, the number of samples, and the available equipment. The following table summarizes the key performance characteristics of each method for the quantification of uronic acids, including this compound.

Performance MetricHPLC (HPAEC-PAD)Colorimetric (m-Hydroxydiphenyl)
Principle Separation based on ion-exchange chromatography followed by electrochemical detection.Formation of a colored product upon reaction with m-hydroxydiphenyl in the presence of sulfuric acid and heat.
Specificity High; can separate and quantify individual uronic acids and other carbohydrates.[1]Moderate; susceptible to interference from neutral sugars and other compounds.[2][3]
Linearity Range Wide, typically in the low µg/mL to mg/mL range. For galacturonic acid, a linear range of 0.1 to 12.5 mg/L has been reported.Narrower, typically in the µg/mL range. For oligogalacturonides, a linear range of 10-80 µg/mL has been established.[4]
Limit of Detection (LOD) High sensitivity; typically in the low µg/L range. For galacturonic acid, an LOD of 4.91 to 18.75 µg/L has been reported.Good sensitivity; for oligogalacturonides, an LOD of approximately 1.6 µg/mL has been reported.[4]
Limit of Quantification (LOQ) High sensitivity; typically in the µg/L range. For galacturonic acid, an LOQ of 16.36 to 62.50 µg/L has been reported.Good sensitivity; for oligogalacturonides, an LOQ of approximately 5 µg/mL has been reported.[4]
Precision (%RSD) High; typically <5%. For galacturonic acid, RSDs of 0.22% to 2.31% for peak areas have been reported.Good; typically <5%.[4]
Throughput Lower; longer analysis time per sample.Higher; suitable for processing a large number of samples simultaneously, especially with microplate formats.
Equipment Cost HighLow
Ease of Use Requires specialized training and expertise.Relatively simple and straightforward.

Note: The performance characteristics for this compound are expected to be similar to those reported for galacturonic acid and oligogalacturonides.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC and colorimetric methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Hydrolysis Enzymatic or Acid Hydrolysis (optional) Sample->Hydrolysis Filtration Filtration (0.22 µm) Hydrolysis->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (e.g., HPAEC) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

HPLC (HPAEC-PAD) experimental workflow.

Colorimetric_Workflow cluster_prep_color Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement Sample_C Sample containing This compound Hydrolysis_C Acid Hydrolysis (H₂SO₄) Sample_C->Hydrolysis_C Tetraborate (B1243019) Addition of Sodium Tetraborate/H₂SO₄ Hydrolysis_C->Tetraborate Heating Heating Tetraborate->Heating mHDP Addition of m-Hydroxydiphenyl Heating->mHDP ColorDev Color Development mHDP->ColorDev Absorbance Absorbance Measurement (e.g., 520 nm) ColorDev->Absorbance Quantification_C Quantification via Standard Curve Absorbance->Quantification_C

Colorimetric (m-hydroxydiphenyl) workflow.

Detailed Experimental Protocols

HPLC Method (HPAEC-PAD)

This protocol provides a general framework for the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Optimization of chromatographic conditions may be required depending on the sample matrix.

1. Materials and Reagents:

  • This compound standard

  • High-purity water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • Reagents for sample preparation (e.g., enzymes for hydrolysis)

2. Equipment:

  • HPLC system equipped with a quaternary gradient pump, autosampler, and a thermostatted column compartment.

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

3. Chromatographic Conditions (Example): [5][6]

  • Column: CarboPac™ PA100 (4 x 250 mm) with a guard column.

  • Mobile Phase A: 200 mM NaOH

  • Mobile Phase B: Water

  • Mobile Phase C: 500 mM Sodium Acetate in 100 mM NaOH

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Elution: An appropriate gradient of sodium hydroxide and sodium acetate is used to separate the this compound from other components. The gradient program should be optimized for the specific separation.

  • Detection: Pulsed Amperometry with a waveform optimized for carbohydrate detection.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in high-purity water. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 - 10 mg/L).

  • Sample Preparation: Depending on the sample matrix, an extraction and/or hydrolysis step may be necessary to release the this compound. Samples should be filtered through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Integrate the peak area of the this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Colorimetric Method (m-Hydroxydiphenyl Assay)

This protocol is based on the well-established m-hydroxydiphenyl method for the quantification of uronic acids.[4][7][8]

1. Materials and Reagents:

  • This compound standard

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium tetraborate decahydrate (B1171855) (Na₂B₄O₇·10H₂O)

  • m-Hydroxydiphenyl

  • Sodium hydroxide (NaOH)

  • High-purity water

2. Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm.

  • Vortex mixer

  • Water bath or heating block (100 °C)

  • Ice bath

3. Reagent Preparation:

  • Sulfuric Acid/Tetraborate Solution: Dissolve 1.192 g of sodium tetraborate in 250 mL of concentrated sulfuric acid (0.0125 M solution).[7] Handle with extreme care.

  • m-Hydroxydiphenyl Reagent (0.15%): Dissolve 0.15 g of m-hydroxydiphenyl in 100 mL of 0.5% NaOH solution.[7] This solution should be prepared fresh and protected from light.

  • Sodium Hydroxide (0.5%): Dissolve 5 g of NaOH in 1 L of deionized water.[7]

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water. Prepare a series of working standards (e.g., 10, 20, 40, 60, 80 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dilute the samples to a concentration that falls within the linear range of the assay.

5. Assay Procedure:

  • Pipette 1.0 mL of each standard or sample into a glass test tube.

  • Cool the tubes in an ice bath.

  • Carefully add 6.0 mL of the cold sulfuric acid/tetraborate solution to each tube and mix thoroughly using a vortex mixer.

  • Heat the tubes in a boiling water bath for exactly 6 minutes.[7]

  • Immediately cool the tubes in an ice bath.

  • Add 0.1 mL of the m-hydroxydiphenyl reagent to each tube and mix well.

  • Allow the color to develop for 10-20 minutes at room temperature.

  • Measure the absorbance at 520 nm against a reagent blank (prepared using water instead of the sample).

6. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Conclusion

Both HPLC and colorimetric methods offer viable options for the quantification of this compound. The HPLC method, particularly HPAEC-PAD, provides high specificity and sensitivity, making it the preferred choice for complex matrices or when the separation of different uronic acids is required. However, it necessitates a significant initial investment in equipment and requires skilled personnel for operation and data analysis.

The colorimetric m-hydroxydiphenyl method, on the other hand, is a simpler, more cost-effective, and higher-throughput alternative. It is well-suited for routine analysis of a large number of samples where high specificity is not the primary concern. Researchers should be mindful of potential interferences from neutral sugars and other compounds and take appropriate measures, such as including proper controls and standard additions, to ensure data accuracy.

Ultimately, the selection of the most appropriate method will depend on a careful consideration of the specific research question, the nature of the samples, and the available resources.

References

A Comparative Guide to the Validation of Analytical Methods for Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of digalacturonic acid, a key structural component of pectin (B1162225) and a molecule of increasing interest in pharmaceutical and food sciences. We present a detailed overview of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method, alongside alternative techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). This guide includes supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific applications.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for the LC-MS, HPAEC-PAD, and CE-LIF methods for the analysis of this compound and related oligosaccharides.

ParameterLC-MS/MSHPAEC-PADCE-LIF
Limit of Detection (LOD) ~28 ng/injection (for dp2)[1][2]4.91 - 18.75 µg/L[3]0.27 - 0.35 nM[4]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at low ng levels.16.36 - 62.50 µg/L[3]0.89 - 1.18 nM[4]
Linearity (R²) > 0.99[1][2]≥ 0.9993[3]> 0.99
Precision (%RSD) Typically < 15%0.22 - 2.31% (peak area)[3]< 3% (peak area)[5]
Sample Preparation Derivatization may be required; Stable isotope dilution enhances accuracy.Direct injection after hydrolysis.Derivatization with fluorescent tag required.
Throughput HighModerateHigh
Selectivity Very High (based on mass-to-charge ratio)High (for charged carbohydrates)High (for labeled compounds)

Experimental Protocols

LC-MS/MS Method for this compound

This method is based on the analysis of oligogalacturonic acids and can be adapted for this compound.

a) Sample Preparation and Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • Hydrolysis: If this compound is part of a larger polysaccharide, perform enzymatic or mild acid hydrolysis to liberate the disaccharide.

  • Derivatization with p-Aminobenzoic Acid (p-ABA): To improve chromatographic retention and ionization efficiency, reductive amination with a labeling agent like p-ABA can be performed.

    • Dissolve the dried sample in a solution of p-ABA and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like DMSO/acetic acid.

    • Incubate at an elevated temperature (e.g., 65°C) for several hours.

    • Purify the derivatized sample using solid-phase extraction (SPE).

  • Stable Isotope Dilution: For highest accuracy, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample prior to analysis.

b) Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like oligosaccharides.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducibility.

c) Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for acidic oligosaccharides.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

HPAEC-PAD Method

This technique is well-suited for the direct analysis of underivatized carbohydrates.

a) Sample Preparation:

  • Hydrolysis: As with the LC-MS method, enzymatic or acid hydrolysis is necessary if the analyte is part of a larger structure.

  • Dilution: The hydrolyzed sample is diluted in a suitable aqueous solution.

b) Chromatographic Conditions:

  • Column: A high-pH anion-exchange column (e.g., CarboPac series).

  • Mobile Phase: A high pH eluent, typically a gradient of sodium hydroxide (B78521) and sodium acetate.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a controlled temperature.

c) Detection:

  • Pulsed Amperometric Detection (PAD): Utilizes a gold working electrode to detect the carbohydrates as they elute from the column. A series of potential pulses are applied to the electrode for detection, cleaning, and equilibration.

CE-LIF Method

This method offers very high sensitivity but requires derivatization with a fluorescent tag.

a) Sample Preparation and Derivatization:

  • Hydrolysis: As per the other methods.

  • Derivatization: The sample is derivatized with a fluorescent label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 2-aminoacridone (B130535) (AMAC) through reductive amination.[4]

b) Electrophoresis Conditions:

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, often borate-based, at a specific pH.

  • Separation Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

c) Detection:

  • Laser-Induced Fluorescence (LIF): A laser excites the fluorescently labeled analytes as they pass through a detection window in the capillary. The emitted fluorescence is detected by a sensitive detector.

Mandatory Visualizations

LC_MS_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Selectivity_and_Specificity Selectivity & Specificity Optimization_of_LC_MS_Parameters Optimization of LC-MS Parameters Selectivity_and_Specificity->Optimization_of_LC_MS_Parameters Validation_Start Start Validation Optimization_of_LC_MS_Parameters->Validation_Start Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validated_Method Validated Method Stability->Validated_Method Method_Development_Start Start Method Development Method_Development_Start->Selectivity_and_Specificity Validation_Start->Linearity

References

A Comparative Analysis of Digalacturonic Acid from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical determinant of final product efficacy and consistency. Digalacturonic acid, a key bioactive component derived from the enzymatic hydrolysis of pectin (B1162225), has garnered significant interest for its potential therapeutic applications. This guide provides an objective comparison of this compound from various plant sources, supported by experimental data on its production, purity, and biological activity.

Executive Summary

The primary sources for commercial pectin, the precursor to this compound, are citrus peel, apple pomace, and sugar beet pulp. The yield and composition of the resulting this compound are highly dependent on the initial plant source and the extraction and enzymatic hydrolysis methods employed. This guide demonstrates that while citrus and apple pectins are rich sources of galacturonic acid, the specific yield of this compound can be optimized through controlled enzymatic hydrolysis. Furthermore, the biological activities of pectic oligosaccharides, including this compound, are linked to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Data Presentation: Quantitative Comparison of Pectin and Galacturonic Acid Content

The suitability of a plant source for producing this compound is initially assessed by its pectin yield and the galacturonic acid content within that pectin. The following table summarizes these parameters for common industrial sources.

Plant SourcePectin Yield (%)Galacturonic Acid / Anhydrouronic Acid Content (%)Degree of Methoxylation (%)Reference
Citrus Fruits
Pomelo Peel-151.1 mg/g (of peel)-[1]
Orange Peel54.86 - 90--
Lemon Peel~65--
Lime PeelUp to 90--
Grapefruit PeelVariable--
Apple Pomace 65 - 87.58-High
Sugar Beet Pulp 25Lower than citrus/apple56[2]

Note: Data for this compound yield specifically is limited in comparative studies. The values for galacturonic acid content in the peel are after enzymatic hydrolysis. The degree of methoxylation influences the type of enzymes required for efficient hydrolysis.

Experimental Protocols

Enzymatic Production of this compound from Pectin

This protocol outlines a general method for the enzymatic hydrolysis of pectin to yield a mixture of galacturonic acid oligomers, including this compound. The primary enzymes used are endo-polygalacturonases, which randomly cleave the α-1,4-glycosidic bonds of the polygalacturonic acid backbone.[3][4]

Materials:

  • Pectin (from desired plant source)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Deionized water

  • Shaking water bath

  • pH meter

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved.

  • Enzymatic Reaction: Add endo-polygalacturonase to the pectin solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 units per gram of pectin is recommended.

  • Incubation: Incubate the reaction mixture at 40-50°C for 12-24 hours in a shaking water bath. The optimal time and temperature will vary depending on the specific enzyme used.

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzyme.

  • Clarification: Centrifuge the mixture to pellet any insoluble material. The supernatant contains the mixture of galacturonic acid oligomers.

Purification of this compound

Further purification of this compound from the hydrolysate can be achieved using chromatographic techniques.

Materials:

  • Pectin hydrolysate (supernatant from Protocol 1)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Sodium chloride gradient (0-1 M in buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Fraction collector

  • Freeze-dryer

Procedure:

  • Anion-Exchange Chromatography: Load the pectin hydrolysate onto a pre-equilibrated anion-exchange column. Elute with a linear gradient of sodium chloride. Collect fractions and assay for the presence of this compound using a suitable method (e.g., TLC or HPLC).

  • Pooling and Desalting: Pool the fractions containing purified this compound and desalt using size-exclusion chromatography or dialysis.

  • Liofilización: Lyophilize the desalted fractions to obtain purified this compound powder.

Quantification of this compound by HPLC

Materials:

  • Purified this compound sample

  • This compound standard

  • HPLC system with a suitable column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., 0.005 M H₂SO₄)

  • Refractive index (RI) detector

Procedure:

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve.

  • Sample Preparation: Dissolve the purified this compound sample in the mobile phase.

  • HPLC Analysis: Inject the standards and samples onto the HPLC column. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Mandatory Visualization

Signaling Pathways Modulated by Pectic Oligosaccharides

Pectic oligosaccharides, including this compound, have been shown to exert anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways.

Signaling_Pathways POS Pectic Oligosaccharides (including this compound) Receptor Cell Surface Receptor POS->Receptor IKK IKK Receptor->IKK Inhibition Keap1 Keap1 Receptor->Keap1 Dissociation IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65_p50->Inflammatory_Genes Activation IkB->NFkB_p65_p50 ARE Antioxidant Response Element (ARE) Nrf2 Nrf2 Nrf2->Nucleus Translocation Nrf2->ARE Binding Keap1->Nrf2 Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: Modulation of NF-κB and Nrf2 signaling pathways by pectic oligosaccharides.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates the overall process from raw plant material to purified and quantified this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Citrus Peel, Apple Pomace) Pectin_Extraction Pectin Extraction (Acid Hydrolysis) Plant_Material->Pectin_Extraction Crude_Pectin Crude Pectin Pectin_Extraction->Crude_Pectin Enzymatic_Hydrolysis Enzymatic Hydrolysis (Endo-polygalacturonase) Crude_Pectin->Enzymatic_Hydrolysis Hydrolysate Oligosaccharide Mixture Enzymatic_Hydrolysis->Hydrolysate Purification Chromatographic Purification (Anion-Exchange & Size-Exclusion) Hydrolysate->Purification Pure_DGA Purified this compound Purification->Pure_DGA Quantification Quantification (HPLC-RI) Pure_DGA->Quantification Bioactivity Biological Activity Assays (e.g., Anti-inflammatory, Antioxidant) Pure_DGA->Bioactivity Result_Quant Concentration Data Quantification->Result_Quant Result_Bio Functional Data Bioactivity->Result_Bio

Caption: Workflow for this compound production, purification, and analysis.

Conclusion

The selection of a plant source for the production of this compound should be guided by a thorough analysis of pectin yield, galacturonic acid content, and the desired biological activity of the final product. While citrus peels and apple pomace are established as rich sources of pectin, further research is required to establish a direct comparative dataset for the yield and purity of this compound from these and other plant materials. The provided experimental protocols offer a foundation for the standardized production and analysis of this compound, enabling researchers to make informed decisions for their specific drug development and scientific research needs. The modulation of key signaling pathways by pectic oligosaccharides underscores their potential as valuable therapeutic agents.

References

A Comparative Guide to Enzymatic and Chemical Hydrolysis for Pectin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural analysis of pectin (B1162225), a complex polysaccharide abundant in plant cell walls, is crucial for its application in the food, pharmaceutical, and biomedical fields.[1][2] A key step in this analysis is the hydrolysis of the pectin backbone to release its constituent monosaccharides, primarily galacturonic acid.[3] This guide provides a comprehensive comparison of the two primary methods for pectin hydrolysis: enzymatic and chemical (acid) hydrolysis, supported by experimental data and detailed protocols.

At a Glance: Enzymatic vs. Chemical Hydrolysis

FeatureEnzymatic HydrolysisChemical (Acid) Hydrolysis
Specificity High: Enzymes target specific glycosidic bonds.Low: Less specific, can lead to degradation of released sugars.[3][4]
Yield of Target Monosaccharides Generally higher and more accurate determination.[3][5][6]Can be lower due to degradation of monosaccharides.[3][4]
Reaction Conditions Mild: Typically physiological pH and moderate temperatures (e.g., 25-50°C).[7][8]Harsh: Requires strong acids (e.g., H₂SO₄, TFA) and high temperatures (e.g., 80-100°C).[9][10]
Byproducts Minimal byproducts.Can produce undesirable byproducts from sugar degradation.[10]
Cost Enzymes can be more expensive upfront.Reagents are generally less expensive.
Complexity Can require a cocktail of enzymes for complete hydrolysis.Simpler in terms of reagents, but requires careful control of conditions to minimize degradation.

Quantitative Performance Comparison

The choice of hydrolysis method significantly impacts the quantitative analysis of pectin composition. Enzymatic methods consistently demonstrate higher yields of reducing compounds and more accurate measurements of galactururonic acid compared to acid hydrolysis.

ParameterEnzymatic HydrolysisAcid HydrolysisSource
Yield of Reducing Compounds 93.0%60.0%[5][6][11]
Galacturonic Acid (GalA) Content Determination 45.5-233.1% higher than acid hydrolysisLower due to GalA degradation[3][4]

Experimental Protocols

Detailed methodologies for both enzymatic and chemical hydrolysis are presented below. These protocols provide a foundation for researchers to adapt based on their specific pectin source and analytical goals.

Protocol 1: Enzymatic Hydrolysis of Pectin

This protocol details the enzymatic breakdown of pectin for the release of L-Galacturonic acid.[7]

Materials:

  • Pectin sample

  • Pectin Methylesterase (PME)

  • Exo-Polygalacturonase (exo-PG)

  • Endo-Polygalacturonase (endo-PG)

  • 0.1 M Sodium acetate (B1210297) buffer (pH 4.5)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved; gentle heating to approximately 40°C can aid dissolution.[7]

  • Enzyme Preparation: Prepare stock solutions of PME, exo-PG, and endo-PG in the sodium acetate buffer as per the manufacturer's instructions.[7]

  • De-esterification: Add PME to the pectin solution at a concentration of 5 units per gram of pectin. Incubate at 37°C for 2 hours with gentle agitation.[7]

  • Depolymerization: Adjust the pH back to 4.5 if necessary. Add polygalacturonases to the reaction mixture. A typical loading is 20 units of exo-PG and 5 units of endo-PG per gram of pectin.[7]

  • Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[7]

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.[7]

  • Analysis: The resulting hydrolysate can be analyzed for monosaccharide composition using techniques like High-Performance Liquid Chromatography (HPLC).[7]

Protocol 2: Chemical (Acid) Hydrolysis of Pectin

This protocol describes the acid-catalyzed hydrolysis of pectin.

Materials:

  • Pectin sample (2 mg)

  • Anhydrous methanol (B129727) containing 2 M HCl

  • 2 M Trifluoroacetic acid (TFA)

Procedure:

  • Methanolysis: Hydrolyze 2 mg of pectin using anhydrous methanol containing 2 M HCl at 80°C for 16 hours.[12]

  • Acid Hydrolysis: Follow with hydrolysis using 2 M TFA at 120°C for 1 hour.[12]

  • Derivatization and Analysis: The released monosaccharides can then be derivatized, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), and analyzed by HPLC.[12]

Note: Different acids, concentrations, temperatures, and times can be employed for acid hydrolysis. For instance, hydrolysis can be performed with sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at concentrations ranging from 0.2 M to 2 M and temperatures from 80°C to 100°C.[9][10] However, strong acid and high temperatures can lead to the degradation of liberated sugars.[9][10] Milder conditions, such as 0.2 M TFA at 80°C, can reduce degradation but may result in incomplete hydrolysis.[9]

Visualizing the Pectin Analysis Workflow

The following diagrams illustrate the experimental workflows for enzymatic and chemical hydrolysis of pectin.

G cluster_0 Pectin Analysis Workflow cluster_1 Enzymatic Hydrolysis cluster_2 Chemical Hydrolysis Pectin Pectin Sample Incubation_E Incubation (Mild Conditions) Pectin->Incubation_E Incubation_C Incubation (Harsh Conditions) Pectin->Incubation_C Enzyme_Prep Enzyme Cocktail (PME, PG) Enzyme_Prep->Incubation_E Hydrolysate_E Enzymatic Hydrolysate Incubation_E->Hydrolysate_E Analysis Monosaccharide Analysis (e.g., HPLC) Hydrolysate_E->Analysis Acid_Prep Strong Acid (e.g., H₂SO₄, TFA) Acid_Prep->Incubation_C Hydrolysate_C Chemical Hydrolysate Incubation_C->Hydrolysate_C Hydrolysate_C->Analysis

Caption: Comparative workflow of enzymatic and chemical hydrolysis for pectin analysis.

Signaling Pathways and Logical Relationships

The structural characteristics of pectin, such as its degree of methylesterification (DM) and acetylation (DAc), influence its biological activity and signaling pathways.[12] The choice of hydrolysis method is critical for accurately determining these structural features, which in turn informs our understanding of pectin's role in cellular processes.

G Pectin Pectin Structure (HG, RG-I, RG-II) Hydrolysis Hydrolysis Method Pectin->Hydrolysis Enzymatic Enzymatic Hydrolysis->Enzymatic Chemical Chemical Hydrolysis->Chemical Analysis Structural Analysis (Monosaccharide Composition, DM, DAc) Enzymatic->Analysis Chemical->Analysis Bioactivity Biological Activity (e.g., Anti-inflammatory) Analysis->Bioactivity Signaling Cellular Signaling (e.g., TLR2-TLR1 interaction) Bioactivity->Signaling

Caption: Impact of hydrolysis method on the analysis of pectin's structure and biological function.

References

A Comparative Guide to Digalacturonic Acid and Glucuronic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uronic acids are a class of sugar acids that play vital roles in various biological processes. Among them, D-glucuronic acid and D-galacturonic acid, particularly in its dimeric form, digalacturonic acid, are of significant interest to researchers in fields ranging from plant biology and nutrition to drug metabolism and clinical diagnostics. This guide provides an objective comparison of this compound and glucuronic acid, focusing on their performance in common biochemical assays, supported by experimental data and detailed protocols.

This compound , a key component of pectin (B1162225), is prevalent in the plant kingdom.[1] Its quantification is crucial for studies related to plant cell wall degradation, food science, and biofuel production. Glucuronic acid is a fundamental component of glycosaminoglycans (GAGs) like hyaluronic acid and chondroitin (B13769445) sulfate (B86663) in mammals.[1] Furthermore, it is central to the glucuronidation pathway, a major phase II detoxification process in the liver responsible for the elimination of drugs, toxins, and endogenous compounds.[1][2]

Biochemical and Physical Properties

A fundamental understanding of the properties of these two uronic acids is essential for selecting the appropriate analytical methods.

PropertyThis compoundGlucuronic Acid
Structure Dimer of galacturonic acidMonomer
Molar Mass 370.27 g/mol 194.14 g/mol
Natural Occurrence Primarily from the degradation of pectin in plant cell walls.[1]Component of glycosaminoglycans, and involved in the glucuronidation pathway in mammals.[1]
Biological Role Intermediate in pectin metabolism.Detoxification (glucuronidation), component of the extracellular matrix.[1][2]

Comparative Performance in Biochemical Assays

The quantification of this compound and glucuronic acid can be achieved through various biochemical assays. The choice of assay depends on the sample matrix, the required sensitivity and specificity, and the available equipment. Here, we compare three commonly used methods: the Carbazole (B46965) Assay, the m-Hydroxydiphenyl Assay, and an Enzymatic Assay.

AssayPrincipleThis compound PerformanceGlucuronic Acid Performance
Carbazole Assay Colorimetric reaction between carbazole and uronic acids in the presence of concentrated sulfuric acid.Reacts to produce a colored product. The reactivity of different uronic acids can vary, and the presence of other sugars can interfere.[3]Reacts to produce a colored product. The sensitivity is approximately 1 µg.[4] Neutral sugars can cause interference.
m-Hydroxydiphenyl Assay Colorimetric reaction considered more specific for uronic acids than the carbazole assay, with less interference from neutral sugars.Can be quantified, but specific molar absorptivity data is not readily available.Can be quantified with high specificity.
Enzymatic Assay (Uronate Dehydrogenase) Specific enzymatic oxidation of uronic acids to their corresponding aldaric acids, with the concomitant reduction of NAD+ to NADH, which is measured spectrophotometrically at 340 nm.[1]Can be measured, as it is a dimer of galacturonic acid which is a substrate. Specific kinetic data for the dimer is not provided in standard kit literature.The assay is specific for D-glucuronic acid. The linear range is typically 5 to 150 µg per assay.[1]

Note: While both this compound and glucuronic acid can be measured by these assays, direct comparative studies on their molar absorptivity and reaction kinetics are not extensively available in the literature. The reactivity in colorimetric assays can be influenced by the specific linkages and structure of the uronic acid.

Experimental Protocols

Carbazole Assay for Total Uronic Acids

This method is a widely used colorimetric assay for the quantification of uronic acids.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Boric Acid solution (optional, can enhance color development for some uronic acids)

  • Carbazole reagent (0.125% in absolute ethanol)

  • Standard solutions of D-glucuronic acid or D-galacturonic acid (0-100 µg/mL)

  • Samples containing uronic acids

  • Spectrophotometer

Procedure:

  • To 1 mL of sample or standard in a glass test tube, add 5 mL of concentrated sulfuric acid.

  • Mix thoroughly and heat in a boiling water bath for 20 minutes.

  • Cool the tubes to room temperature.

  • Add 0.2 mL of the carbazole reagent and mix well.

  • Incubate at room temperature for 2 hours to allow color development.

  • Measure the absorbance at 530 nm.

  • Construct a standard curve using the absorbance values of the standards and determine the concentration of uronic acids in the samples.

m-Hydroxydiphenyl Assay for Uronic Acids

This assay is known for its higher specificity for uronic acids compared to the carbazole assay, with reduced interference from neutral sugars.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄) with 0.0125 M sodium tetraborate

  • m-hydroxydiphenyl reagent (0.12% in 0.5% NaOH)

  • Standard solutions of D-glucuronic acid or D-galacturonic acid

  • Samples containing uronic acids

  • Spectrophotometer

Procedure:

  • To 0.2 mL of sample or standard, add 1.2 mL of the sulfuric acid-tetraborate reagent.

  • Mix well and heat in a boiling water bath for 5 minutes.

  • Cool the tubes in an ice bath.

  • Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 520 nm.

  • Prepare a standard curve to determine the uronic acid concentration in the samples.

Enzymatic Assay for D-Glucuronic and D-Galacturonic Acid

This assay utilizes the specific action of uronate dehydrogenase for the quantification of D-glucuronic and D-galacturonic acid. The following is a general protocol based on commercially available kits (e.g., Megazyme K-URONIC).[1][5]

Materials:

  • Assay kit containing:

    • Buffer solution

    • NAD⁺

    • Uronate dehydrogenase (UDH)

    • D-glucuronic acid standard

  • Samples containing uronic acids

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Pipette buffer, NAD⁺ solution, and sample into a cuvette.

  • Mix and read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding uronate dehydrogenase.

  • Mix and incubate for approximately 5-10 minutes at room temperature.

  • Read the final absorbance (A2) at 340 nm.

  • The change in absorbance (A2 - A1) is proportional to the amount of uronic acid in the sample.

  • Calculate the concentration based on the molar extinction coefficient of NADH and the sample volume, or by using a standard curve.

Signaling Pathways and Experimental Workflows

Pectin Degradation Pathway

This compound is an intermediate in the enzymatic degradation of pectin, a major component of the plant cell wall. This process is carried out by pectinolytic enzymes.

Pectin_Degradation Pectin Pectin Polygalacturonic_acid Polygalacturonic_acid Pectin->Polygalacturonic_acid Pectin Methylesterase Digalacturonic_acid Digalacturonic_acid Polygalacturonic_acid->Digalacturonic_acid Polygalacturonase (endo/exo) Galacturonic_acid Galacturonic_acid Digalacturonic_acid->Galacturonic_acid Exo-polygalacturonase Metabolism Metabolism Galacturonic_acid->Metabolism

Caption: Enzymatic degradation of pectin to metabolizable monosaccharides.

Glucuronidation Pathway

Glucuronic acid is the key molecule in the glucuronidation pathway, a critical detoxification mechanism in the liver.

Glucuronidation_Pathway cluster_conjugation Conjugation Glucose_1_phosphate Glucose_1_phosphate UDP_Glucose UDP_Glucose Glucose_1_phosphate->UDP_Glucose UDP-glucose pyrophosphorylase UDP_Glucuronic_acid UDP_Glucuronic_acid UDP_Glucose->UDP_Glucuronic_acid UDP-glucose dehydrogenase Glucuronide_conjugate Glucuronide_conjugate UDP_Glucuronic_acid->Glucuronide_conjugate UGT UDP-glucuronosyltransferase (UGT) Drug_Toxin Drug_Toxin Drug_Toxin->Glucuronide_conjugate Excretion Excretion Glucuronide_conjugate->Excretion Increased water solubility UGT->Glucuronide_conjugate

Caption: The glucuronidation pathway for detoxification.

General Experimental Workflow for Uronic Acid Quantification

The following diagram illustrates a typical workflow for the quantification of uronic acids in a sample.

Experimental_Workflow cluster_prep Preparation cluster_assay Analysis cluster_results Interpretation Sample_Collection Sample_Collection Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation Homogenization, Extraction, Dilution Assay_Selection Choose Assay (Carbazole, Enzymatic, etc.) Sample_Preparation->Assay_Selection Assay_Execution Perform selected assay protocol Assay_Selection->Assay_Execution Data_Acquisition Spectrophotometric Reading Assay_Execution->Data_Acquisition Data_Analysis Standard Curve, Concentration Calculation Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized workflow for uronic acid quantification.

Conclusion

Both this compound and glucuronic acid are important molecules in their respective biological contexts. Their accurate quantification is essential for a wide range of research applications. While several biochemical assays are available, the choice of method should be guided by the specific research question, the nature of the sample, and the required level of specificity and sensitivity. The enzymatic assay offers high specificity for D-glucuronic and D-galacturonic acid, while the m-hydroxydiphenyl assay provides a more specific colorimetric alternative to the traditional carbazole method, particularly in samples containing neutral sugars. Further research is warranted to establish a direct quantitative comparison of the reactivity of this compound in these standard assays to facilitate more accurate quantification in complex biological samples.

References

A Comparative Guide to Digalacturonic Acid Quantification: Isotope Dilution Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of digalacturonic acid, a key structural component of pectin (B1162225) and a molecule of interest in various biological processes, is paramount. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical techniques—High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and colorimetric assays—for the precise measurement of this compound.

This document outlines the performance of each method, supported by experimental data, and provides detailed methodologies for key experiments.

Executive Summary

Isotope Dilution Mass Spectrometry (IDMS) emerges as the gold standard for the accurate quantification of this compound, offering high precision and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and analysis. While HPAEC-PAD provides excellent sensitivity and resolution for the separation of oligosaccharides, and colorimetric assays offer a simpler, high-throughput option, they are more susceptible to interferences and may exhibit lower accuracy compared to IDMS. The choice of method will ultimately depend on the specific requirements of the study, including the need for accuracy, sensitivity, sample throughput, and available instrumentation.

Method Comparison

The performance of IDMS, HPAEC-PAD, and colorimetric assays for the quantification of this compound is summarized in the table below. The data presented is a synthesis of reported performance characteristics for uronic acids and oligosaccharides, providing a benchmark for comparison.

ParameterIsotope Dilution Mass Spectrometry (IDMS)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Colorimetric Assays (e.g., m-hydroxydiphenyl)
Principle Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled analog.Separation of anions using an anion-exchange column followed by electrochemical detection.Formation of a colored product upon reaction with a specific reagent, with absorbance measured by a spectrophotometer.
Linearity (R²) >0.99≥0.9993[1]Typically >0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range4.91 to 18.75 µg/L for uronic acids[1]~1 mg/L
Limit of Quantification (LOQ) Low ng/mL to pg/mL range16.36 to 62.50 μg/L for uronic acids[1]~3-5 mg/L
Precision (%RSD) <5%<3% for peak areas[1]<10%[2]
Accuracy (% Recovery) 95-105%91.25% to 108.81% for uronic acids[1]Can be affected by interfering substances.
Specificity HighHigh, can separate isomers.Moderate, susceptible to interference from other sugars and compounds.[3]
Sample Throughput ModerateHighHigh
Instrumentation LC-MS/MS or GC-MSHPAEC system with PAD detectorSpectrophotometer or microplate reader

Experimental Workflows

The accurate quantification of this compound often begins with its liberation from a larger polysaccharide, such as pectin. A common approach is enzymatic hydrolysis. The following diagram illustrates a typical experimental workflow.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Analysis Pectin Pectin Sample EnzymaticHydrolysis Enzymatic Hydrolysis (e.g., Pectinase) Pectin->EnzymaticHydrolysis Filtration Filtration (0.22 µm) EnzymaticHydrolysis->Filtration Analysis Analytical Method Filtration->Analysis IDMS IDMS Analysis->IDMS HPAEC_PAD HPAEC-PAD Analysis->HPAEC_PAD Colorimetric Colorimetric Assay Analysis->Colorimetric Quantification Quantification IDMS->Quantification HPAEC_PAD->Quantification Colorimetric->Quantification

Figure 1. General experimental workflow for the quantification of this compound from a pectin sample. This workflow involves sample preparation through enzymatic hydrolysis, followed by analysis using one of the compared methods, and concluding with data analysis for quantification.

Detailed Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS)

This protocol is adapted from methods for the analysis of uronic acids and oligosaccharides.

1. Sample Preparation and Hydrolysis:

  • Weigh 10 mg of the pectin-containing sample into a screw-cap tube.

  • Add 1 mL of a solution containing a known concentration of ¹³C-labeled this compound internal standard.

  • Add 1 mL of a pectinase (B1165727) enzyme solution (e.g., from Aspergillus niger) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Incubate at 40°C for 24 hours with gentle agitation.

  • Terminate the reaction by heating at 100°C for 10 minutes.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A porous graphitized carbon (PGC) column is suitable for oligosaccharide separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native and ¹³C-labeled this compound.

3. Quantification:

  • Calculate the peak area ratio of the native this compound to the ¹³C-labeled internal standard.

  • Determine the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Sample Sample + ¹³C-Internal Standard Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration LC_Separation LC Separation (PGC Column) Filtration->LC_Separation ESI_MS ESI-MS/MS (Negative Ion Mode) LC_Separation->ESI_MS MRM MRM Detection ESI_MS->MRM Quantification Quantification (Peak Area Ratio) MRM->Quantification

Figure 2. Experimental workflow for the IDMS quantification of this compound.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is based on established methods for oligosaccharide analysis.[4][5]

1. Sample Preparation and Hydrolysis:

  • Follow the same enzymatic hydrolysis procedure as described for IDMS (without the addition of an internal standard).

2. HPAEC-PAD Analysis:

  • System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A CarboPac™ PA1 or PA200 column is recommended for oligosaccharide separations.

  • Eluents:

    • Eluent A: Deionized water.

    • Eluent B: 100 mM Sodium Hydroxide.

    • Eluent C: 1 M Sodium Acetate in 100 mM Sodium Hydroxide.

  • Gradient:

    • 0-5 min: 100% B (isocratic).

    • 5-25 min: Linear gradient from 0% to 40% C in B.

    • 25-30 min: Wash with 100% C.

    • 30-40 min: Re-equilibrate with 100% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Pulsed amperometry using a standard carbohydrate waveform.

3. Quantification:

  • Create a calibration curve by injecting known concentrations of a this compound standard.

  • Integrate the peak area of this compound in the sample chromatogram and determine its concentration from the calibration curve.

Sample Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration HPAEC_Separation HPAEC Separation (CarboPac Column) Filtration->HPAEC_Separation PAD_Detection Pulsed Amperometric Detection HPAEC_Separation->PAD_Detection Quantification Quantification (External Standard Calibration) PAD_Detection->Quantification

Figure 3. Experimental workflow for the HPAEC-PAD quantification of this compound.
Colorimetric Assay (m-hydroxydiphenyl Method)

This protocol is a modification of the Blumenkrantz and Asboe-Hansen method for uronic acids.[2]

1. Sample Preparation and Hydrolysis:

  • Follow the same enzymatic hydrolysis procedure as described for IDMS.

2. Colorimetric Reaction:

  • Pipette 200 µL of the hydrolyzed sample or standard into a glass test tube.

  • Add 1.2 mL of concentrated sulfuric acid containing 0.0125 M sodium tetraborate.

  • Mix thoroughly and heat at 100°C for 5 minutes.

  • Cool the tubes in an ice bath.

  • Add 20 µL of 0.15% m-hydroxydiphenyl in 0.5% NaOH.

  • Mix immediately and let the color develop at room temperature for 20-30 minutes.

3. Measurement and Quantification:

  • Measure the absorbance at 520 nm using a spectrophotometer or microplate reader.

  • Prepare a calibration curve using known concentrations of this compound.

  • Determine the concentration of this compound in the sample from the calibration curve.

Sample Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Reaction Colorimetric Reaction (m-hydroxydiphenyl) Hydrolysis->Reaction Absorbance Absorbance Measurement (520 nm) Reaction->Absorbance Quantification Quantification (External Standard Calibration) Absorbance->Quantification

Figure 4. Experimental workflow for the colorimetric quantification of this compound.

Conclusion

For the highly accurate and precise quantification of this compound, Isotope Dilution Mass Spectrometry is the recommended method. Its ability to correct for experimental variations makes it particularly suitable for complex matrices and when definitive, reference-level data is required. HPAEC-PAD offers a sensitive and specific alternative, especially when the separation of various oligosaccharides is necessary. Colorimetric assays, while less specific, provide a simple and rapid method for high-throughput screening or when the highest level of accuracy is not the primary concern. The selection of the most appropriate method should be guided by the specific research question, the nature of the samples, and the available resources.

References

A Researcher's Guide to Digalacturonic Acid Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of digalacturonic acid, a key component of pectin (B1162225) and other complex carbohydrates, is critical for product development and quality control. This guide provides a comprehensive comparison of commonly used quantification methods, supported by experimental data from various studies to aid in the selection of the most appropriate technique for your research needs.

This guide synthesizes findings from multiple studies to present a comparative analysis of the primary methods for this compound quantification. While a direct, large-scale inter-laboratory comparison study for this compound was not identified in the reviewed literature, this document collates performance data from various sources to offer a comprehensive overview. The primary analytical techniques discussed include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), colorimetric assays, and enzymatic methods.

Comparative Analysis of Quantification Methods

The choice of quantification method for this compound depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. Chromatographic methods like HPAEC-PAD and LC-MS offer high specificity and sensitivity, making them suitable for complex samples. Colorimetric and enzymatic assays, while often simpler and more rapid, can be susceptible to interferences.

Quantitative Performance Data

The following table summarizes the quantitative performance parameters for the different this compound quantification methods as reported in various studies. It is important to note that these values can be influenced by the specific experimental conditions, including the sample matrix and instrument configuration.

MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPAEC-PAD Monosaccharides, Uronic Acids (Galacturonic Acid, Glucuronic Acid), Aldonic Acids≥0.99934.91 - 18.75 µg/L0.12 - 2.3 mg/LHigh resolution, high sensitivity, no derivatization required.[1][2][3]Can be complex to set up and run.
LC-MS/MS Galacturonic Acid, this compound>0.9911 ng/inj-High specificity and sensitivity, robust against matrix effects with isotope dilution.[4][5][6]Higher equipment cost, requires expertise in mass spectrometry.
Colorimetric (m-hydroxydiphenyl) Uronic Acids---Simple, rapid, suitable for high-throughput screening.[7]Prone to interference from neutral sugars and other sample components.[4][7][8]
Enzymatic Assay D-Galacturonic Acid---High specificity due to enzyme action.[9][10]Can be more expensive, potential for inhibition by sample matrix components.

Experimental Workflows and Methodologies

The successful quantification of this compound relies on a well-defined experimental workflow, from sample preparation to data analysis. The following diagram illustrates a general workflow for an inter-laboratory comparison of analytical methods.

Inter-laboratory_Comparison_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis & Reporting Phase A Define Study Objectives & Select Methods C Develop & Standardize Protocols A->C B Prepare & Distribute Homogenized Samples D Participating Labs Analyze Samples B->D C->D E Data Collection & Collation D->E F Statistical Analysis (Repeatability & Reproducibility) E->F G Method Comparison (Bias, Linearity, LOD, LOQ) F->G H Final Report & Recommendations G->H

General workflow for an inter-laboratory comparison study.

Detailed Experimental Protocols

Sample Preparation: Hydrolysis of Pectin to this compound

For all methods, a crucial initial step is the hydrolysis of pectin or other polysaccharides to release this compound. This can be achieved through either acidic or enzymatic hydrolysis.

  • Acidic Hydrolysis : A common method involves treating the sample with a strong acid, such as sulfuric acid, at an elevated temperature (e.g., 60°C to 95°C) for a defined period (30 minutes to several hours).[7] The pH is typically maintained between 1.5 and 3.0.[7]

  • Enzymatic Hydrolysis : This method utilizes specific enzymes, such as polygalacturonase, to cleave the polygalacturonic acid chain.[2][9] The reaction is typically carried out in a buffered solution at an optimal pH and temperature for the enzyme (e.g., pH 4.0 at 50°C).[9] Enzymatic hydrolysis is generally considered milder and more specific than acid hydrolysis, which can sometimes lead to degradation of the target analyte.[2]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct quantification of carbohydrates without the need for derivatization.[1][2]

  • Chromatographic System : An HPAEC system equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac™ series) is used.

  • Mobile Phase : A gradient elution with sodium hydroxide (B78521) and sodium acetate (B1210297) is commonly employed to separate the saccharides.[11]

  • Detection : The separated analytes are detected by oxidation at a gold working electrode using a triple-pulse amperometry waveform.[3]

  • Quantification : Calibration curves are generated using certified standards of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers excellent specificity and sensitivity, particularly when coupled with a stable isotope dilution approach for quantification.[4]

  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is coupled to a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer.

  • Derivatization (Optional but common) : To improve chromatographic retention and ionization efficiency, derivatization with an agent like p-aminobenzoic acid (p-ABA) may be performed.[6]

  • Mobile Phase : The mobile phase composition will depend on the choice of column and whether derivatization was performed.

  • Mass Spectrometric Detection : The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification : For the highest accuracy, a stable isotope-labeled internal standard (e.g., 13C-labeled galacturonic acid) is added to the samples prior to preparation.[4] The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.[4]

Colorimetric (m-Hydroxydiphenyl) Method

This method is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid medium to produce a colored product.[7]

  • Reagents : Concentrated sulfuric acid with sodium tetraborate (B1243019) and a solution of m-hydroxydiphenyl in sodium hydroxide.[7]

  • Procedure :

    • The hydrolyzed sample is mixed with the sulfuric acid/tetraborate solution and heated.

    • After cooling, the m-hydroxydiphenyl solution is added, leading to color development.[7]

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 520 nm).[7]

  • Quantification : A standard curve is prepared using known concentrations of D-galacturonic acid, and the concentration in the samples is determined by comparing their absorbance to the standard curve.[7] It is crucial to account for potential interferences from neutral sugars, which can also produce color under these conditions.[8]

Enzymatic Assay

Enzymatic assays utilize the high specificity of enzymes to quantify the target analyte.

  • Principle : An enzyme, such as uronate dehydrogenase, specifically acts on galacturonic acid. The reaction is coupled to the reduction of NAD+ to NADH, and the increase in absorbance at 340 nm due to NADH formation is proportional to the amount of galacturonic acid in the sample.

  • Procedure :

    • The hydrolyzed sample is incubated with the enzyme and NAD+ in a suitable buffer.

    • The reaction is allowed to proceed to completion.

    • The change in absorbance at 340 nm is measured using a spectrophotometer.

  • Quantification : The concentration of galacturonic acid is calculated based on the molar extinction coefficient of NADH or by using a standard curve. Potential inhibitors in the sample matrix should be evaluated.[10]

Conclusion

The selection of a suitable method for this compound quantification requires careful consideration of the specific research question, sample characteristics, and available resources. For high-accuracy and specific quantification in complex matrices, HPAEC-PAD and LC-MS are the methods of choice. Colorimetric and enzymatic assays, while simpler, can be effective for screening purposes or for less complex samples, provided that potential interferences are carefully controlled. This guide provides a foundation for researchers to make informed decisions and to develop robust and reliable analytical methods for the quantification of this compound.

References

Performance evaluation of different HPLC columns for uronic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of uronic acids is crucial for applications ranging from polysaccharide analysis to quality control in biopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, but the choice of column is critical for achieving optimal separation. This guide provides an objective comparison of the leading HPLC column technologies for uronic acid analysis, supported by experimental data and detailed protocols to inform your selection process.

The separation of uronic acids, such as D-glucuronic acid and D-galacturonic acid, presents a challenge due to their high polarity and structural similarity. This guide evaluates the performance of three primary HPLC column types: Reversed-Phase (RP-HPLC) with pre-column derivatization, High-Performance Anion-Exchange (HPAEC) with Pulsed Amperometric Detection (PAD), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Performance Comparison of HPLC Columns for Uronic Acid Analysis

The selection of an HPLC column for uronic acid analysis depends on several factors, including the sample matrix, the need for simultaneous analysis of other monosaccharides, and the available detection methods. The following table summarizes the performance characteristics of representative columns for each major technique.

Column TypeStationary PhaseDerivatization Required?Detection MethodAnalytesLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Key AdvantagesKey Disadvantages
Reversed-Phase
Zorbax Extend C18C18Yes (PMP)DAD (245 nm)Glucuronic Acid, Galacturonic Acid & 8 neutral sugars>0.999Glucuronic Acid: ~4.0Glucuronic Acid: 18.32[1]High sensitivity with UV/fluorescence detection; suitable for simultaneous analysis of neutral and acidic sugars.[1]Derivatization step adds complexity and potential for variability.[1]
Venusil RP-C18C18Yes (PMP)UV (250 nm)Glucuronic Acid, Galacturonic Acid & 8 neutral sugars>0.999Not specifiedNot specifiedBaseline separation of 10 PMP derivatives within 40 minutes.[2]Requires pre-column derivatization.
Anion-Exchange
Dionex CarboPac™ PA10Pellicular Quaternary Amine Polystyrene/ DivinylbenzeneNoPADGlucuronic Acid, Galacturonic Acid & 6 other sugars/sugar acids≥0.9993Glucuronic Acid: 0.01875, Galacturonic Acid: 0.0125Glucuronic Acid: 0.0625, Galacturonic Acid: 0.0417[3]Direct analysis without derivatization; high sensitivity and selectivity for carbohydrates.[4]Requires a dedicated ion chromatography system with PAD; can be sensitive to matrix effects.
Dionex CarboPac™ PA200Pellicular Quaternary Amine Polystyrene/ DivinylbenzeneNoPADGlucuronic Acid, Galacturonic AcidNot specifiedNot specifiedNot specifiedSpecifically designed for high-resolution separation of charged oligosaccharides and uronic acids.[5]Requires a dedicated ion chromatography system with PAD.
Hydrophilic Interaction
Amide ColumnAmide-bonded silicaNo (but can be used with derivatized sugars)ELSD/MSGeneral for polar analytesNot specifiedNot specifiedNot specifiedGood retention of highly polar compounds; compatible with MS-friendly mobile phases.Can have lower efficiency than RP columns; may require longer equilibration times.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. Below are representative experimental protocols for the discussed HPLC techniques.

Reversed-Phase HPLC with Pre-Column PMP Derivatization

This method is widely used due to its high sensitivity when coupled with UV or fluorescence detection.

  • Sample Preparation (Hydrolysis):

    • Accurately weigh the polysaccharide sample into a hydrolysis tube.

    • Add a defined volume of trifluoroacetic acid (TFA) (e.g., 2 M).

    • Incubate at a specific temperature and time to release the monosaccharides (e.g., 121°C for 1 hour).

    • Cool the sample and evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the hydrolyzed sample in deionized water.

  • PMP Derivatization:

    • To an aliquot of the hydrolyzed sample, add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol (B129727) and an equal volume of sodium hydroxide (B78521) solution.

    • Incubate the mixture at 70°C for 30-60 minutes.[1]

    • Cool the reaction mixture and neutralize with hydrochloric acid.

    • Extract the PMP-derivatized monosaccharides with an organic solvent (e.g., chloroform).

    • Collect the aqueous layer containing the PMP-derivatized uronic acids for HPLC analysis.

  • HPLC-DAD Analysis:

    • Column: Zorbax Extend C18 (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 8.0).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[6]

    • Detection: Diode-Array Detector (DAD) at 245 nm.[1]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This technique allows for the direct analysis of underivatized uronic acids with high sensitivity.

  • Sample Preparation (Hydrolysis):

    • Follow the same hydrolysis procedure as for RP-HPLC to release the uronic acids from the polysaccharide.

    • After hydrolysis and neutralization, the sample can be directly injected or diluted with deionized water as needed.

  • HPAEC-PAD Analysis:

    • Column: Dionex CarboPac™ PA10 (e.g., 2 x 250 mm) with a guard column.[3]

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate (B1210297) solutions. For example, a gradient of 18 mM NaOH to 200 mM NaOH and 0 to 500 mM sodium acetate.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable technique for retaining and separating highly polar compounds like uronic acids without derivatization.

  • Sample Preparation (Hydrolysis):

    • Follow the same hydrolysis procedure as for RP-HPLC.

    • After hydrolysis and neutralization, the sample should be dissolved in a solvent with a high organic content (e.g., 80% acetonitrile) to ensure proper interaction with the HILIC stationary phase.

  • HILIC Analysis:

    • Column: An amide- or silica-based HILIC column.

    • Mobile Phase: A gradient of a high concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or slightly elevated.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflows for uronic acid analysis by HPLC.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis polysaccharide Polysaccharide Sample hydrolysis Acid Hydrolysis polysaccharide->hydrolysis neutralization Neutralization hydrolysis->neutralization derivatization PMP Derivatization (for RP-HPLC) neutralization->derivatization RP-HPLC Path hplc HPLC System neutralization->hplc HPAEC/HILIC Path derivatization->hplc column HPLC Column Selection (RP-C18, Anion-Exchange, HILIC) hplc->column detection Detection (DAD, PAD, ELSD, MS) column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: General experimental workflow for uronic acid analysis by HPLC.

Conclusion

The choice of an HPLC column for uronic acid separation is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis.

  • Reversed-Phase HPLC with pre-column derivatization is a robust and sensitive method, particularly when UV or fluorescence detection is employed. It is well-suited for laboratories that also analyze other derivatized monosaccharides.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection offers the significant advantage of direct analysis without derivatization, providing high sensitivity and selectivity specifically for carbohydrates. This method is ideal for dedicated carbohydrate analysis workflows.

  • Hydrophilic Interaction Liquid Chromatography is an emerging and powerful technique for the direct analysis of polar compounds and is highly compatible with mass spectrometry, making it a strong candidate for metabolomics and complex sample analysis.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the most appropriate HPLC column to achieve reliable and high-quality data for their uronic acid analysis needs.

References

A Researcher's Guide to High-Throughput Screening of Digalacturonic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, biofuels, and material sciences, the efficient and accurate quantification of digalacturonic acid—a key component of pectin (B1162225) degradation—is crucial. High-throughput screening (HTS) assays are essential for rapidly analyzing large numbers of samples, for instance, when screening for novel pectinase (B1165727) inhibitors or optimizing enzymatic hydrolysis processes. This guide provides a comparative overview of common methodologies for the quantification of uronic acids, with a focus on their adaptability for high-throughput screening of this compound. We will delve into the performance of enzymatic and colorimetric assays, and contrast them with high-performance liquid chromatography (HPLC) methods, supported by experimental data and detailed protocols.

Performance Comparison of this compound Assays

The selection of an appropriate assay depends on the specific requirements for throughput, sensitivity, specificity, and available equipment. While no dedicated high-throughput kit for this compound currently dominates the market, several assays for its monomer, D-galacturonic acid, can be adapted and validated. The primary alternatives include enzymatic assays, colorimetric methods, and chromatographic techniques. A summary of their key performance characteristics is presented below.

Assay TypeMethodPrincipleThroughputSpecificityLimit of Detection (LOD)Linear Range
Enzymatic Assay Uronate DehydrogenaseUV (340 nm)High (Microplate adaptable)Specific for D-glucuronic and D-galacturonic acid monomers. Does not differentiate between them.[1][2]~15.5 mg/L[1]5-150 µ g/assay [1][3]
Colorimetric Assay 3,5-Dinitrosalicylic Acid (DNS)Colorimetric (540 nm)High (Microplate adaptable)Measures reducing sugars. Higher response for di- and tri-galacturonic acid than for the monomer.[4][5]Not specifiedDependent on standard curve
Colorimetric Assay CyanoacetamideUV (274 nm)MediumMeasures reducing monosaccharides.[6]Not specified0-250 µg/mL[6]
Colorimetric Assay Ruthenium RedColorimetricMediumMeasures the disappearance of the polygalacturonic acid substrate. Can differentiate between endo- and exo-polygalacturonase activity.[7][8]Not specifiedDependent on standard curve
Chromatography HPAEC-PADElectrochemicalLow to MediumHigh. Can separate and quantify oligomers of different lengths.[9][10][11][12]Not specified0.1-12.5 mg/L[13]
Chromatography HPLC-ESI-MS/MSMass SpectrometryLowVery High. Can identify and quantify specific oligomers, including this compound.[14][15][16]Not specified7.1-155.0 mg/L (for derivatized GA)[16]

Visualizing the Methodologies

To better understand the context and workflow of this compound screening, the following diagrams illustrate the enzymatic breakdown of pectin and a generalized high-throughput screening process.

Pectin_Degradation_Pathway Pectin Pectin PGA Polygalacturonic Acid Pectin->PGA Pectin Methylesterase Oligomers Oligogalacturonides (e.g., this compound) PGA->Oligomers Endo-polygalacturonase GA Galacturonic Acid Oligomers->GA Exo-polygalacturonase

Figure 1: Enzymatic degradation pathway of pectin.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., hydrolysis, dilution) Plate_Loading Plate Loading (Samples, Reagents, Controls) Sample_Prep->Plate_Loading Reagent_Prep Reagent Preparation Reagent_Prep->Plate_Loading Incubation Incubation Plate_Loading->Incubation Detection Signal Detection (e.g., Absorbance at 340/540 nm) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Data Analysis (Standard Curve, Hit Identification) Data_Acquisition->Analysis

Figure 2: Generalized workflow for a high-throughput screening assay.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments discussed. These protocols can be adapted for a high-throughput format using 96- or 384-well microplates.

Enzymatic Assay using Uronate Dehydrogenase

This method is highly specific for D-glucuronic and D-galacturonic acid monomers and is available as a commercial kit (e.g., Megazyme K-URONIC).[3]

Principle: Uronate dehydrogenase oxidizes D-galacturonic acid in the presence of nicotinamide-adenine dinucleotide (NAD+), producing NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of galacturonic acid.[1]

Protocol:

  • Prepare samples: Samples may need to be hydrolyzed to break down oligomers into monomers, followed by dilution to bring the concentration within the assay's linear range (0.05 to 1.5 g/L).[1]

  • In a microplate well or cuvette, combine:

    • 200 µL of Buffer solution (pH 8.0).

    • 20 µL of NAD+ solution.

    • 10 µL of sample solution.

    • 190 µL of distilled water.

  • Mix and read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding 2 µL of uronate dehydrogenase suspension.

  • Incubate for approximately 5 minutes at 37°C or 10 minutes at 25°C.[5]

  • Read the final absorbance (A2) at 340 nm.

  • Calculate the absorbance difference (A2 - A1) for each sample and compare it to a standard curve prepared with D-galacturonic acid.

Colorimetric Assay using 3,5-Dinitrosalicylic Acid (DNS)

This method is widely used for the quantification of reducing sugars. It is less specific than enzymatic assays but can be indicative of the presence of this compound due to its differential color response.[5]

Principle: In an alkaline solution, the DNS reagent is reduced by the aldehyde groups of reducing sugars (like galacturonic acid and its oligomers), resulting in the formation of 3-amino-5-nitrosalicylic acid, which has a strong absorbance at 540 nm.[4][17]

Protocol:

  • Prepare a DNS reagent solution.

  • In a microplate well or test tube, add 100 µL of the sample.

  • Add 200 µL of the DNS reagent.

  • Heat the mixture in a boiling water bath for 5-10 minutes.[5]

  • Cool the mixture to room temperature.

  • Add 1 mL of distilled water and mix thoroughly.

  • Measure the absorbance at 540 nm.

  • Quantify the concentration by comparing the absorbance to a standard curve prepared with D-galacturonic acid. Note that digalacturonic and trigalacturonic acids will produce a higher color response than an equimolar amount of the monomer.[5]

HPLC-Based Methods for Validation

High-performance liquid chromatography offers high specificity and is the gold standard for validating results from HTS assays.

a) High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC separates carbohydrates based on their charge at high pH. Pulsed amperometric detection allows for the direct and sensitive detection of these non-derivatized carbohydrates. This method can effectively separate oligogalacturonides of varying lengths.[9][13][10][11]

Protocol Outline:

  • Sample Preparation: Samples are filtered through a 0.22 µm membrane.

  • Chromatographic System: A system equipped with a gold electrode and a suitable anion-exchange column (e.g., CarboPac series) is used.

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for elution.[13][11]

  • Detection: Pulsed amperometric detection is employed.

  • Quantification: Peak areas are compared to those of known standards for this compound and other oligomers.

b) High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

Principle: This powerful technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the definitive identification and quantification of this compound.[14][15][16]

Protocol Outline:

  • Sample Preparation: May involve pre-column derivatization (e.g., with p-aminobenzoic acid) to improve chromatographic retention and detection.[15][16]

  • Chromatographic System: A reverse-phase column (e.g., C18) is often used.[15]

  • Mobile Phase: A gradient of solvents like acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) is common.[16]

  • Detection: An ESI source in positive or negative ion mode is used, with the mass spectrometer set to monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments.

  • Quantification: A stable isotope-labeled internal standard can be used for precise quantification.[14]

Conclusion

The validation of a high-throughput assay for this compound requires a careful consideration of the trade-offs between speed, cost, and specificity. For rapid screening, colorimetric methods like the DNS assay, which shows a differential response to oligomers, or enzymatic assays on hydrolyzed samples, are suitable choices. However, these methods lack the specificity to distinguish this compound from its monomer or other reducing sugars. Therefore, it is imperative to validate the results of any high-throughput screen with a more robust and specific method like HPAEC-PAD or HPLC-ESI-MS/MS. By combining these approaches, researchers can efficiently screen large libraries of samples while ensuring the accuracy and reliability of their findings.

References

A Comparative Analysis of Digalacturonic Acid Degradation Kinetics: Thermal vs. Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation kinetics of digalacturonic acid, a key disaccharide component of pectin (B1162225), through thermal and enzymatic processes. Understanding the stability and degradation pathways of this molecule is crucial for its application in various fields, including drug delivery, prebiotics, and functional foods. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways to support research and development efforts.

Data Presentation: A Quantitative Comparison of Degradation Kinetics

The degradation of this compound can be achieved through two primary mechanisms: thermal degradation and enzymatic hydrolysis. The kinetics of these processes differ significantly, as summarized below.

Thermal Degradation Kinetics

Thermal degradation of uronic acids, including this compound, is highly dependent on temperature and pH. In subcritical water, the degradation of the monomer D-galacturonic acid follows first-order kinetics[1]. The degradation process involves decarboxylation and leads to the formation of various browning products[2][3][4]. The carboxylic acid function significantly influences the degradation, with D-galacturonic acid showing a much higher browning potential than its non-acidic counterpart, D-galactose, due to a faster mutarotation velocity[4].

ParameterD-Galacturonic AcidSodium D-GalacturonateReference
Kinetic Model First-OrderWeibull[1]
Temperature Range 160-220°C160-190°C[1]
Activation Energy (Ea) 131 kJ/mol147 kJ/mol[1]
Frequency Factor (A) 4.81 × 10¹² s⁻¹1.26 × 10¹⁵ s⁻¹[1]

Table 1: Kinetic parameters for the thermal degradation of D-galacturonic acid and its sodium salt in subcritical water.

Enzymatic Degradation Kinetics

The enzymatic degradation of this compound is primarily carried out by polygalacturonases (PGs), which are classified as endo-PGs that act randomly along the polygalacturonic acid chain and exo-PGs that cleave monomers from the non-reducing end[5]. The rate of hydrolysis by these enzymes is dependent on the polysaccharide chain length, with very short chains like this compound being hydrolyzed at a lower rate compared to longer oligomers[5].

EnzymeSubstrateKmVmaxReference
D-galacturonic acid dehydrogenase D-galacturonic acid0.5 mM124 U/mg[6]
D-galacturonic acid dehydrogenase D-glucuronic acid1.1 mM221 U/mg[6]
Exo-polygalacturonase (Penicillium janthinellum) Polygalacturonic acid1.74 mg/mL18.08 µmol/(mL·min)[7]
Exo-polygalacturonase (Aspergillus niger) Polygalacturonic acid1.136 mg/mL5.26 µmol/min/mg[8]
Exo-polygalacturonase (Penicillium oxalicum) Polygalacturonic acid0.67 mg/mL6.13 µmol/(min·mg)[8]

Table 2: Michaelis-Menten kinetic parameters for enzymes involved in galacturonic acid degradation.

Experimental Protocols

Quantification of this compound Degradation

A reliable method for quantifying the degradation of this compound is crucial for kinetic studies. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of galacturonic acid and its oligomers.

Protocol: HPAEC-PAD Analysis of this compound

  • Sample Preparation:

    • Collect aliquots from the degradation reaction at specific time intervals.

    • Immediately stop the reaction by heat inactivation (for enzymatic reactions) or rapid cooling (for thermal reactions).

    • Centrifuge the samples to remove any precipitates.

    • Dilute the supernatant with ultrapure water to a concentration within the linear range of the instrument.

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is typically used to separate the oligogalacturonic acids.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Detection:

    • Pulsed Amperometric Detection (PAD) with a gold working electrode.

    • Use a standard carbohydrate waveform for detection.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area corresponding to this compound in the samples and calculate the concentration based on the standard curve.

Enzymatic Hydrolysis of this compound

This protocol outlines the procedure for studying the kinetics of this compound degradation by polygalacturonases.

Protocol: Kinetic Assay of Polygalacturonase Activity on this compound

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

    • Prepare a stock solution of the purified polygalacturonase enzyme in the same buffer.

  • Enzymatic Reaction:

    • Pre-warm the substrate solution to the desired reaction temperature (e.g., 40°C).

    • Initiate the reaction by adding a specific amount of the enzyme solution to the substrate solution.

    • Incubate the reaction mixture at a constant temperature with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time points, withdraw aliquots from the reaction mixture.

    • Immediately inactivate the enzyme by heating the aliquot (e.g., 100°C for 10 minutes).

    • Analyze the concentration of the remaining this compound and the product (galacturonic acid) using HPAEC-PAD as described above.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the initial reaction rate.

    • Perform experiments with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Signaling Pathways and Experimental Workflows

Enzymatic Degradation Pathway of Pectin

The enzymatic degradation of pectin, a polymer of galacturonic acid, down to its monomeric units involves the synergistic action of several enzymes. The resulting oligogalacturonides, including this compound, can then be further metabolized by microorganisms.

G Pectin Pectin Polygalacturonic_Acid Polygalacturonic Acid Pectin->Polygalacturonic_Acid Pectin Methylesterase Digalacturonic_Acid This compound Polygalacturonic_Acid->Digalacturonic_Acid Endo-polygalacturonase Galacturonic_Acid Galacturonic Acid Digalacturonic_Acid->Galacturonic_Acid Exo-polygalacturonase Metabolism Cellular Metabolism Galacturonic_Acid->Metabolism

Caption: Enzymatic degradation of pectin to galacturonic acid.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the degradation kinetics of this compound.

G cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Substrate This compound Solution Reaction_Vessel Incubation at Controlled Temperature Substrate->Reaction_Vessel Enzyme Enzyme Solution (for enzymatic study) Enzyme->Reaction_Vessel Sampling Time-course Sampling Reaction_Vessel->Sampling Quenching Reaction Quenching Sampling->Quenching HPAEC HPAEC-PAD Analysis Quenching->HPAEC Data_Analysis Kinetic Parameter Calculation HPAEC->Data_Analysis

Caption: Experimental workflow for kinetic analysis.

Signaling Pathways of Oligogalacturonides

Pectin-derived oligogalacturonides (OGAs), including this compound, are recognized as damage-associated molecular patterns (DAMPs) in plants, triggering defense responses[9]. In animal cells, pectin oligosaccharides have been shown to have prebiotic effects and can modulate signaling pathways related to apoptosis in colon cancer cells[10][11]. Galacturonic acid has also been shown to mitigate inflammation via the TLR4/NF-κB pathway in macrophages[12].

G cluster_plant Plant Cell cluster_animal Animal Cell (e.g., Macrophage) OGA Oligogalacturonides (e.g., this compound) Receptor Cell Surface Receptor OGA->Receptor ROS Reactive Oxygen Species (ROS) Production Receptor->ROS Defense Defense Gene Expression Receptor->Defense GA Galacturonic Acid TLR4 TLR4 Receptor GA->TLR4 NFkB NF-κB Pathway TLR4->NFkB Inflammation Modulation of Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways of oligogalacturonides.

References

A Comparative Guide to the Analysis of Digalacturonic Acid: Benchmarking New Analytical Techniques Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of digalacturonic acid, a key component of pectin (B1162225) and a significant factor in various biological and industrial processes, is crucial for research and development. This guide provides an objective comparison of established and emerging analytical techniques for this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

Executive Summary

Traditional colorimetric assays, while straightforward, often face challenges with specificity and sensitivity. Modern chromatographic and mass spectrometric techniques offer significant improvements in performance, providing higher resolution, greater sensitivity, and more detailed structural information. This guide will delve into a detailed comparison of these methods, highlighting their respective strengths and weaknesses to enable informed decisions for your analytical needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of various analytical methods for this compound, based on available literature.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Colorimetric Assay (m-hydroxydiphenyl) Colorimetric reaction of uronic acids with m-hydroxydiphenyl in the presence of sulfuric acid.Generally in the low µg/mL range.Not always reported, but higher than chromatographic methods.Good, but can be affected by matrix interference.Simple, inexpensive, high-throughput potential.Prone to interference from neutral sugars and other sample components; uses corrosive reagents.[1][2]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Anion-exchange separation of carbohydrates at high pH, followed by electrochemical detection.Sub-picomole to femtomole levels.[3]In the range of 16-63 µg/L for uronic acids.[4]≥ 0.999[4]High sensitivity and resolution without derivatization; separates isomers.[5][6]Requires specialized equipment; susceptible to carbonate contamination in the eluent.[7]
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) Chromatographic separation followed by UV absorbance or fluorescence detection, often requiring derivatization.Dependent on the derivatizing agent and detector; can reach low ng/mL levels.Typically in the low to mid ng/mL range.> 0.99Good sensitivity and specificity with appropriate derivatization.Derivatization step can be time-consuming and introduce variability.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass spectrometric detection for high specificity and sensitivity.1.2 mg/L (as reported for a specific HPLC-DAD-ESI-MS/MS method for galacturonic acid).[8]3.9 mg/L (as reported for a specific HPLC-DAD-ESI-MS/MS method for galacturonic acid).[8]≥ 0.99High specificity, structural information, and robustness; can overcome matrix effects with stable isotope dilution.[1]Higher equipment cost and complexity.
Capillary Zone Electrophoresis (CZE) with UV Detection Separation based on electrophoretic mobility in a capillary, with direct UV detection.Not explicitly found for this compound, but generally in the low µM range.Not explicitly found for this compound.GoodRapid analysis, low sample and reagent consumption.Lower sensitivity compared to HPAEC-PAD and LC-MS.

Experimental Protocols

Established Method: Colorimetric Assay (m-hydroxydiphenyl)

This protocol is based on the widely used method for uronic acid determination.

1. Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄) with 75 mM Sodium Tetraborate

  • m-hydroxydiphenyl (3-phenylphenol) solution (0.15% w/v in 0.5% NaOH)

  • 4 M Sulfamic acid/potassium sulfamate (B1201201) solution, pH 1.6

  • This compound standard solutions

  • Deionized water

2. Procedure:

  • Prepare sample and standard solutions in deionized water.

  • To 0.4 mL of the sample or standard in a borosilicate glass tube, add 40 µL of 4 M sulfamic acid/potassium sulfamate solution and vortex.[9]

  • Add 2.4 mL of the sulfuric acid/tetraborate solution and vortex vigorously.[9]

  • Heat the tubes in a boiling water bath (100°C) for 20 minutes.[9]

  • Cool the tubes in an ice bath for 10 minutes.[9]

  • Add 80 µL of the m-hydroxydiphenyl solution and vortex immediately and thoroughly.[9]

  • Allow the color to develop for 10-60 minutes at room temperature.[9]

  • Measure the absorbance at 525 nm against a reagent blank.[9]

  • A sample blank (with NaOH solution instead of m-hydroxydiphenyl) should be run to correct for background absorbance from interfering sugars.[9]

New Technique: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a general framework for the analysis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a PAD detector with a gold working electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

2. Reagents:

  • High-purity deionized water (for eluent preparation).

  • 50% (w/v) Sodium Hydroxide (B78521) (NaOH) solution, carbonate-free.

  • Sodium Acetate (B1210297) (NaOAc), anhydrous.

  • This compound standard solutions.

3. Chromatographic Conditions:

  • Eluents:

    • Eluent A: Deionized water

    • Eluent B: 100 mM NaOH

    • Eluent C: 1 M NaOAc in 100 mM NaOH

  • Gradient: A gradient of sodium acetate in a constant concentration of sodium hydroxide (e.g., 100 mM) is typically used to elute oligosaccharides. The specific gradient will depend on the column and the complexity of the sample.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode using a standard quadruple-potential waveform.

4. Procedure:

  • Prepare samples by dissolving in deionized water and filtering through a 0.22 µm filter.

  • Prepare a series of this compound standards for calibration.

  • Set up the HPAEC-PAD system with the specified chromatographic conditions.

  • Inject the standards and samples onto the column.

  • Identify and quantify the this compound peak based on retention time and peak area compared to the calibration curve.

New Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method involving acid degradation of galacturonic acid-containing samples followed by UHPLC-ESI-MS analysis.[1]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

2. Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄).

  • Internal Standard: ¹³C₆-galacturonic acid for stable isotope dilution.[1][2]

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid).

3. Sample Preparation (Degradation):

  • Hydrolyze the sample containing this compound in concentrated sulfuric acid under optimized conditions to form 5-formyl-2-furancarboxylic acid (5FFA).[1]

  • Spike the sample with the ¹³C₆-galacturonic acid internal standard before hydrolysis to account for degradation and extraction variability.[1]

  • Extract the resulting 5FFA and its ¹³C-labeled counterpart.

4. UHPLC-ESI-MS Conditions:

  • Column: A suitable reversed-phase column for the separation of small organic acids.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

  • MS Detection: Single Ion Monitoring (SIM) of the m/z for 5FFA and its ¹³C-labeled internal standard.[1]

5. Quantification:

  • Quantify the amount of 5FFA by comparing its peak area to that of the ¹³C-labeled internal standard.

  • Relate the amount of 5FFA back to the original concentration of this compound in the sample.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_colorimetric Colorimetric Assay cluster_hpaec HPAEC-PAD cluster_lcms LC-MS Sample Sample Hydrolysis Hydrolysis/ Extraction Sample->Hydrolysis Dilution Dilution/ Filtration Hydrolysis->Dilution Reagent_Addition Reagent Addition (H₂SO₄, m-hydroxydiphenyl) Dilution->Reagent_Addition Injection_HPAEC Injection Dilution->Injection_HPAEC Injection_LCMS Injection Dilution->Injection_LCMS Color_Development Color Development Reagent_Addition->Color_Development Spectrophotometer Spectrophotometer (Absorbance at 525 nm) Color_Development->Spectrophotometer Separation_HPAEC Anion-Exchange Separation Injection_HPAEC->Separation_HPAEC Detection_PAD PAD Detection Separation_HPAEC->Detection_PAD Separation_LCMS Chromatographic Separation Injection_LCMS->Separation_LCMS Detection_MS MS Detection Separation_LCMS->Detection_MS

Caption: General experimental workflow for the analysis of this compound.

logical_relationships cluster_methods Analytical Methods cluster_performance Performance Characteristics Colorimetric Colorimetric Assay Sensitivity Sensitivity Colorimetric->Sensitivity Low Specificity Specificity Colorimetric->Specificity Low Cost Cost & Complexity Colorimetric->Cost Low Throughput Throughput Colorimetric->Throughput High HPAEC_PAD HPAEC-PAD HPAEC_PAD->Sensitivity High HPAEC_PAD->Specificity High HPAEC_PAD->Cost Medium HPAEC_PAD->Throughput Medium LC_MS LC-MS LC_MS->Sensitivity Very High LC_MS->Specificity Very High LC_MS->Cost High LC_MS->Throughput Medium

Caption: Logical relationships of analytical methods for this compound.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Understanding the proper handling and disposal procedures for all chemicals, including seemingly benign substances like digalacturonic acid, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound and its common salt forms are generally not classified as hazardous substances.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, ensure that all personnel are familiar with the following safety and handling measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles to prevent eye contact.[2][3]

  • Hand Protection: Use appropriate chemical-resistant gloves to avoid skin contact.[2][3]

  • Body Protection: Wear a lab coat or other protective clothing to minimize skin exposure.[2][3]

Ventilation and Handling:

  • Work in a well-ventilated area. If dust is likely to be generated, use a fume hood or other local exhaust ventilation.[2]

  • Avoid generating dust when handling the solid form.

  • Wash hands thoroughly after handling the substance.[2]

In Case of a Spill: In the event of a spill, immediately contain the area. For solid this compound, carefully sweep up the material and place it into a designated and labeled waste container for disposal.[2] Avoid creating dust. Ensure proper PPE is worn during cleanup.

Summary of Disposal and Safety Information

For quick reference, the following table summarizes key safety and disposal information for this compound.

ParameterRecommendationSource
Hazard Classification Not generally classified as a hazardous substance.[1]
Personal Protective Equipment (PPE) Safety glasses/goggles, gloves, protective clothing.[2][3]
Handling Use with adequate ventilation; avoid dust formation.[2]
Spill Cleanup Sweep up solid material and place in a suitable container for disposal.[2]
Disposal Regulations Follow all national, state, and local hazardous waste regulations.[2]
Waste Segregation Do not mix with other waste; keep in original container where possible.
Environmental Precautions Prevent entry into drains, surface water, and groundwater.[1]

Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to your institution's and local authorities' regulations. The following is a general procedural workflow based on common safety data sheet recommendations.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Keep the waste in its original container or a clearly labeled, compatible container.

  • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management plan.

2. Consultation of Regulations:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Refer to local, state, and national regulations to ensure complete and accurate waste classification. In the United States, for example, guidelines from the Environmental Protection Agency (EPA) under 40 CFR Parts 261.3 should be consulted to determine if the waste is classified as hazardous.[2]

3. Waste Collection and Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Arrangement for Professional Disposal:

  • Contact your institution's contracted hazardous waste disposal service for pickup.

  • Provide them with accurate information about the chemical waste.

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_id 1. Identify & Segregate Waste (Keep in labeled container) start->waste_id Generate Waste spill Spill Occurs ppe->spill cleanup Contain and Clean Up Spill (Sweep solid, place in container) spill->cleanup cleanup->waste_id consult_regs 2. Consult Local & Institutional Regulations (EHS) waste_id->consult_regs store_waste 3. Store Waste Appropriately (Sealed container, designated area) consult_regs->store_waste professional_disposal 4. Arrange for Professional Disposal store_waste->professional_disposal end_proc End of Procedure professional_disposal->end_proc

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Digalacturonic acid, including detailed operational and disposal plans to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it may cause eye and skin irritation.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential to minimize exposure and ensure user safety.

Below is a summary of the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]To protect eyes from splashes and airborne particles.[2]
Skin Protection Nitrile or neoprene gloves.[2][3] A lab coat or chemical-resistant apron should be worn.To prevent skin contact and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator should be used when handling powders outside of a fume hood or if dust is generated.[2][4]To protect against the inhalation of dust.[2]
Foot Protection Closed-toe shoes.[2]To protect feet from potential spills.[2]

Operational Plan: Step-by-Step Handling Protocol

Following a structured operational plan is crucial for the safe handling of any chemical.

  • Preparation :

    • Ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to minimize dust inhalation.[2][5]

    • When weighing the solid, do so carefully to avoid generating dust.

    • If creating a solution, always add the acid to the solvent (e.g., water) slowly; never the other way around.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

    • Clean the work area and any equipment used with appropriate cleaning agents.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[4]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • All solutions and unused solid this compound should be collected in a designated and clearly labeled hazardous waste container.[4]

    • Do not mix with other waste streams unless compatibility has been verified.[6]

  • Contaminated Materials :

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as contaminated waste.[2]

    • Place all contaminated disposable materials into a designated hazardous waste container.

  • Container Disposal :

    • Empty containers should be handled as the product itself until they are properly decontaminated.[6]

    • Follow institutional and local regulations for the disposal of empty chemical containers.

Experimental Workflow

The following diagram illustrates the logical relationship for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Ventilated Area prep3->handle1 handle2 Weigh/Measure Carefully handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Wash Hands & Skin handle3->post1 post2 Clean Work Area post1->post2 post3 Remove & Dispose of PPE post2->post3 disp1 Dispose of Chemical Waste post3->disp1 disp2 Dispose of Contaminated Materials disp1->disp2 disp3 Dispose of Empty Containers disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digalacturonic acid
Reactant of Route 2
Digalacturonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.